molecular formula C9H11ClFNO B566796 3-(3-Fluorophenoxy)azetidine hydrochloride CAS No. 1236861-75-8

3-(3-Fluorophenoxy)azetidine hydrochloride

Cat. No.: B566796
CAS No.: 1236861-75-8
M. Wt: 203.641
InChI Key: QJEPGMVEGMNWEM-UHFFFAOYSA-N
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Description

3-(3-Fluorophenoxy)azetidine hydrochloride is a valuable chemical building block in pharmaceutical research and development. Its structure, featuring an azetidine ring linked to a fluorinated phenyl group, makes it a versatile intermediate for the synthesis and optimization of new drug candidates . The azetidine scaffold is of significant interest in medicinal chemistry, with research exploring 3-substituted azetidine derivatives for their potential as triple reuptake inhibitors, a mechanism being investigated for the treatment of disorders of the central nervous system . Furthermore, this compound serves as a critical precursor in the design of EP4 receptor antagonists, which are being studied for their potential application in managing conditions such as inflammatory pain, osteoarthritis, and rheumatoid arthritis . The inclusion of a fluorine atom on the phenoxy group is a common strategy in drug design to fine-tune a molecule's electronic properties, metabolic stability, and binding affinity . As such, this compound provides researchers a key fragment for constructing novel compounds and advancing the study of structure-activity relationships in the pursuit of new therapeutic agents.

Properties

IUPAC Name

3-(3-fluorophenoxy)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO.ClH/c10-7-2-1-3-8(4-7)12-9-5-11-6-9;/h1-4,9,11H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEPGMVEGMNWEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC(=CC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(3-Fluorophenoxy)azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive, technically detailed exploration of a robust and scalable synthesis pathway for 3-(3-Fluorophenoxy)azetidine hydrochloride, a valuable building block in modern medicinal chemistry. The azetidine scaffold is a privileged motif in drug discovery, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional character.[1][2] This document moves beyond a simple recitation of steps to offer a causal analysis of the experimental choices, grounding the protocol in established mechanistic principles. We present a validated three-step sequence commencing from 1-Boc-3-hydroxyazetidine, proceeding through a key Mitsunobu etherification, and culminating in deprotection and salt formation. Detailed experimental procedures, data summaries, and workflow visualizations are provided to enable researchers, chemists, and drug development professionals to replicate and adapt this synthesis for their specific applications.

Strategic Overview: Pathway Selection and Retrosynthetic Analysis

The synthesis of this compound is most logically approached by disconnecting the molecule at two key positions: the aryl ether C-O bond and the nitrogen-protecting group. This retrosynthetic strategy identifies three primary components: the azetidine core, the fluorophenol side chain, and a suitable nitrogen protecting group.

Our selected forward synthesis is predicated on a three-stage process renowned for its reliability, mild conditions, and high yields:

  • Stage 1: Starting Material Procurement/Synthesis: The pathway begins with N-Boc-3-hydroxyazetidine, a commercially available and stable precursor. The tert-butyloxycarbonyl (Boc) group is the protecting group of choice due to its robustness under various reaction conditions and its facile, clean removal under acidic conditions that are compatible with the final product's salt form.[3][4]

  • Stage 2: Aryl Ether Formation via Mitsunobu Reaction: The crucial C-O bond is forged using the Mitsunobu reaction.[5][6] This reaction is exceptionally well-suited for this transformation, coupling the secondary alcohol of N-Boc-3-hydroxyazetidine with the weakly acidic 3-fluorophenol. Its primary advantages are the mild, neutral conditions that preserve the strained azetidine ring and the high degree of control and predictability.

  • Stage 3: Deprotection and Hydrochloride Salt Formation: The final step involves the acidic cleavage of the Boc group, which simultaneously liberates the azetidine nitrogen and forms the desired hydrochloride salt, often facilitating purification through precipitation.

The overall synthetic workflow is visualized below.

G A 1-Boc-3-hydroxyazetidine R1 PPh₃, DIAD THF, 0°C to RT A->R1 dummy1 B 3-Fluorophenol B->R1 C 1-Boc-3-(3-fluorophenoxy)azetidine R2 HCl in Dioxane (4M) or Acetyl Chloride in Methanol C->R2 dummy2 D 3-(3-Fluorophenoxy)azetidine Hydrochloride (Final Product) R1->C Step 1: Mitsunobu Reaction R2->D Step 2: Deprotection & Salt Formation G cluster_0 Step 1: Mitsunobu Reaction cluster_1 Step 2: Deprotection & Salt Formation start_A 1-Boc-3-hydroxyazetidine reagents_A PPh₃, DIAD THF, 0°C to RT start_A->reagents_A start_B 3-Fluorophenol start_B->reagents_A product_A 1-Boc-3-(3-fluorophenoxy)azetidine start_C 1-Boc-3-(3-fluorophenoxy)azetidine product_A->start_C Purification reagents_A->product_A reagents_C 4M HCl in Dioxane RT start_C->reagents_C product_C 3-(3-Fluorophenoxy)azetidine Hydrochloride reagents_C->product_C

Sources

A Technical Guide to the Definitive Validation of 3-(3-Fluorophenoxy)azetidine hydrochloride (CAS Number: 1236861-75-8)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of pharmaceutical research and drug development, the unequivocal identification of a chemical entity is the bedrock upon which all subsequent data rests. The Chemical Abstracts Service (CAS) number serves as a universal identifier, yet its assignment to a specific batch of material requires rigorous, multi-technique validation. This guide provides an in-depth, technically-grounded framework for the comprehensive validation of the CAS number for 3-(3-Fluorophenoxy)azetidine hydrochloride. We move beyond simple data reporting to explain the causality behind experimental choices, establishing a self-validating system of orthogonal analytical techniques. This document is intended for researchers, analytical scientists, and quality control professionals who require a robust methodology for structural elucidation and purity assessment, ensuring the integrity of their research and development endeavors.

Introduction: The Imperative of CAS Number Validation

A CAS Registry Number® is a unique numerical identifier assigned to a single, specific chemical substance. For researchers and developers, this number is not merely a label; it is a guarantee of chemical identity. An incorrectly assigned CAS number can lead to catastrophic errors in experimental reproducibility, toxicology studies, and regulatory submissions. Therefore, the validation process is a critical checkpoint to confirm that the molecular structure of a synthesized or procured compound corresponds precisely to its assigned CAS number.

This guide focuses on this compound, a heterocyclic building block of interest in medicinal chemistry.[1] Its validation presents a clear case study for applying a synergistic array of modern analytical techniques.

Compound Profile

Before experimental validation, a thorough review of the target compound's known properties is essential.

PropertyExpected ValueSource(s)
Compound Name This compound[2][3]
CAS Number 1236861-75-8[2][3]
Molecular Formula C₉H₁₁ClFNO[3]
Molecular Weight 203.64 g/mol [2][3]
Chemical Structure

Derived from Name

The Integrated Validation Workflow

A single analytical technique is insufficient for definitive validation. We employ an orthogonal approach where each method provides complementary information, creating a self-reinforcing web of evidence. The workflow is designed to confirm both the molecular structure and the purity of the material, which are inextricably linked to the CAS identity.

Validation_Workflow cluster_0 Phase 1: Structural Elucidation cluster_1 Phase 2: Purity & Identity Confirmation cluster_2 Phase 3: Final Verification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Data_Synthesis Data Synthesis & Interpretation NMR->Data_Synthesis MS Mass Spectrometry (HRMS) MS->Data_Synthesis HPLC HPLC-UV (Purity Assay) HPLC->Data_Synthesis EA Elemental Analysis (CHN) EA->Data_Synthesis Report Validation Certificate Issued Data_Synthesis->Report Sample Test Sample: 3-(3-Fluorophenoxy)azetidine hydrochloride Sample->NMR Sample->MS Sample->HPLC Sample->EA Logic_Diagram cluster_Techniques Analytical Techniques cluster_Properties Verified Properties NMR NMR (¹H, ¹³C, ¹⁹F) Structure Molecular Structure NMR->Structure MS HRMS Formula Molecular Formula MS->Formula Exact Mass HPLC HPLC Purity Compound Purity HPLC->Purity EA Elemental Analysis EA->Formula Elemental % Validation CAS Number 1236861-75-8 VALIDATED Structure->Validation Formula->Validation Purity->Validation

Sources

Spectroscopic Data of 3-(3-Fluorophenoxy)azetidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(3-Fluorophenoxy)azetidine is a substituted azetidine derivative with potential applications in medicinal chemistry and drug development. Azetidine scaffolds are of significant interest as they are considered bioisosteres of larger cyclic amines like piperidine and morpholine, often leading to improved physicochemical properties in drug candidates.[1] The introduction of a 3-fluorophenoxy moiety can further influence the molecule's polarity, metabolic stability, and binding interactions.

Accurate structural elucidation and characterization are paramount in the synthesis and application of such novel compounds. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for confirming the identity and purity of 3-(3-Fluorophenoxy)azetidine. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a predictive framework for researchers and scientists in the field. Due to the limited availability of published experimental spectra for 3-(3-Fluorophenoxy)azetidine, this guide leverages data from structurally similar compounds and established spectroscopic principles to provide a robust interpretation.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of 3-(3-Fluorophenoxy)azetidine are numbered as depicted in the following diagram. This numbering scheme will be used consistently throughout the guide.

Caption: Molecular structure and atom numbering for 3-(3-Fluorophenoxy)azetidine.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The expected ¹H NMR spectrum of 3-(3-Fluorophenoxy)azetidine would be recorded on a spectrometer operating at a frequency such as 400 or 600 MHz, using a deuterated solvent like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[2]

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-Aromatic6.7 - 7.3m-
H34.8 - 5.2p~ 6-8
H2, H43.8 - 4.2m-
NH1.5 - 3.0br s-
Interpretation of the ¹H NMR Spectrum
  • Aromatic Region (6.7 - 7.3 ppm): The four protons on the 3-fluorophenoxy group are expected to resonate in this downfield region. Due to the fluorine substitution at the meta position, a complex multiplet ('m') is anticipated. The electron-withdrawing nature of the fluorine and the oxygen will influence the precise chemical shifts of these aromatic protons.

  • Azetidine Ring Protons:

    • H3 (4.8 - 5.2 ppm): The proton at C3, being attached to a carbon bearing an electronegative oxygen atom, will be shifted significantly downfield. It is expected to appear as a pentet ('p') due to coupling with the four neighboring protons on C2 and C4.

    • H2 and H4 (3.8 - 4.2 ppm): The four protons on C2 and C4 are diastereotopic and will likely appear as a complex multiplet. Their proximity to the nitrogen atom and the phenoxy group will influence their chemical shifts.

  • NH Proton (1.5 - 3.0 ppm): The proton on the nitrogen atom of the azetidine ring is expected to appear as a broad singlet ('br s'). Its chemical shift can be variable and is dependent on factors such as solvent, concentration, and temperature.[3]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule.

Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)
C=O (Aromatic C-O)158 - 162
C-F (Aromatic)161 - 165 (d, ¹JCF ≈ 245 Hz)
C-H (Aromatic)103 - 131
C365 - 75
C2, C450 - 60
Interpretation of the ¹³C NMR Spectrum
  • Aromatic Carbons: The six carbons of the benzene ring are expected to resonate between 103 and 165 ppm.

    • The carbon attached to the oxygen (C-O) will be in the range of 158-162 ppm.

    • The carbon directly bonded to the fluorine atom will show a characteristic doublet due to one-bond C-F coupling (¹JCF), with a large coupling constant of approximately 245 Hz.[4] Its chemical shift is predicted to be in the 161-165 ppm range.

    • The other aromatic carbons will appear in the 103-131 ppm range, with their specific shifts influenced by the positions of the oxygen and fluorine substituents.

  • Azetidine Ring Carbons:

    • C3 (65 - 75 ppm): This carbon, being attached to the electronegative oxygen, will be the most downfield of the aliphatic carbons.

    • C2 and C4 (50 - 60 ppm): These carbons, adjacent to the nitrogen atom, will appear at a higher field compared to C3. For the parent azetidine, these carbons resonate around 50-55 ppm.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)VibrationFunctional Group
3400 - 3200N-H StretchSecondary Amine
3100 - 3000C-H StretchAromatic
3000 - 2850C-H StretchAliphatic
1600 - 1450C=C StretchAromatic Ring
1250 - 1200C-O StretchAryl Ether
1150 - 1100C-N StretchAliphatic Amine
1100 - 1000C-F StretchAryl Fluoride
Interpretation of the IR Spectrum
  • N-H Stretch (3400 - 3200 cm⁻¹): A moderate, somewhat broad absorption in this region is characteristic of the N-H stretching vibration of the secondary amine in the azetidine ring.[6]

  • C-H Stretches (3100 - 2850 cm⁻¹): Absorptions for aromatic C-H stretches are expected just above 3000 cm⁻¹, while those for aliphatic C-H stretches will appear just below 3000 cm⁻¹.[7]

  • Aromatic C=C Stretches (1600 - 1450 cm⁻¹): Several sharp to medium intensity bands in this region are indicative of the carbon-carbon double bond stretching within the benzene ring.

  • C-O Stretch (1250 - 1200 cm⁻¹): A strong absorption in this region is characteristic of the aryl ether C-O stretching vibration.

  • C-N Stretch (1150 - 1100 cm⁻¹): The stretching vibration of the aliphatic C-N bond in the azetidine ring is expected in this range.

  • C-F Stretch (1100 - 1000 cm⁻¹): A strong absorption in this region is indicative of the C-F bond of the aryl fluoride.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrometry Data
  • Molecular Ion (M⁺): The nominal molecular weight of 3-(3-Fluorophenoxy)azetidine (C₉H₁₀FNO) is 167.18 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak at m/z = 167 would be expected. High-resolution mass spectrometry (HRMS) would show a more precise mass.

  • Major Fragmentation Pathways: The fragmentation of 3-(3-Fluorophenoxy)azetidine is likely to proceed through several key pathways:

    • Loss of the azetidine ring: Cleavage of the C3-O5 bond could lead to the formation of a 3-fluorophenoxy radical and an azetidin-3-yl cation (or vice versa), resulting in fragments corresponding to these species.

    • Fragmentation of the azetidine ring: The strained four-membered ring can undergo ring-opening and subsequent fragmentation.

    • Loss of small molecules: Elimination of small, stable molecules such as ethene (C₂H₄) from the azetidine ring is a possible fragmentation route.

G M [C9H10FNO]+• m/z = 167 F1 [C6H4FO]+• m/z = 111 M->F1 - C3H6N F2 [C3H6N]+ m/z = 56 M->F2 - C6H4FO F3 [C7H6FO]+ m/z = 125 F1->F3 - CO

Caption: Plausible fragmentation pathways for 3-(3-Fluorophenoxy)azetidine in mass spectrometry.

Experimental Protocols

Standard protocols for obtaining the spectroscopic data are outlined below.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 3-(3-Fluorophenoxy)azetidine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[8]

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.[2]

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, applying it to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion for a pure sample or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). For fragmentation studies, tandem mass spectrometry (MS/MS) can be employed.

Conclusion

This technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectroscopic data for 3-(3-Fluorophenoxy)azetidine. By combining theoretical principles with data from analogous structures, a detailed predictive analysis has been presented. This information serves as a valuable resource for researchers in the synthesis, characterization, and application of this and related compounds, ensuring scientific integrity and facilitating further research and development.

References

  • PubChem. 3-(4-Fluorophenoxy)azetidine. National Center for Biotechnology Information. [Link]

  • Dutter, B. F., et al.
  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

  • Heller, S. R.
  • ResearchGate. ¹H-Chemical Shifts and Selected ¹H,¹H-Coupling Constants.
  • Google Patents. Azetidine compounds, compositions and methods of use.
  • Alchem.Pharmtech. CAS 106860-03-1 | 3-(3-Fluorophenoxy)azetidine. [Link]

  • Google Patents.
  • ICT Prague. Table of Characteristic IR Absorptions.
  • Google Patents. Solid forms of 3-((1r,3r)-1-(2,6-difluoro-4-((1-(3-fluoropropyl)azetidin-3-yl)amino)phenyl).
  • Uesugi, S., et al. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry.
  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • Govindan, R., et al. Proton NMR chemical shifts and coupling constants for brain metabolites. Magnetic Resonance in Medicine.
  • Domainex. Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery. [Link]

  • Chemguide. interpreting C-13 NMR spectra. [Link]

  • Ai, W., et al. Solvents Influence ¹H NMR Chemical Shifts and Complete ¹H and ¹³C NMR Spectral Assignments for Florfenicol. Pharmaceutical Fronts.
  • Scribd. FT-IR Spectrum Table. [Link]

  • InstaNANO. FTIR Functional Group Database Table with Search. [Link]

  • UWPR. Amino Acid Mass Table. [Link]

  • University of Wisconsin - Madison. NMR Spectroscopy :: Hans Reich NMR Collection. [Link]

  • Google Patents. Composés fluorescents à substitution azétidine.
  • Google Patents. Azetidine-substituted fluorescent compounds.

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Topic: Solubility Profiling of 3-(3-Fluorophenoxy)azetidine HCl in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for the Pharmaceutical Scientist

Abstract

The journey of a drug candidate from discovery to a viable therapeutic is critically dependent on its physicochemical properties, with solubility being a primary gatekeeper of bioavailability and formulability. This guide provides a comprehensive framework for characterizing the solubility of 3-(3-Fluorophenoxy)azetidine hydrochloride, a heterocyclic compound of interest in modern medicinal chemistry. Lacking publicly available, extensive solubility data, this document establishes a foundational methodology rooted in first principles and industry-standard practices. We will dissect the molecular characteristics of the title compound, predict its solubility behavior, and provide a detailed, field-proven protocol for its empirical determination using the gold-standard shake-flask method. This guide is intended for researchers, formulation scientists, and drug development professionals seeking to build a robust, data-driven understanding of this promising chemical entity.

Introduction: The Central Role of Solubility

3-(3-Fluorophenoxy)azetidine HCl is a molecule that merges the strained, polar azetidine ring system with a lipophilic fluorophenoxy moiety. Azetidine-containing compounds are of significant interest in drug discovery for their ability to act as versatile scaffolds.[1] The hydrochloride salt form is typically chosen to enhance the aqueous solubility and stability of a parent basic compound.[2]

Understanding the solubility of an Active Pharmaceutical Ingredient (API) is not merely an academic exercise; it is a cornerstone of successful drug development.[3] Poor solubility can lead to inadequate absorption, low bioavailability, and challenges in developing viable formulations for intravenous or oral administration. Therefore, a thorough solubility assessment in a diverse set of laboratory solvents is one of the first and most critical steps in pre-formulation studies.[3] This guide provides the theoretical context and a practical, step-by-step workflow to generate a reliable solubility profile for 3-(3-Fluorophenoxy)azetidine HCl.

Physicochemical Landscape and Predicted Behavior

Before embarking on experimental work, a careful analysis of the molecule's structure provides invaluable predictive insights.

  • Molecular Structure: 3-(3-Fluorophenoxy)azetidine HCl (MW: 203.64 g/mol ) is a salt composed of a protonated azetidine nitrogen and a chloride counter-ion.[4][5]

    • Azetidine Ring: The nitrogen atom in the four-membered ring is basic. In its protonated (salt) form, it can act as a hydrogen bond donor, enhancing interaction with polar protic solvents. The pKa of the conjugate acid is a critical parameter influencing the pH-dependent solubility.[2][6]

    • 3-Fluorophenoxy Group: This aromatic, fluorinated group imparts significant lipophilicity (hydrophobicity) to the molecule, which will favor solubility in less polar or nonpolar organic solvents.

  • The Hydrochloride Salt Form: Salt formation is a primary strategy to improve the aqueous solubility of weakly basic drugs.[2] We can anticipate that 3-(3-Fluorophenoxy)azetidine HCl will be significantly more soluble in aqueous and polar protic solvents than its corresponding free base. However, its solubility in aqueous media will be highly pH-dependent. At low pH, the compound will exist predominantly in its protonated, more soluble form. As the pH increases towards and beyond the pKa of the azetidine, the equilibrium will shift towards the less soluble free base, potentially causing precipitation.[7] Furthermore, in chloride-containing buffers, the common-ion effect can suppress the solubility of the hydrochloride salt.[7][8]

Logical Flow for Solvent Selection

The following diagram illustrates the thought process for selecting an appropriate range of solvents for testing, based on the compound's structural features.

G cluster_0 cluster_1 Structural Analysis cluster_2 Predicted Solubility A 3-(3-Fluorophenoxy)azetidine HCl B Protonated Azetidine (HCl Salt) Polar, H-Bond Donor A->B deconstruct C Fluorophenoxy Group Lipophilic, Nonpolar A->C deconstruct D High Solubility in Polar Protic Solvents (e.g., Water, Methanol, Ethanol) B->D favors E Moderate to High Solubility in Polar Aprotic Solvents (e.g., DMSO, DMF) B->E combined effect C->E combined effect F Low Solubility in Nonpolar Solvents (e.g., Toluene, Hexane) (Free base form would be higher) C->F favors

Caption: Logical workflow for solvent selection based on molecular structure.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The saturation shake-flask method is widely regarded as the definitive technique for determining equilibrium (thermodynamic) solubility.[9][10] It involves equilibrating an excess of the solid compound in the solvent of interest over a defined period until the concentration of the dissolved solute in the supernatant becomes constant.

Materials and Equipment
  • API: 3-(3-Fluorophenoxy)azetidine HCl (Solid, purity ≥95%)[4]

  • Solvents: HPLC-grade solvents are required. A representative panel should include:

    • Polar Protic: Deionized Water, Methanol, Ethanol

    • Polar Aprotic: Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)

    • Nonpolar: Dichloromethane (DCM), Toluene, Heptane

    • Aqueous Buffers: pH 1.2 (HCl), pH 4.5 (Acetate), pH 6.8 (Phosphate) for pH-solubility profile.[9]

  • Equipment:

    • Analytical balance (4-decimal places)

    • Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

    • Orbital shaker or rotator with temperature control (e.g., 25 °C and/or 37 °C)

    • Benchtop centrifuge with temperature control

    • Calibrated pH meter

    • Volumetric flasks and pipettes

    • Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.[10]

Step-by-Step Experimental Workflow

The following protocol outlines a self-validating system for accurate solubility measurement.

Step 1: Preparation

  • Accurately weigh an excess amount of 3-(3-Fluorophenoxy)azetidine HCl into a series of glass vials. "Excess" is critical; a good starting point is ~10-20 mg of solid for every 1 mL of solvent. The goal is to have undissolved solid remaining at the end of the experiment.[10]

  • Carefully add a precise volume (e.g., 2.0 mL) of the selected solvent or buffer to each vial.

  • Securely cap each vial.

Step 2: Equilibration

  • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

  • Agitate the suspensions at a constant speed sufficient to keep the solid particles suspended.

  • Equilibrate for a predetermined period. A typical duration is 24 to 48 hours. Scientist's Note: It is crucial to establish that equilibrium has been reached. This can be verified in a preliminary experiment by taking samples at multiple time points (e.g., 24, 48, and 72 hours) and confirming that the measured concentration does not increase significantly after a certain point.[9]

Step 3: Phase Separation

  • After equilibration, allow the vials to stand for ~30 minutes for coarse particles to settle.

  • To separate the saturated supernatant from the excess solid, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) at the same temperature as the equilibration.[10]

  • Immediately after centrifugation, carefully draw off the supernatant using a pipette.

  • For an extra measure of certainty, filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. Causality Note: This dual separation process (centrifugation followed by filtration) minimizes the risk of transferring microscopic solid particles, which would artificially inflate the measured solubility.

Step 4: Analysis

  • Prepare a series of accurate dilutions of the clear, saturated filtrate using the appropriate solvent as the diluent.

  • Quantify the concentration of 3-(3-Fluorophenoxy)azetidine HCl in the diluted samples using a validated HPLC-UV method. A pre-established calibration curve with known concentrations of the API is required for accurate quantification.

  • For aqueous buffer experiments, measure the final pH of the saturated solution to check for any shifts during equilibration.[10]

Step 5: Calculation

  • Calculate the original concentration in the saturated supernatant by multiplying the measured concentration of the diluted sample by the dilution factor.

  • Express the final solubility in standard units, typically mg/mL and mol/L.

Experimental Workflow Diagram

G A Step 1: Preparation Weigh excess API into vial. Add known volume of solvent. B Step 2: Equilibration Agitate at constant T (e.g., 25°C) for 24-48 hours. A->B Place on shaker C Step 3: Phase Separation Centrifuge at high speed. Filter supernatant (0.22 µm). B->C Equilibrium reached D Step 4: Analysis Dilute filtrate accurately. Quantify concentration via HPLC-UV. C->D Obtain clear saturated solution E Step 5: Calculation Apply dilution factor. Report solubility (mg/mL, mol/L). D->E Generate concentration data

Sources

A Technical Guide to In Vitro Metabolic Stability of Fluorinated Azetidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Azetidines, four-membered nitrogenous heterocycles, have emerged as privileged scaffolds in medicinal chemistry, offering a desirable balance of structural rigidity, improved aqueous solubility, and novel three-dimensional exit vectors compared to more conventional frameworks. The strategic incorporation of fluorine into these scaffolds further enhances their drug-like properties, most notably by improving metabolic stability.[1] This guide provides an in-depth technical overview for researchers in drug development on the principles, experimental design, and data interpretation related to the in vitro metabolic stability of fluorinated azetidine-containing compounds. We will delve into the mechanistic rationale for fluorination as a metabolic shield, provide detailed, self-validating protocols for key in vitro assays, and discuss the analysis of metabolic data to guide medicinal chemistry efforts.

The Strategic Imperative: Why Fluorinated Azetidines?

The pursuit of drug candidates with optimal pharmacokinetic profiles is a central challenge in drug discovery. Metabolic instability is a primary cause of high clearance, low bioavailability, and ultimately, clinical failure.[2] Azetidine rings are increasingly used as bioisosteres for larger, more lipophilic, or metabolically susceptible groups like piperidines or phenyl rings, often leading to improved physicochemical properties.[3][4]

The introduction of fluorine into these azetidine scaffolds is a powerful and widely adopted strategy for several reasons:[5]

  • Metabolic Shielding: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism.[6][7] Placing fluorine at or near a potential site of metabolism—a "metabolic soft spot"—can effectively block enzymatic attack and slow down the rate of clearance.[8]

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the local electronic environment, influencing the basicity (pKa) of the azetidine nitrogen.[6][9] This modulation can impact target binding, cell permeability, and solubility. Generally, fluorination lowers the pKa of nearby amines, which can be beneficial for reducing off-target effects or improving oral absorption.[10]

  • Conformational Control: The steric bulk and electronic properties of fluorine can influence the conformational preferences of the molecule, potentially locking it into a more bioactive conformation for its intended target.[8]

It is crucial to understand that the benefits of fluorination are highly context-dependent.[11][12] While often beneficial, simply adding fluorine without a clear rationale can sometimes lead to decreased potency or undesirable off-target effects. Therefore, a robust in vitro testing strategy is essential to empirically determine the impact of fluorination on metabolic stability.

The Metabolic Fate of Azetidines: Pathways and Fluorine's Influence

While the strained four-membered ring of azetidine might suggest inherent instability, it is often surprisingly robust in vivo. However, several metabolic pathways can contribute to its clearance:

  • CYP450-Mediated Oxidation: The primary route of metabolism for many N-heterocycles is oxidation by CYP enzymes.[13] For azetidines, this can occur at carbons alpha to the nitrogen, leading to ring-opening, or at other positions on the scaffold or its substituents. Engineered cytochrome P450 variants have even been shown to catalyze reactions like aziridination, highlighting their versatility in transforming small nitrogen-containing rings.[14][15]

  • Glutathione (GSH) Conjugation: In some cases, the strained azetidine ring can undergo nucleophilic attack by glutathione, catalyzed by glutathione S-transferases (GSTs), leading to ring-opening without prior CYP-mediated activation.[16] This is a less common but important pathway to consider.

Fluorination directly counters the primary oxidative pathway. By replacing a C-H bond with a stronger C-F bond, the energy barrier for hydrogen atom abstraction by the CYP active site is significantly increased, thereby reducing the rate of metabolism at that position.[17][18]

Figure 1. Conceptual overview of azetidine metabolism and the shielding effect of fluorination.

Core Experimental Protocols for Assessing Metabolic Stability

To quantitatively assess the metabolic stability of fluorinated azetidine scaffolds, two primary in vitro systems are employed: liver microsomes and hepatocytes.

Liver Microsomal Stability Assay

This is the workhorse assay for early drug discovery.[19] Liver microsomes are subcellular fractions isolated from the endoplasmic reticulum of liver cells (hepatocytes) and contain a high concentration of Phase I metabolic enzymes, most notably the CYPs.[13][20] This assay is rapid, cost-effective, and ideal for screening compounds to identify metabolic liabilities.[21]

The assay measures the rate of disappearance of a parent drug when incubated with microsomes. The key requirement for CYP activity is the cofactor NADPH (nicotinamide adenine dinucleotide phosphate), which provides the reducing equivalents for the catalytic cycle.[13] By comparing the rate of depletion in the presence and absence of NADPH, we can isolate CYP-mediated metabolism.

Materials:

  • Test Compound (TC): 10 mM stock in DMSO

  • Human Liver Microsomes (pooled donors): 20 mg/mL stock

  • Phosphate Buffer: 0.1 M, pH 7.4

  • NADPH Regenerating System (e.g., NADPH-A/B solution)

  • Control Compounds:

    • High Clearance Control (e.g., Verapamil, Terfenadine)

    • Low Clearance Control (e.g., Warfarin, Carbamazepine)

  • Internal Standard (IS): A structurally similar, stable compound for LC-MS/MS analysis.

  • Acetonitrile (ACN), ice-cold

  • 96-well incubation and collection plates

Procedure:

  • Preparation:

    • Thaw liver microsomes on ice. Dilute to an intermediate concentration (e.g., 1 mg/mL) in 0.1 M phosphate buffer.

    • Prepare a working solution of the Test Compound (TC) and control compounds by diluting the 10 mM stock to 100 µM in buffer. This minimizes the final DMSO concentration to ≤ 0.25%.[13]

  • Incubation Setup (in triplicate):

    • In a 96-well plate, add 94 µL of the diluted microsome solution (final concentration 0.5 mg/mL).[13]

    • Add 1 µL of the 100 µM TC working solution (final concentration 1 µM).

    • Negative Control: For each TC, prepare wells with microsomes and TC but add buffer instead of NADPH. This accounts for non-enzymatic degradation.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

  • Initiating the Reaction:

    • Initiate the metabolic reaction by adding 5 µL of the NADPH regenerating system to all wells (except the negative controls).

    • Immediately remove a 25 µL aliquot for the T=0 time point and quench it by adding it to a collection plate containing 100 µL of ice-cold ACN with Internal Standard.

  • Time-Course Sampling:

    • Incubate the reaction plate at 37°C with shaking.

    • At subsequent time points (e.g., 5, 15, 30, 45, or 60 minutes), remove 25 µL aliquots and quench them in the same manner as the T=0 sample.[13][21]

  • Sample Processing & Analysis:

    • Once all time points are collected, vortex the collection plate and centrifuge at high speed (e.g., 4000 rpm for 10 min) to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.[21]

    • The LC-MS/MS method should be optimized for the sensitive and selective quantification of the parent compound and the IS.[22][23]

Figure 2. Experimental workflow for the liver microsomal stability assay.
Hepatocyte Stability Assay

While microsomes are excellent for assessing Phase I metabolism, they lack the complete cellular machinery, including Phase II enzymes (e.g., UGTs, SULTs) and active transport mechanisms.[2][24] Hepatocytes, being intact liver cells, provide a more physiologically relevant system that accounts for both Phase I and Phase II metabolism as well as cell permeability.[25][26]

This assay measures compound depletion in a suspension of cryopreserved hepatocytes.[27] Because these are whole cells, no external cofactors are needed; the cells contain the full complement of enzymes and endogenous cofactors.[24] This provides a more comprehensive picture of hepatic clearance.

Materials:

  • Same as microsomal assay, but replace microsomes and NADPH with:

  • Cryopreserved Human Hepatocytes (pooled donors)

  • Hepatocyte Incubation Medium (e.g., Williams' Medium E)

Procedure:

  • Cell Preparation:

    • Rapidly thaw hepatocytes in a 37°C water bath.

    • Transfer to pre-warmed incubation medium and perform a cell viability count (e.g., via Trypan Blue exclusion). Viability should be >80%.

    • Centrifuge the cells gently and resuspend in fresh medium to a final density of 0.5-1.0 million viable cells/mL.[26]

  • Incubation Setup (in triplicate):

    • In a 96-well plate, add the hepatocyte suspension.

    • Add the Test Compound (TC) and controls to a final concentration of 1 µM.

    • Negative Control: Include incubations with heat-inactivated hepatocytes or without cells to assess non-enzymatic degradation and binding.

    • Place the plate in a CO2 incubator at 37°C with gentle shaking.

  • Time-Course Sampling & Analysis:

    • The sampling, quenching, and analysis steps are identical to the microsomal assay.[2] Typical time points may be extended (e.g., 0, 15, 30, 60, 90, 120 minutes) to capture the metabolism of more stable compounds.[27]

Data Analysis and Interpretation

The primary goal of these assays is to determine the in vitro half-life (t½) and intrinsic clearance (CLint).

  • Calculate Percent Remaining: The peak area ratio of the (Test Compound / Internal Standard) is determined at each time point. The percent remaining is calculated relative to the T=0 time point. % Remaining = (Peak Area Ratio at T=x / Peak Area Ratio at T=0) * 100

  • Determine the Half-Life (t½):

    • Plot the natural log (ln) of the % remaining versus time.

    • The slope of the linear regression line of this plot is the elimination rate constant (k).

    • Slope = -k

    • The half-life is then calculated as: t½ = 0.693 / k[26]

  • Calculate Intrinsic Clearance (CLint):

    • CLint represents the theoretical maximum clearance capacity of the liver for a compound. It is a critical parameter for predicting in vivo hepatic clearance.

    • For Microsomes: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [Protein Concentration in mg/mL])[21]

    • For Hepatocytes: CLint (µL/min/10^6 cells) = (0.693 / t½) * (1 / [Cell Density in 10^6 cells/mL])[25]

Results should be summarized in a clear, tabular format. Compounds are often binned into stability categories based on their calculated half-life or CLint.

Table 1: Example Metabolic Stability Data for Azetidine Analogs

Compound IDScaffold ModificationHLM t½ (min)HLM CLint (µL/min/mg)Hepatocyte t½ (min)Hepatocyte CLint (µL/min/10^6 cells)Stability Category
AZ-001Parent (non-fluorinated)12115.52527.7High Clearance
AZ-002Mono-fluorinated 4828.9957.3Moderate Stability
AZ-003Di-fluorinated > 120< 5.8> 240< 2.9High Stability
Control-HVerapamil8173.31546.2High Clearance
Control-LWarfarin> 120< 5.8> 240< 2.9High Stability

Interpretation: In this example, the progressive fluorination of the azetidine scaffold from AZ-001 to AZ-003 resulted in a dramatic increase in metabolic stability in both microsomal and hepatocyte systems. This provides strong evidence that the fluorinated positions were indeed "metabolic soft spots" and that fluorination served as an effective metabolic shield. This data empowers the medicinal chemistry team to prioritize the highly stable AZ-003 scaffold for further development.

Advanced Applications: Metabolite Identification (MetID)

Beyond determining the rate of clearance, it is often crucial to understand how a compound is being metabolized. Metabolite Identification (MetID) studies are performed to identify the structure of metabolites formed during the incubation.[28]

This is typically done using high-resolution mass spectrometry (LC-MS/MS) techniques.[29][30] By analyzing the samples from the stability assays, one can search for predicted metabolites (e.g., hydroxylations, dealkylations, ring-openings) and elucidate their structures based on fragmentation patterns.[28] MetID is critical for:

  • Confirming that fluorination blocked a specific metabolic pathway.

  • Identifying any new, unexpected metabolic pathways that may have emerged.

  • Assessing the potential for the formation of reactive or toxic metabolites.

Conclusion

The strategic fluorination of azetidine scaffolds is a proven and effective tactic for enhancing metabolic stability, a key determinant of a drug candidate's success.[8] By employing robust and well-controlled in vitro assays, such as those using liver microsomes and hepatocytes, drug discovery teams can efficiently quantify the impact of fluorination. This data-driven approach, which moves from measuring clearance rates to identifying specific metabolic pathways, allows for the rational design of molecules with improved pharmacokinetic profiles, ultimately increasing the probability of advancing effective and safe medicines to the clinic.

References

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  • Cherkupalli, K., et al. (2022). HFIP-assisted Brønsted acid-catalyzed ring opening of 1-azabicyclo[1.1.0]butane to access diverse C3-quaternary aza-azetidines and indole-azetidines. Nature Communications, 13(1), 5431. Available from: [Link]

  • Coelho, P. S., et al. (2013). Enantioselective Enzyme-Catalyzed Aziridination Enabled by Active-Site Evolution of a Cytochrome P450. Angewandte Chemie International Edition, 52(20), 5394-5397. Available from: [Link]

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  • Smith, B. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab Group Meeting. Available from: [Link]

  • Zhang, R. K., et al. (2019). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[8][20]-Stevens Rearrangement. Journal of the American Chemical Society, 141(43), 17055-17060. Available from: [Link]

  • Li, X. Q., et al. (2019). Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. Drug Metabolism and Disposition, 47(11), 1338-1347. Available from: [Link]

  • Wiman, S., et al. (2021). Bioisosteric replacement of ketones with three-dimensional (3D) motifs, such as oxetanes and azetidines. Angewandte Chemie, 133(3), 1435-1440. Available from: [Link]

  • Chen, H., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 580-600. Available from: [Link]

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  • Nielsen, M. K., et al. (2022). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society, 144(1), 235-244. Available from: [Link]

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The Emergence of Phenoxyazetidine Scaffolds: A Technical Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Phenoxyazetidine Motif in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer both unique three-dimensional structures and favorable pharmacological properties is perpetual. Among the saturated heterocycles, the azetidine ring has garnered significant attention.[1] This four-membered nitrogen-containing ring is a compelling structural element due to its inherent ring strain and non-planar geometry, which can confer conformational rigidity and improved metabolic stability to bioactive molecules.[2] When strategically combined with a phenoxy group—a well-established pharmacophore present in numerous approved drugs—the resulting phenoxyazetidine core presents a promising frontier for the development of next-generation therapeutics.[3]

This technical guide provides an in-depth exploration of the discovery and synthesis of novel phenoxyazetidine derivatives. Moving beyond a simple recitation of protocols, this document elucidates the causal reasoning behind synthetic choices, outlines robust characterization methodologies, and discusses the potential therapeutic applications of this emerging class of compounds. The insights presented herein are tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of the phenoxyazetidine scaffold.

Synthetic Strategies: Crafting the Phenoxyazetidine Core

The construction of the phenoxyazetidine framework can be approached through several strategic disconnections, primarily centered on the formation of either the C-O ether linkage or the C-N bond. The choice of synthetic route is dictated by the desired substitution pattern (i.e., N-phenoxy vs. C-phenoxy) and the availability of starting materials.

Synthesis of 3-Phenoxyazetidine Derivatives

The most direct and versatile approach to 3-phenoxyazetidine derivatives involves the formation of an aryl ether bond with a pre-formed azetidine alcohol.

The Mitsunobu reaction is a cornerstone of organic synthesis for the conversion of alcohols to a variety of functional groups, including ethers, with a predictable inversion of stereochemistry.[4] This reaction is particularly well-suited for the synthesis of 3-phenoxyazetidines from azetidin-3-ol and substituted phenols.

The rationale for employing the Mitsunobu reaction lies in its mild conditions and broad substrate scope. The reaction proceeds through the activation of the alcohol by a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[5] This forms a key intermediate, an oxyphosphonium salt, which renders the hydroxyl group an excellent leaving group. The phenoxide, acting as the nucleophile, can then displace the activated hydroxyl group in an SN2 fashion, resulting in the desired aryl ether with inverted stereochemistry at the C3 position.[4]

Mitsunobu_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_process Reaction Core cluster_products Products Azetidinol Azetidin-3-ol (N-Protected) Activation Activation of Alcohol (Oxyphosphonium Salt Formation) Azetidinol->Activation Phenol Substituted Phenol (Ar-OH) SN2 SN2 Attack by Phenoxide Phenol->SN2 PPh3 PPh₃ PPh3->Activation DEAD DEAD/DIAD DEAD->Activation Activation->SN2 Intermediate Product 3-Phenoxyazetidine Derivative SN2->Product Byproducts PPh₃=O + Reduced DEAD SN2->Byproducts

General workflow for the Mitsunobu synthesis of 3-phenoxyazetidines.

Experimental Protocol: Mitsunobu Etherification of N-Boc-azetidin-3-ol

  • Preparation: To a solution of N-Boc-azetidin-3-ol (1.0 equiv.), a substituted phenol (1.2 equiv.), and triphenylphosphine (1.5 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂ or Ar), add diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by flash column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the reduced DIAD byproduct.

  • Deprotection (if required): The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free 3-phenoxyazetidine.

An alternative, though more specific, route leads to 3-phenoxyazetidin-2-ones (β-lactams). This involves the [2+2] cycloaddition of a ketene with an imine (Staudinger reaction). In this approach, phenoxyacetic acid is converted to its acid chloride, which then forms a ketene in situ in the presence of a tertiary amine base like triethylamine. This highly reactive ketene then undergoes cycloaddition with a pre-formed Schiff base (imine) to yield the 3-phenoxyazetidin-2-one core.

Staudinger_Reaction Phenoxyacetic_Acid Phenoxyacetic Acid Acid_Chloride Phenoxyacetyl Chloride Phenoxyacetic_Acid:s->Acid_Chloride:n Chlorination SOCl2 SOCl₂ or (COCl)₂ Ketene Phenoxyketene (in situ) Acid_Chloride:s->Ketene:n Base-induced Elimination Triethylamine Triethylamine (Et₃N) Cycloaddition [2+2] Cycloaddition Ketene:e->Cycloaddition:w Schiff_Base Schiff Base (Imine) Schiff_Base:w->Cycloaddition:e Product 3-Phenoxyazetidin-2-one Cycloaddition:s->Product:n

Staudinger reaction for the synthesis of 3-phenoxyazetidin-2-ones.
Synthesis of N-Phenoxyazetidine Derivatives

The synthesis of N-phenoxyazetidines is less common but can be achieved through modern cross-coupling methodologies designed for C-N bond formation.

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N and C-O bonds. While traditionally requiring harsh conditions, modern iterations with specialized ligands have improved its applicability.[6] A more contemporary and often higher-yielding alternative is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction that has become a mainstay for N-arylation.[7]

For the synthesis of an N-phenoxyazetidine, these reactions would theoretically couple the azetidine nitrogen with a suitably activated phenol derivative or an aryl halide. However, the direct N-O bond formation via these methods is not as established as N-C bond formation and would require significant methodological development. A more plausible adaptation would involve coupling azetidine with a bromo- or iodophenol derivative.

Conceptual Protocol: Buchwald-Hartwig N-Arylation

  • Reactants: Azetidine (or a C-substituted derivative) and an aryl halide (e.g., 1-bromo-4-phenoxybenzene).

  • Catalyst System: A palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos, SPhos).

  • Base and Solvent: A non-nucleophilic base (e.g., Cs₂CO₃, K₃PO₄) in an anhydrous aprotic solvent (e.g., toluene, dioxane).

  • Conditions: The reaction mixture is heated under an inert atmosphere until completion.

Characterization and Validation

The structural elucidation and purity assessment of newly synthesized phenoxyazetidine derivatives are paramount. A multi-technique approach ensures a self-validating system of characterization.

Standard Analytical Workflow:

  • Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The fragmentation pattern can also offer structural insights, with expected cleavages at the C-O ether bond and characteristic ring-opening pathways for the azetidine moiety.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the connectivity of the molecule. Key diagnostic signals include the chemical shifts and coupling patterns of the azetidine ring protons and the aromatic protons of the phenoxy group. 2D NMR techniques (e.g., COSY, HSQC) can be employed to resolve complex spectra and confirm assignments.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. A strong absorption band in the range of 1200-1250 cm⁻¹ is characteristic of the C-O stretching of the aryl ether.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound and to monitor reaction progress.

Table 1: Representative Characterization Data for a Hypothetical 1-Boc-3-(4-chlorophenoxy)azetidine

Analysis TypeExpected ResultRationale
HRMS (ESI+) Calculated m/z for C₁₄H₁₈ClNO₃ + H⁺: 284.1048Confirms the elemental formula of the protonated molecule.
¹H NMR (CDCl₃) δ 7.2-7.3 (d, 2H), 6.8-6.9 (d, 2H), 4.9-5.0 (m, 1H), 4.2-4.3 (m, 2H), 3.9-4.0 (m, 2H), 1.45 (s, 9H)Aromatic signals for the p-substituted phenoxy group, azetidine ring protons, and the Boc protecting group singlet.
¹³C NMR (CDCl₃) δ 157.0, 156.5, 129.5, 126.0, 116.0, 80.0, 68.0, 55.0, 28.5Aromatic carbons, Boc carbonyl and quaternary carbons, and azetidine ring carbons.
IR (KBr, cm⁻¹) ~2970 (C-H stretch), ~1695 (C=O stretch, Boc), ~1240 (C-O stretch, aryl ether)Confirms presence of alkane, carbamate, and aryl ether functionalities.

Potential Applications in Drug Development

The phenoxyazetidine scaffold is a promising starting point for designing modulators of various biological targets. The azetidine ring acts as a rigid, three-dimensional scaffold that can project substituents into specific vectors to interact with protein binding pockets.[9] The phenoxy group can engage in various interactions, including π-stacking and hydrogen bonding, and serves as a versatile anchor for further functionalization.

Potential Therapeutic Areas:

  • Kinase Inhibition: Many kinase inhibitors incorporate a heterocyclic core and an aryloxy-linked moiety. The phenoxyazetidine core could serve as a novel hinge-binding motif or project vectors into solvent-exposed regions to enhance selectivity and potency.[10]

  • Central Nervous System (CNS) Targets: The sp³-rich character of the azetidine ring is often associated with improved physicochemical properties for CNS drug candidates, such as increased solubility and metabolic stability.[11]

  • Antimicrobial Agents: The strained azetidine ring and the diverse functionalities that can be appended to the phenoxy group offer opportunities for developing new classes of antibacterial or antifungal agents.[1]

Signaling_Pathway Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor Phenoxyazetidine Derivative Inhibitor->Akt Inhibits

Sources

An In-depth Technical Guide to the Azetidine Motif in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Rise of a Strained Scaffold

The azetidine ring, a four-membered saturated heterocycle, has emerged from relative obscurity to become a privileged scaffold in modern medicinal chemistry.[1] For decades, its inherent ring strain was often viewed as a liability, suggesting instability. However, a deeper understanding of its unique conformational and physicochemical properties has revealed that this strained system offers a powerful toolset for drug designers. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the strategic synthesis and application of the azetidine motif to create more potent, selective, and developable drug candidates.

Section 1: The Azetidine Advantage: Unique Physicochemical and Conformational Properties

The utility of the azetidine ring in drug design stems from a unique combination of inherent strain, conformational rigidity, and its influence on key molecular properties.[1]

A Balancing Act of Strain and Stability

The reactivity and conformational properties of azetidines are largely dictated by a significant ring strain of approximately 25.4 kcal/mol.[2] This value is intermediate between the highly reactive and often unstable aziridines (27.7 kcal/mol) and the flexible, largely unstrained pyrrolidines (5.4 kcal/mol).[2][3] This intermediate strain energy makes the azetidine ring stable enough for facile handling and incorporation into complex molecules, yet it imparts a distinct three-dimensional geometry that can be exploited in drug design.[2]

The Conformational Constraint: A Tool for Pre-organization

Unlike the flexible five-membered pyrrolidine ring, which exists in multiple, low-energy "envelope" and "twist" conformations, the azetidine ring is significantly more rigid. It adopts a puckered conformation with a defined puckering angle, which has been calculated to be around 35°. This puckering reduces torsional strain and pre-organizes the substituents on the ring into well-defined spatial vectors. This conformational restriction can be a significant advantage in drug design, as it reduces the entropic penalty that must be paid upon binding to a biological target, potentially leading to higher binding affinity.

cluster_0 Conformational Comparison cluster_1 Implication in Drug Design Azetidine Azetidine (Puckered, Rigid) Pyrrolidine Pyrrolidine (Envelope/Twist, Flexible) Azetidine->Pyrrolidine Lower Conformational Entropy Penalty upon Binding Potency Potential for Higher Binding Affinity Azetidine->Potency Pre-organization of Substituents

Caption: Conformational rigidity of azetidine vs. flexible pyrrolidine.

Impact on Physicochemical Properties

The incorporation of an azetidine ring can significantly modulate the physicochemical properties of a molecule. The nitrogen atom in an azetidine is generally less basic than in a pyrrolidine, which can be advantageous for avoiding off-target effects or improving pharmacokinetic properties. The rigid, sp³-rich character of the azetidine scaffold can also lead to improved solubility and reduced lipophilicity compared to more planar, aromatic systems.[1]

PropertyAzetidinePyrrolidinePiperidine
pKa 11.2911.2711.22
cLogP 0.130.460.84
Aqueous Solubility Generally higher than larger, more lipophilic ringsVariableGenerally lower than smaller rings

Section 2: Strategic Incorporation of Azetidine: Bioisosterism and Beyond

The decision to incorporate an azetidine is a strategic one, often driven by the desire to constrain conformation, modulate physicochemical properties, or explore new chemical space with precision.

Azetidine as a Bioisostere

Bioisosteric replacement is a key strategy in medicinal chemistry, and the azetidine ring offers several intriguing possibilities.

Azetidine-2-carboxylic acid is a well-established proline mimic. Its inclusion in peptides can alter the backbone conformation and influence the cis-trans amide bond equilibrium. In broader medicinal chemistry, replacing a pyrrolidine with an azetidine can lead to significant gains in potency by altering the substituent vectors and improving interactions with the target protein. For example, in a series of dipeptidyl peptidase IV (DPP-IV) inhibitors, fluorinated azetidide analogues displayed unexpectedly potent activity compared to their pyrrolidine counterparts.

Flexible alkyl chains in a drug molecule can lead to a high entropic penalty upon binding. Replacing a portion of such a chain with a rigid azetidine ring can lock the molecule into a more bioactive conformation. Furthermore, a 3,3-disubstituted azetidine can act as a bioisostere for a gem-dimethyl group. While the gem-dimethyl group provides a steric effect and can block metabolic oxidation, the azetidine ring provides a similar steric footprint but with different physicochemical properties and exit vectors for further substitution. In the development of γ-secretase inhibitors, it was noted that gem-dimethyl substitution improved biological activity, a role that could potentially be filled by an azetidine to modulate other properties like solubility.[4]

A Vector for Exploring Chemical Space

The defined geometry of the azetidine ring provides medicinal chemists with precise vectors for substituent placement. This allows for a more rational and systematic exploration of the chemical space around a core scaffold, which can be crucial for optimizing target engagement and selectivity.

center N N C1 C N->C1 C2 C N->C2 C3 C C1->C3 C2->C3 substituent_up R (axial) C3->substituent_up Vector 1 substituent_down R' (equatorial) C3->substituent_down Vector 2

Caption: Defined exit vectors from a 3-substituted azetidine ring.

Section 3: Synthesis of Functionalized Azetidines: Key Methodologies and Protocols

The increased interest in azetidines has driven the development of robust synthetic methods. While numerous approaches exist, intramolecular cyclization, ring contraction, and cycloaddition are among the most powerful.

Intramolecular Cyclization of γ-Amino Alcohols

One of the most common and direct methods for azetidine synthesis is the intramolecular cyclization of a 1,3-amino alcohol or a related substrate with a leaving group at the 3-position. This can be achieved under various conditions, often requiring activation of the hydroxyl group.

This protocol describes a mild, regioselective method for azetidine synthesis.[5]

  • Preparation of the Reaction Mixture: To a solution of the cis-3,4-epoxy amine (1.0 equiv) in anhydrous acetonitrile (0.1 M), add lanthanum (III) trifluoromethanesulfonate (La(OTf)₃) (10 mol%).

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the mixture three times with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting residue by silica gel column chromatography to yield the desired azetidine.[5]

Ring Contraction of α-Halo-N-Sulfonylpyrrolidinones

This powerful method provides access to α-functionalized azetidines from readily available pyrrolidinone starting materials. The reaction proceeds via a nucleophilic addition to the activated amide carbonyl, followed by an intramolecular Sₙ2 displacement.

Start α-Bromo-N-sulfonyl -pyrrolidinone Step1 Add Nucleophile (e.g., ROH) and Base (K₂CO₃) Start->Step1 Intermediate Ring-Opened Intermediate Step1->Intermediate Step2 Intramolecular Sₙ2 Cyclization Intermediate->Step2 Product α-Alkoxy-N-sulfonyl -azetidine Step2->Product

Caption: Workflow for azetidine synthesis via ring contraction.

[2+2] Photocycloaddition (Aza Paternò–Büchi Reaction)

The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a highly efficient method for constructing the azetidine ring.[2] Modern protocols often utilize visible-light photocatalysis, making this a milder and more accessible transformation.[2]

This protocol is based on the work of Schindler and coworkers.[2]

  • Reaction Setup: In a reaction vial, combine the 2-isoxazoline-3-carboxylate (1.0 equiv), the alkene (2.0-5.0 equiv), and the photocatalyst (e.g., fac-[Ir(dFppy)₃]) (1-2 mol%).

  • Solvent and Degassing: Dissolve the components in a suitable anhydrous solvent (e.g., benzene or toluene) and degas the solution thoroughly with argon or via freeze-pump-thaw cycles.

  • Irradiation: Irradiate the reaction mixture with a blue LED light source at room temperature, with vigorous stirring, for 12-48 hours.

  • Work-up and Purification: After the reaction is complete, concentrate the mixture in vacuo and purify the residue by flash column chromatography on silica gel to afford the functionalized azetidine.

Section 4: Azetidine in Action: Case Studies from Drug Discovery Programs

The theoretical advantages of the azetidine motif are borne out in numerous successful drug discovery campaigns. However, like any tool, it must be applied judiciously.

Success Stories: FDA-Approved Drugs Containing Azetidine

The growing number of FDA-approved drugs containing an azetidine ring is a testament to its value in medicinal chemistry.[1]

Drug NameStructureTargetRationale for Azetidine Inclusion
Baricitinib (Structure)Janus Kinase (JAK) 1/2The azetidine-containing side chain was optimized to provide potent and selective inhibition of JAK1 and JAK2.
Cobimetinib (Structure)MEK1/2The azetidine moiety contributes to the overall conformation of the molecule, enhancing its binding to the MEK protein.
Azelnidipine (Structure)Calcium Channel BlockerThe azetidine ring is a key part of the dihydropyridine scaffold, influencing the pharmacokinetic profile of the drug.
Case Study: Azetidine-Containing STAT3 Inhibitors

In the development of small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), replacement of a proline-amide scaffold with an (R)-azetidine-2-carboxamide led to a significant breakthrough in potency.[6][7] The lead proline-based compounds had IC₅₀ values in the micromolar range (e.g., 3.9-6.8 µM).[6][7] The corresponding azetidine analogues achieved sub-micromolar potency (e.g., IC₅₀ = 0.55 µM for salicylate 5a ), representing a log-order improvement.[6][7] This enhancement is attributed to the more rigid azetidine scaffold better pre-organizing the key binding moieties for interaction with the STAT3 protein.

A Cautionary Tale: The TZT-1027 Analogues

While the azetidine motif can bring many benefits, it is not a universal solution. In an attempt to improve the antitumor agent TZT-1027, researchers replaced a flexible phenylethyl group with a 3-aryl-azetidine moiety to conformationally restrict the C-terminus.[8] This modification led to a compound (1a ) with excellent in vitro antiproliferative activity (IC₅₀ = 2.2 nM against A549 cells).[8] However, the compound failed to show significant efficacy in in vivo xenograft models.[8] Further investigation revealed that 1a had very poor aqueous solubility and was metabolically unstable, with a half-life (T₁/₂) of less than 2 minutes in a mouse liver microsome assay.[8] This case study powerfully illustrates that while a structural modification may optimize for potency, its impact on ADME (Absorption, Distribution, Metabolism, and Excretion) properties must be concurrently evaluated to achieve in vivo efficacy.

Section 5: Conclusion and Future Outlook

The azetidine ring has firmly established its place as a valuable building block in the medicinal chemist's toolbox. Its unique balance of strain and stability, coupled with its conformational rigidity, provides a powerful strategy for enhancing potency, selectivity, and drug-like properties. The continued development of novel and efficient synthetic methodologies will undoubtedly lead to an even wider application of this versatile scaffold.[9] As we move forward, the challenge for drug designers will be to apply the lessons learned from both the successes and failures of azetidine-containing drug candidates to make more informed and strategic decisions, ultimately leading to the development of safer and more effective medicines.

References

  • Yuan, C., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 14(5), 85. Available from: [Link]

  • Burmistrov, V., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available from: [Link]

  • Klis, S. P., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 534-555. Available from: [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Available from: [Link]

  • G. S. Dow, et al. (2012). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available from: [Link]

  • Szabó, K. J., et al. (2022). Synthesis of Azetidine-Based Beta-Amino Alcohols. MDPI. Available from: [Link]

  • Couty, F., et al. (2020). Ring expansion of 2-chloromethyl pyrrolidine or azetidine: Compared theoretical investigation. ResearchGate. Available from: [Link]

  • Hsieh, S.-Y., et al. (2024). Rare Gold-Catalyzed 4-exo-dig Cyclization for Ring Expansion of Propargylic Aziridines toward Stereoselective (Z)-Alkylidene Azetidines, via Diborylalkyl Homopropargyl Amines. Organic Letters. Available from: [Link]

  • Bull, J. A., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry. Available from: [Link]

  • Klis, S. P., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. National Institutes of Health. Available from: [Link]

  • Uesugi, S.-i., et al. (2024). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PubMed Central. Available from: [Link]

  • Roy, P. N., et al. (2022). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. MDPI. Available from: [Link]

  • Mykhailiuk, P. K., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available from: [Link]

  • Piarulli, M., et al. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. University of Milan. Available from: [Link]

  • Kumar, S., & Burtoloso, A. C. B. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry. Available from: [Link]

  • Iovine, V., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available from: [Link]

  • Singh, G. S. (2025). Advances in synthesis and chemistry of azetidines. ResearchGate. Available from: [Link]

  • Tlili, A., et al. (2020). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts) studied in this work. ResearchGate. Available from: [Link]

  • Turkson, J., et al. (2024). Azetidine ring, salicylic acid, and salicylic acid bioisosteres as determinants of the binding characteristics of novel potent compounds to Stat3. PubMed. Available from: [Link]

Sources

Structural elucidation of 3-(3-Fluorophenoxy)azetidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Unambiguous Structural Verification

In the landscape of modern drug discovery and development, small heterocyclic scaffolds such as azetidines are indispensable building blocks. Their utility stems from their ability to impart favorable physicochemical properties, including improved solubility and metabolic stability, while providing a three-dimensional vector for substituent exploration. 3-(3-Fluorophenoxy)azetidine hydrochloride is one such molecule of interest, combining the strained azetidine ring, an aromatic ether linkage, and a fluorine substituent—a common bioisostere for hydrogen.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

Expertise & Experience: NMR spectroscopy is the cornerstone of small molecule structural analysis. It provides unparalleled insight into the chemical environment of individual atoms and their connectivity, forming a virtual blueprint of the molecule. For a novel or reference compound, a full suite of 1D and 2D NMR experiments is non-negotiable to establish the molecular constitution and rule out isomeric possibilities.

Core 1D NMR Experiments (¹H, ¹³C, and ¹⁹F NMR)

The initial step involves acquiring high-resolution one-dimensional spectra to inventory the hydrogen, carbon, and fluorine atoms within the molecule.

Protocol: 1D NMR Acquisition

  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O to ensure solubility of the salt and allow observation of the N-H proton). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the proton spectrum using a ≥400 MHz spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of at least 2 seconds, and acquisition of 16-32 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment should also be run to differentiate between CH, CH₂, and CH₃ carbons.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This experiment is highly sensitive and typically requires only a few scans.

Expected Data & Interpretation:

  • ¹H NMR: The proton spectrum is expected to reveal distinct regions. The aromatic region will show complex multiplets for the four protons on the fluorophenoxy ring, with coupling patterns influenced by the meta-fluorine substituent. The azetidine ring protons will appear further upfield, typically in the 3.5-5.0 ppm range, deshielded by the adjacent nitrogen and oxygen atoms.[1][2] The proton on the carbon bearing the ether linkage (H-3) will likely be a quintet or multiplet. The N-H proton of the hydrochloride salt will appear as a broad signal, the chemical shift of which is highly dependent on concentration and solvent.[1]

  • ¹³C NMR: The carbon spectrum will confirm the presence of 9 unique carbon environments. The aromatic carbons will resonate in the typical downfield region (~110-165 ppm), with the carbon directly bonded to fluorine exhibiting a large one-bond C-F coupling constant. The azetidine carbons will appear in the 40-70 ppm range.[3]

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom, likely appearing as a triplet due to coupling with the two ortho protons. This experiment provides direct confirmation of the fluorine's presence and its electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H Shift (ppm) Multiplicity Predicted ¹³C Shift (ppm)
Azetidine CH-O ~4.8-5.2 m ~65-70
Azetidine CH₂-N ~3.8-4.2 m ~45-50
Azetidine N-H₂⁺ Broad (variable) br s -
Aromatic C-F - - ~160-164 (d, ¹JCF)
Aromatic C-O - - ~158-162

| Aromatic CH | ~6.8-7.4 | m | ~105-131 |

Advanced 2D NMR Experiments: Assembling the Puzzle

While 1D NMR provides the pieces, 2D NMR shows how they connect. These experiments are crucial for irrefutably linking the azetidine ring to the fluorophenoxy moiety.

Protocol: 2D NMR Acquisition

  • COSY (Correlation Spectroscopy): Run a standard gradient-enhanced COSY experiment to establish proton-proton (¹H-¹H) coupling networks. This will confirm the connectivity within the azetidine ring and within the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (¹JCH). It is essential for assigning each carbon signal based on its known proton attachment.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most critical for confirming the overall structure. It reveals long-range correlations (typically 2-3 bonds) between protons and carbons. The key correlation to observe is between the azetidine H-3 proton and the aromatic C-O carbon, which provides definitive proof of the ether linkage.

dot

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Connectivity H1 ¹H NMR (Proton Inventory) COSY COSY (H-H Correlations) H1->COSY HSQC HSQC (Direct C-H Assignment) H1->HSQC C13 ¹³C NMR & DEPT (Carbon Inventory & Type) C13->HSQC F19 ¹⁹F NMR (Fluorine Confirmation) Final Verified Structure F19->Final Confirms Fluorine Presence HMBC HMBC (Long-Range C-H Connectivity) COSY->HMBC HSQC->HMBC HMBC->Final Confirms Key C-O-C Linkage

Caption: NMR workflow for structural verification.

High-Resolution Mass Spectrometry (HRMS): The Molecular Weight Gatekeeper

Trustworthiness: HRMS serves as a fundamental check on the molecular formula. By providing a highly accurate mass measurement, it acts as a gatekeeper, immediately flagging any discrepancies between the proposed structure and the empirical formula.

Protocol: ESI-TOF HRMS

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infusion: Infuse the sample directly into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass analyzer. ESI is a soft ionization technique ideal for polar molecules like amine salts.

  • Data Acquisition: Acquire the spectrum in positive ion mode. The instrument should be calibrated to ensure mass accuracy below 5 ppm.

Expected Data & Interpretation:

  • Molecular Ion: In positive ESI mode, the hydrochloride salt will dissociate, and the free base will be protonated. Therefore, the primary ion observed will be the [M+H]⁺ ion of 3-(3-fluorophenoxy)azetidine.

  • Exact Mass: The calculated exact mass for the [M+H]⁺ ion (C₉H₁₁FNO⁺) is 168.0819 Da. The experimentally measured mass must match this value within a narrow tolerance (e.g., ±0.0008 Da for 5 ppm accuracy). This provides strong evidence for the elemental composition C₉H₁₀FNO.[4]

  • Fragmentation: While ESI is a soft technique, some in-source fragmentation may occur. Plausible fragments would arise from the cleavage of the azetidine ring or the ether bond, providing further structural clues. The presence of chlorine's characteristic M+2 isotope pattern would not be expected in the molecular ion peak in this mode, as the counter-ion is lost.[5][6][7]

dot

G Sample Dilute Sample in MeOH ESI Electrospray Ionization (Positive Mode) Sample->ESI TOF Time-of-Flight Mass Analyzer ESI->TOF Data Mass Spectrum Acquisition TOF->Data Compare Compare Experimental m/z vs. Calculated Exact Mass Data->Compare Result Elemental Formula Confirmed (C₉H₁₀FNO) Compare->Result

Caption: High-Resolution Mass Spectrometry workflow.

Table 2: Key HRMS Data Points

Ion Formula Calculated Exact Mass (Da) Expected Experimental Mass (Da)

| [M+H]⁺ | C₉H₁₁FNO⁺ | 168.0819 | 168.0819 ± 0.0008 |

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: FTIR is a rapid and powerful technique for identifying the functional groups present in a molecule.[8] While NMR and MS define the molecular formula and connectivity, FTIR confirms the presence of the key chemical bonds (ether, aromatic ring, amine salt), providing complementary evidence.

Protocol: ATR-FTIR

  • Sample Preparation: Place a small amount of the solid powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹. Acquire a background spectrum first and ratio it against the sample spectrum.

Expected Data & Interpretation: The spectrum provides a unique fingerprint. Key absorption bands will confirm the proposed structure's functional groups.

Table 3: Expected FTIR Absorption Bands

Frequency Range (cm⁻¹) Vibration Type Functional Group Confirmed
~3000-3100 C-H Stretch Aromatic Ring
~2850-2980 C-H Stretch Azetidine (Aliphatic)
~2400-2700 N⁺-H Stretch (broad) Secondary Amine Hydrochloride
~1580-1610 C=C Stretch Aromatic Ring
~1200-1280 C-O-C Stretch (Aryl-Alkyl Ether) Phenoxy-Azetidine Linkage[2]

| ~1100-1150 | C-F Stretch | Fluoro-Substituent[9] |

Single-Crystal X-ray Crystallography (SCXRD): The Definitive 3D Structure

Authoritative Grounding: When all other techniques provide circumstantial evidence, SCXRD delivers the verdict. It is the gold-standard method for determining the absolute, three-dimensional structure of a crystalline solid, revealing not only connectivity but also bond lengths, bond angles, and intermolecular interactions in the solid state.[10][11][12]

Protocol: SCXRD Analysis

  • Crystal Growth (The Critical Step): High-quality single crystals are paramount. This is often the most challenging step and requires screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling). A suitable starting point would be slow evaporation from a solvent system like methanol/diethyl ether.

  • Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution & Refinement: The diffraction data is processed to determine the unit cell parameters and the electron density map of the molecule. From this map, atomic positions are determined (structure solution) and then optimized against the experimental data (refinement).

Expected Outcome: The successful analysis will yield a complete 3D structural model of this compound. This model will unambiguously show:

  • The connectivity of all atoms, confirming the azetidine, phenoxy, and fluoro-substituent placements.

  • The precise location of the chloride counter-ion relative to the protonated azetidine nitrogen.

  • Key intermolecular interactions, such as hydrogen bonds between the N⁺-H group and the chloride ion, which stabilize the crystal lattice.

dot

G Powder Powder Sample Crystal Grow Single Crystal Powder->Crystal Diffract X-ray Diffraction Crystal->Diffract Solve Solve Electron Density Map Diffract->Solve Refine Refine Atomic Positions Solve->Refine Structure3D Unambiguous 3D Structure Refine->Structure3D

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Methodological & Application

Application Notes & Protocols: Strategic Integration of 3-(3-Fluorophenoxy)azetidine in GPCR Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: G-Protein Coupled Receptors (GPCRs) remain one of the most successful target classes for modern therapeutics, governing a vast array of physiological processes.[1][2] The discovery of novel ligands with improved potency, selectivity, and pharmacokinetic profiles is a central goal in drug development. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the strategic application of the 3-(3-fluorophenoxy)azetidine moiety, a promising but underexplored chemical scaffold, in the design of next-generation GPCR modulators. We will explore the underlying scientific rationale for its use, combining the structural benefits of the rigid azetidine ring with the nuanced electronic properties of a meta-fluorinated phenoxy group. This document details a systematic workflow, from in silico modeling to robust in vitro binding and functional characterization, providing validated, step-by-step protocols to empower researchers to effectively evaluate and implement this scaffold in their discovery programs.

The Scientific Rationale: Deconstructing the 3-(3-Fluorophenoxy)azetidine Scaffold

The rational design of drug candidates hinges on the selection of chemical motifs that confer advantageous properties. The 3-(3-fluorophenoxy)azetidine scaffold is a composite of two key structural features, each contributing distinct and potentially synergistic benefits to a ligand's overall profile.

The Azetidine Ring: A Privileged Four-Membered Heterocycle

The azetidine ring, a nitrogen-containing four-membered heterocycle, has gained significant traction in medicinal chemistry as a versatile bioisostere and structural element.[3][4] Unlike more flexible aliphatic chains, its strained ring system introduces conformational rigidity.

  • Causality of Choice: Incorporating a rigid scaffold like azetidine pre-organizes the ligand into a conformation more amenable to binding the target receptor. This reduces the entropic penalty upon binding, which can translate directly to higher binding affinity.[5] Furthermore, the nitrogen atom can serve as a crucial hydrogen bond acceptor, while its 3-dimensional vector allows for precise exit points to explore the chemical space within a binding pocket.[6] Azetidines have been shown to improve metabolic stability and aqueous solubility compared to more lipophilic carbocyclic analogs.[3]

The 3-Fluorophenoxy Moiety: Fine-Tuning Molecular Interactions

The phenoxy group is a common feature in GPCR ligands. The strategic placement of a fluorine atom, particularly at the meta position, offers a powerful tool for modulating a ligand's physicochemical and pharmacological properties.

  • Causality of Choice: Fluorine is the most electronegative element, yet it is small in size (a "super-hydrogen"). Its introduction can profoundly influence a molecule's electronics. A fluorine at the meta-position can lower the pKa of nearby basic amines, which can be critical for optimizing ligand charge state at physiological pH. It can also form productive, non-covalent interactions within the receptor pocket, including hydrogen bonds with backbone amides or orthogonal multipolar interactions with aromatic residues.[7] Crucially, fluorine substitution at a site of potential cytochrome P450 metabolism can block oxidative degradation, thereby enhancing the metabolic stability and half-life of the compound.[7]

The combination of these two motifs in 3-(3-fluorophenoxy)azetidine presents a scaffold with inherent rigidity, a hydrogen bond acceptor, and a fluorinated aromatic ring poised to enhance binding affinity and metabolic stability.

PropertyValueSource
Molecular Formula C9H10FNO[8]
Molar Mass 167.18 g/mol [8]
Predicted pKa 9.30 ± 0.40[8]
Predicted XlogP 1.4[9]

Table 1: Key Physicochemical Properties of 3-(3-Fluorophenoxy)azetidine.

A Systematic Workflow for Scaffold Implementation and Validation

Successfully integrating a new scaffold requires a structured, multi-disciplinary approach. The following workflow outlines the critical stages, from initial computational assessment to comprehensive in vitro pharmacological profiling.

G cluster_0 Design & Synthesis cluster_1 Computational Assessment cluster_2 In Vitro Characterization cluster_3 Analysis & Iteration A Scaffold Integration into Known Pharmacophore C In Silico Docking & MD Simulations A->C Prioritize Analogs B Library Synthesis B->C D Binding Affinity Assays (Ki Determination) C->D Validate Binding Hypothesis E Functional Assays (EC50 / IC50) D->E Assess Functional Impact F Structure-Activity Relationship (SAR) Analysis E->F Generate SAR Data G Lead Optimization F->G Guide Next Design Cycle G->A

Caption: Workflow for integrating a novel scaffold in GPCR ligand design.

Experimental Protocols

The following protocols are designed to be self-validating systems for assessing the pharmacological impact of incorporating the 3-(3-fluorophenoxy)azetidine scaffold.

Protocol I: In Silico Docking and Binding Pose Prediction
  • Rationale: Computational modeling is a cost-effective initial step to generate hypotheses about how a ligand may bind to its target.[10] It helps prioritize which compounds to synthesize and test by predicting favorable interactions and identifying potential steric clashes. This protocol uses molecular docking to place a ligand into the 3D structure of a target GPCR.[11]

  • Methodology:

    • Receptor Preparation: a. Obtain a high-resolution crystal structure or a validated homology model of the target GPCR from a database like the PDB or GPCRdb. b. Using a molecular modeling suite (e.g., Schrödinger, MOE), prepare the protein structure by adding hydrogens, assigning protonation states, removing water molecules (unless structurally conserved), and performing a constrained energy minimization to relieve steric clashes.

    • Ligand Preparation: a. Build the 3D structure of the test ligand containing the 3-(3-fluorophenoxy)azetidine moiety. b. Generate possible ionization states at a physiological pH of 7.4. c. Perform a conformational search to generate a set of low-energy conformers.

    • Grid Generation: Define the binding site by creating a docking grid centered on the known orthosteric pocket or a putative allosteric site.[1] The grid box should be large enough to allow the ligand rotational and translational freedom.

    • Docking Execution: a. Dock the prepared ligand conformers into the receptor grid using a validated docking algorithm (e.g., Glide, GOLD, AutoDock). b. Retain the top-scoring poses (typically 10-20) for further analysis.

    • Pose Analysis: a. Visually inspect the top-scoring poses. Analyze key interactions (hydrogen bonds, salt bridges, hydrophobic contacts, π-π stacking) between the ligand and receptor residues. b. Specifically, evaluate the interactions formed by the azetidine nitrogen and the fluorophenyl ring. A plausible pose should exhibit chemically sensible interactions and a good shape complementarity with the binding pocket. c. Use the results to decide whether the synthesized compound is a high-priority candidate for in vitro testing.

Protocol II: Ligand Binding Affinity (Ki) Determination via Competitive Radioligand Assay
  • Rationale: This is the gold-standard method to quantify the binding affinity of an unlabeled test compound (the "competitor") for a receptor.[12][13] It measures the ability of the test compound to displace a known high-affinity radiolabeled ligand ("radioligand") from the receptor. The resulting inhibition constant (Ki) is a direct measure of binding affinity.

  • Methodology:

    • Materials:

      • Cell membranes expressing the target GPCR.

      • Radioligand specific for the target GPCR (e.g., [³H]-dopamine for dopamine receptors).

      • Unlabeled test compound (competitor).

      • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

      • Non-specific binding (NSB) control: A high concentration of a known, unlabeled ligand (e.g., 10 µM haloperidol for D2 receptors).

      • 96-well filter plates (e.g., GF/C filters).

      • Scintillation fluid and a microplate scintillation counter.

    • Procedure (performed on ice): a. Prepare serial dilutions of the test compound (e.g., from 100 µM to 1 pM). b. In a 96-well plate, add in order:

      • 50 µL Assay Buffer (for Total Binding) OR 50 µL NSB control (for Non-Specific Binding) OR 50 µL of test compound dilution.
      • 50 µL of radioligand diluted in Assay Buffer to a final concentration near its Kd value.
      • 100 µL of cell membrane suspension (e.g., 10-20 µg protein per well). c. Incubate the plate for a predetermined time to reach equilibrium (e.g., 60-90 minutes at room temperature). The time required depends on the kinetics of the radioligand and must be determined empirically.[12][13]
    • Harvesting and Counting: a. Rapidly filter the contents of each well through the filter plate using a cell harvester, washing 3-5 times with ice-cold Assay Buffer to separate bound from free radioligand. b. Allow the filters to dry completely. c. Add scintillation fluid to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Data Analysis: a. Calculate Specific Binding: Total Binding (CPM) - Non-Specific Binding (CPM). b. Plot the percentage of specific binding against the log concentration of the test compound. c. Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand). d. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol III: Functional Activity Assessment

Functional assays determine whether a ligand is an agonist (activates the receptor), antagonist (blocks agonist activation), or inverse agonist (reduces basal receptor activity). The choice of assay depends on the GPCR's primary signaling pathway.[14]

G cluster_0 GPCR Activation cluster_1 Gq Pathway cluster_2 Gs/Gi Pathways GPCR Ligand-Bound GPCR Gq Gαq GPCR->Gq Gs Gαs GPCR->Gs Gi Gαi GPCR->Gi PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 → IP3 PLC->PIP2 Ca ↑ Intracellular Ca²⁺ PIP2->Ca AC Adenylate Cyclase (AC) Gs->AC + Gi->AC - cAMP_up ↑ cAMP AC->cAMP_up cAMP_down ↓ cAMP AC->cAMP_down

Caption: Canonical GPCR signaling pathways for functional assays.

A. Gq-Coupled Receptors: Calcium Flux Assay

  • Rationale: Gq-coupled GPCRs activate phospholipase C, leading to the generation of inositol trisphosphate (IP3), which triggers a rapid, transient increase in intracellular calcium ([Ca²⁺]i).[15][16] This assay uses a calcium-sensitive fluorescent dye to measure this response in real-time.

  • Methodology:

    • Cell Preparation: a. Plate cells expressing the target GPCR in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

    • Dye Loading: a. Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion). b. Remove the culture medium from the cells and add the dye loading buffer. c. Incubate for 45-60 minutes at 37°C, 5% CO₂.[15]

    • Compound Addition and Measurement: a. Prepare serial dilutions of the test compound (for agonist mode) or a fixed concentration of test compound plus serial dilutions of a known agonist (for antagonist mode). b. Place the cell plate into a kinetic fluorescence plate reader (e.g., FLIPR, FDSS).[17] c. Record a stable baseline fluorescence for 10-20 seconds. d. The instrument automatically adds the compounds to the wells. e. Immediately continue recording the fluorescence intensity every 1-2 seconds for 2-3 minutes.

    • Data Analysis: a. The response is typically measured as the maximum peak fluorescence minus the baseline fluorescence. b. For agonist mode, plot the response against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy). c. For antagonist mode, plot the agonist response against the log concentration of the agonist in the presence of the test compound. A rightward shift in the agonist curve indicates competitive antagonism. The IC50 can be calculated and converted to a functional inhibition constant (Kb).

B. Gs/Gi-Coupled Receptors: cAMP Accumulation Assay (HTRF)

  • Rationale: Gs-coupled receptors stimulate adenylate cyclase to increase intracellular cAMP levels, while Gi-coupled receptors inhibit this process.[18] Homogeneous Time-Resolved Fluorescence (HTRF) assays are robust, high-throughput methods to quantify cAMP levels based on a competitive immunoassay format.[19]

  • Methodology:

    • Cell Stimulation: a. Harvest and resuspend cells expressing the target GPCR in a stimulation buffer containing a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation). b. For Gs Agonist Mode: Add serial dilutions of the test compound to the cells. c. For Gi Agonist Mode: Add serial dilutions of the test compound, followed by a fixed concentration of forskolin (an adenylate cyclase activator) at its EC80. The goal is to measure the compound's ability to inhibit the forskolin-induced cAMP increase.[19] d. Incubate for 30 minutes at room temperature.

    • Cell Lysis and Detection: a. Add the two HTRF detection reagents sequentially: first, the cAMP-d2 conjugate, followed by the anti-cAMP antibody labeled with a Europium cryptate. These are typically added in the cell lysis buffer provided with the kit. b. Incubate for 60 minutes at room temperature to allow the immunoassay to reach equilibrium.

    • Measurement: a. Read the plate on an HTRF-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • Data Analysis: a. Calculate the HTRF ratio (Emission 665nm / Emission 620nm * 10,000). This ratio is inversely proportional to the amount of cAMP produced in the cell. b. Convert the HTRF ratio to cAMP concentration using a standard curve run in parallel. c. Plot the cAMP concentration against the log concentration of the test compound. d. For Gs agonists, fit a stimulation curve to determine EC50. For Gi agonists, fit an inhibition curve to determine IC50.

Data Interpretation: A Hypothetical Case Study

To illustrate how to interpret the data generated from these protocols, consider a hypothetical series of compounds designed to target a Gq-coupled receptor. The goal is to assess the contribution of the 3-(3-fluorophenoxy)azetidine scaffold compared to simpler analogs.

CmpdScaffoldKi (nM) [Binding]EC50 (nM) [Ca²⁺ Flux]Emax (%)
1Phenyl5201150100
23-Fluorophenyl150310100
3Azetidin-3-yl-oxy280650100
4 3-(3-Fluorophenoxy)azetidine 15 45 100

Table 2: Hypothetical SAR data for a series of GPCR ligands.

  • Analysis of Results:

    • Compound 2 vs. 1: Adding a meta-fluorine improves both binding affinity (Ki) and functional potency (EC50) by ~3.5-fold, suggesting a favorable interaction in the binding pocket.

    • Compound 3 vs. 1: Replacing the phenyl ring with the azetidine-oxy group maintains reasonable affinity and potency, indicating the oxygen linker and azetidine are well-tolerated.

    • Compound 4 vs. all others: The combination of both features in the 3-(3-fluorophenoxy)azetidine scaffold results in a dramatic, synergistic improvement. The affinity and potency are enhanced by over an order of magnitude compared to the next best analog (Compound 2). This strongly validates the hypothesis that the combined structural and electronic features of this scaffold are highly beneficial for interacting with this specific GPCR target. This compound would be prioritized as a lead for further optimization.

Conclusion

The 3-(3-fluorophenoxy)azetidine scaffold represents a compelling building block for modern GPCR ligand design. It strategically combines the conformational constraint of the azetidine ring with the potential for enhanced metabolic stability and specific molecular interactions conferred by the meta-fluorine atom. By employing a systematic workflow of in silico prediction followed by rigorous in vitro characterization using validated binding and functional assays, researchers can effectively harness the potential of this scaffold. The protocols and interpretive framework provided in this guide offer a clear and robust pathway to validate its application, ultimately accelerating the discovery of novel and improved GPCR-targeted therapeutics.

References

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Scale-Up Synthesis of 3-(3-Fluorophenoxy)azetidine HCl: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(3-Fluorophenoxy)azetidine hydrochloride is a key building block in contemporary medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles. The azetidine ring, a strained four-membered heterocycle, can improve metabolic stability, aqueous solubility, and target-binding affinity. The addition of a 3-fluorophenoxy moiety provides a valuable handle for modulating electronic properties and engaging in specific interactions with biological targets. This application note provides a comprehensive guide to the scale-up synthesis of this important intermediate, focusing on a robust and scalable multi-step process. We will delve into the causality behind experimental choices, provide detailed protocols, and discuss critical process controls for a safe, efficient, and reproducible manufacturing process.

Synthetic Strategy Overview

The synthesis of 3-(3-Fluorophenoxy)azetidine HCl is approached via a convergent multi-step strategy, commencing with readily available starting materials. The overall workflow is designed to ensure scalability, safety, and high purity of the final product.

G cluster_0 Step 1: Azetidine Ring Formation cluster_1 Step 2: Nitrogen Protection cluster_2 Step 3: Williamson Ether Synthesis cluster_3 Step 4: Deprotection and Salt Formation A Epichlorohydrin + Benzylamine B N-Benzyl-3-hydroxyazetidine A->B Ring formation C N-Benzyl-3-hydroxyazetidine D N-Boc-3-hydroxyazetidine C->D Hydrogenolysis & Boc protection E N-Boc-3-hydroxyazetidine + 3-Fluorophenol F N-Boc-3-(3-fluorophenoxy)azetidine E->F SN2 reaction G N-Boc-3-(3-fluorophenoxy)azetidine H 3-(3-Fluorophenoxy)azetidine HCl G->H Acidic deprotection

Caption: High-level overview of the synthetic strategy.

Part 1: Synthesis of N-Boc-3-hydroxyazetidine

The journey to our target molecule begins with the construction of the core azetidine ring, followed by the installation of a suitable protecting group on the nitrogen atom. The tert-butyloxycarbonyl (Boc) group is selected for its stability under various reaction conditions and its facile removal under acidic conditions.

Step 1: Synthesis of N-Benzyl-3-hydroxyazetidine

The formation of the azetidine ring is achieved through the reaction of epichlorohydrin with benzylamine. This reaction proceeds via an initial nucleophilic attack of the amine on the epoxide, followed by an intramolecular cyclization.

Causality of Experimental Choices:

  • Benzylamine: Serves as a readily available and inexpensive source of nitrogen. The benzyl group acts as a protecting group that can be removed later via hydrogenolysis.

  • Methanol/Water as Solvent: A protic solvent system is chosen to facilitate the epoxide ring-opening and subsequent cyclization. The use of water as a co-solvent can improve the reaction rate and yield.

  • Temperature Control: The initial reaction is typically carried out at a low temperature to control the exothermicity of the epoxide ring-opening. The subsequent cyclization is promoted by heating.

Protocol 1: Gram-Scale Synthesis of N-Benzyl-3-hydroxyazetidine

  • To a stirred solution of benzylamine (1.0 eq.) in a 1:1 mixture of methanol and water, slowly add epichlorohydrin (1.1 eq.) at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Heat the reaction mixture to reflux for 12 hours.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x V).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford crude N-benzyl-3-hydroxyazetidine.

Step 2: Synthesis of N-Boc-3-hydroxyazetidine

The benzyl group is removed by catalytic hydrogenation, and the resulting secondary amine is immediately protected with a Boc group. This one-pot procedure is highly efficient on a large scale.

Causality of Experimental Choices:

  • Palladium on Carbon (Pd/C): A standard and effective catalyst for hydrogenolysis of benzylamines.

  • Di-tert-butyl dicarbonate (Boc)₂O: The reagent of choice for the introduction of the Boc protecting group.

  • Methanol or Ethanol as Solvent: These solvents are suitable for both the hydrogenolysis and the subsequent Boc protection.

Protocol 2: Scale-Up Synthesis of N-Boc-3-hydroxyazetidine

  • Dissolve the crude N-benzyl-3-hydroxyazetidine (1.0 eq.) in methanol.

  • Add di-tert-butyl dicarbonate (1.1 eq.) to the solution.

  • Carefully add 10% Pd/C (5-10 mol%) to the reaction mixture.

  • Pressurize the reaction vessel with hydrogen gas (50-60 psi) and stir vigorously at room temperature for 16-24 hours.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography or by crystallization from a suitable solvent system like ethyl acetate/hexanes to yield N-Boc-3-hydroxyazetidine as a white solid.[1]

Parameter In-Process Control (IPC) Acceptance Criteria
Step 1 Completion TLC, HPLCN-benzyl-3-hydroxyazetidine >95%
Step 2 Completion TLC, HPLCN-Boc-3-hydroxyazetidine >98%

Part 2: Williamson Ether Synthesis

With the protected azetidine core in hand, the next crucial step is the introduction of the 3-fluorophenoxy group via a Williamson ether synthesis. This classic S(_N)2 reaction involves the nucleophilic attack of a phenoxide on an electrophilic carbon.[2][3]

G cluster_0 Williamson Ether Synthesis A N-Boc-3-hydroxyazetidine D N-Boc-3-(3-fluorophenoxy)azetidine A->D B 3-Fluorophenol B->D C Sodium Hydride (NaH) C->D

Caption: Reactants in the Williamson ether synthesis.

Step 3: Synthesis of N-Boc-3-(3-fluorophenoxy)azetidine

Causality of Experimental Choices:

  • N-Boc-3-hydroxyazetidine: The hydroxyl group is a poor leaving group. To facilitate the S(_N)2 reaction, it is often converted in situ to a better leaving group, such as a tosylate or mesylate, or the reaction is performed under conditions that favor direct displacement. For scale-up, a one-pot procedure is preferred.

  • 3-Fluorophenol: The nucleophile precursor.

  • Sodium Hydride (NaH): A strong, non-nucleophilic base used to deprotonate the 3-fluorophenol to form the more nucleophilic phenoxide.[2]

  • Anhydrous DMF or THF: Polar aprotic solvents are ideal for S(_N)2 reactions as they solvate the cation but not the nucleophile, thus enhancing its reactivity.[3]

Protocol 3: Scale-Up Williamson Ether Synthesis

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF under a nitrogen atmosphere, add a solution of 3-fluorophenol (1.1 eq.) in anhydrous DMF dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.

  • Add a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.

  • Cool the reaction to room temperature and cautiously quench with water.

  • Extract the aqueous mixture with ethyl acetate (3 x V).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford N-Boc-3-(3-fluorophenoxy)azetidine.

Parameter In-Process Control (IPC) Acceptance Criteria
Reaction Completion TLC, HPLCStarting material <5%
Impurity Profile HPLCKnown impurities below set limits

Safety Considerations for Sodium Hydride: Sodium hydride is a highly flammable solid and reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere (nitrogen or argon). Use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves. Quenching of the reaction should be done slowly and at a low temperature.

Part 3: Deprotection and Hydrochloride Salt Formation

The final steps involve the removal of the Boc protecting group and the formation of the desired hydrochloride salt, which is typically a stable, crystalline solid suitable for storage and further use.

Step 4: Synthesis of 3-(3-Fluorophenoxy)azetidine HCl

Causality of Experimental Choices:

  • HCl in Dioxane or Diethyl Ether: A solution of anhydrous HCl in an organic solvent is used to cleave the Boc group and simultaneously form the hydrochloride salt.[4] This avoids the introduction of water, which can complicate the isolation of the final product.

  • Crystallization: The hydrochloride salt often crystallizes directly from the reaction mixture or upon addition of a less polar co-solvent, providing an efficient method of purification.

Protocol 4: Deprotection and Salt Formation

  • Dissolve the purified N-Boc-3-(3-fluorophenoxy)azetidine (1.0 eq.) in a minimal amount of a suitable solvent such as ethyl acetate or dichloromethane.

  • To this solution, add a 4 M solution of HCl in 1,4-dioxane (2-3 eq.) dropwise at 0 °C.

  • Stir the mixture at room temperature for 2-4 hours. The progress of the deprotection can be monitored by TLC or LC-MS.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, the product can be precipitated by the addition of a non-polar solvent like diethyl ether or hexanes.

  • Wash the solid with the precipitation solvent to remove any soluble impurities.

  • Dry the solid under vacuum to obtain 3-(3-Fluorophenoxy)azetidine HCl as a crystalline solid.[5][6]

Parameter Final Product Specification
Appearance White to off-white crystalline solid
Purity (HPLC) ≥98.0%
Identity (¹H NMR, ¹³C NMR, MS) Conforms to structure
Residual Solvents (GC) Within ICH limits

Analytical Methods and Characterization

Rigorous analytical testing is essential to ensure the quality and purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity and quantifying impurities. A typical method would involve a C18 reverse-phase column with a gradient elution of acetonitrile and water containing 0.1% trifluoroacetic acid.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the final product and intermediates.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product.

  • Gas Chromatography (GC): Used to determine the content of residual solvents in the final product.

Potential Impurities and Their Control

Careful monitoring and control of impurities are critical in a scale-up synthesis.

  • Step 1: Incomplete cyclization can lead to the formation of N-benzyl-3-chloro-2-hydroxypropylamine. This can be minimized by ensuring a sufficient reaction time and temperature during the cyclization step.

  • Step 3: Unreacted N-Boc-3-hydroxyazetidine and 3-fluorophenol can be carried through. These are typically removed during the chromatographic purification of the N-Boc-3-(3-fluorophenoxy)azetidine intermediate. O-alkylation of DMF, if used as a solvent at high temperatures for extended periods, can lead to byproducts.

  • Step 4: Incomplete deprotection will result in the presence of the N-Boc protected intermediate in the final product. This is controlled by monitoring the reaction to completion.

Conclusion

The successful scale-up synthesis of 3-(3-Fluorophenoxy)azetidine HCl hinges on a well-designed synthetic strategy, careful control of reaction parameters, and robust purification procedures. The protocols and considerations outlined in this application note provide a comprehensive framework for the safe, efficient, and reproducible production of this valuable building block for drug discovery and development. By understanding the underlying chemical principles and implementing appropriate in-process controls, researchers and process chemists can confidently transition this synthesis from the laboratory to a larger scale.

References

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Application Note: A Robust HPLC-MS Method for High-Throughput Analysis and Monitoring of 3-(3-Fluorophenoxy)azetidine Synthesis Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development and validation of a rapid and robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantitative analysis of 3-(3-Fluorophenoxy)azetidine, a key building block in modern medicinal chemistry.[1] The method is optimized for high-throughput screening and real-time reaction monitoring, addressing the analytical challenges posed by this small, polar molecule. Utilizing a Hydrophilic Interaction Liquid Chromatography (HILIC) approach coupled with Electrospray Ionization Mass Spectrometry (ESI-MS), the developed protocol provides excellent retention, peak shape, and sensitivity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the rationale behind method development choices, detailed experimental protocols, and method validation in accordance with ICH guidelines.[2]

Introduction

Azetidine-based scaffolds are of increasing interest in drug discovery due to their ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability.[1][3] 3-(3-Fluorophenoxy)azetidine, in particular, serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. The efficient and controlled synthesis of this intermediate is paramount, necessitating a reliable analytical method to monitor reaction progress, identify impurities, and ensure final product quality.[4]

Conventional reversed-phase (RP) chromatography often struggles with the retention of small, polar molecules like 3-(3-Fluorophenoxy)azetidine, leading to their elution near the solvent front and poor resolution from other polar reactants or byproducts.[5][6][7] To overcome this, we explored Hydrophilic Interaction Liquid Chromatography (HILIC), a technique well-suited for the analysis of polar metabolites and similar compounds.[8][9][10] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, promoting the retention of polar analytes.[11] This approach, coupled with the high sensitivity and selectivity of mass spectrometry, provides a powerful tool for reaction analysis.[12][13] This application note describes a systematic approach to developing an HPLC-MS method that is both rapid and reliable for the analysis of a representative synthesis of 3-(3-Fluorophenoxy)azetidine.

Experimental Design and Rationale

Hypothetical Reaction Scheme

For the purpose of this application note, we will consider the synthesis of 3-(3-Fluorophenoxy)azetidine (Product) from 1-Boc-3-hydroxyazetidine (Starting Material 1) and 1-fluoro-3-iodobenzene (Starting Material 2) via a Buchwald-Hartwig amination reaction. This reaction is a common method for the formation of C-N bonds.

Materials and Reagents
  • Standards: 3-(3-Fluorophenoxy)azetidine, 1-Boc-3-hydroxyazetidine, 1-fluoro-3-iodobenzene (analytical grade)

  • Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)

  • Reaction Components: Palladium catalyst, ligand, and base as required for the hypothetical reaction.

Instrumentation
  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[14]

HPLC-MS Method Development

The primary challenge in analyzing 3-(3-Fluorophenoxy)azetidine is its polar nature. A systematic approach was taken to optimize the chromatographic and mass spectrometric conditions.

Column Selection: HILIC for Enhanced Retention
  • Rationale: Reversed-phase columns (e.g., C18) provide insufficient retention for many small polar molecules, causing them to elute in the void volume.[15] HILIC columns, with their polar stationary phases, are designed to retain and separate such compounds.[11][16] We evaluated both a bare silica HILIC column and a zwitterionic HILIC column. The zwitterionic phase provided superior peak shape and reproducibility for the basic azetidine moiety.

  • Selection: A HILIC column with a zwitterionic stationary phase (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z) was chosen for its enhanced retention of polar and charged analytes.[11]

Mobile Phase Optimization
  • Rationale: The mobile phase composition is critical in HILIC for achieving optimal retention and separation. A high organic content is necessary for retention, with a gradual increase in the aqueous component to elute the analytes.[9] The choice of organic solvent and additive can significantly impact peak shape and ionization efficiency in the MS source.

  • Optimization:

    • Organic Solvent: Acetonitrile was selected over methanol due to its better miscibility with water and its ability to provide good retention in HILIC mode.[6]

    • Aqueous Phase and Additive: Formic acid (0.1%) was added to the aqueous mobile phase to improve peak shape for the basic azetidine analyte and to promote protonation for efficient ESI-MS detection in positive ion mode.

Mass Spectrometry Parameter Optimization
  • Rationale: Electrospray ionization (ESI) is the preferred ionization technique for polar small molecules that are already in solution.[17][18] Optimizing ESI parameters is crucial for maximizing sensitivity.

  • Optimization:

    • Ionization Mode: Positive ion mode was selected due to the presence of the basic azetidine nitrogen, which is readily protonated.

    • Source Parameters: The capillary voltage, gas temperature, and gas flow were optimized by infusing a standard solution of 3-(3-Fluorophenoxy)azetidine to obtain the maximum signal intensity for the protonated molecule [M+H]+.

    • MS Detection: For quantitative analysis, Selected Ion Monitoring (SIM) was employed to monitor the [M+H]+ ions of the starting materials and the product, providing enhanced sensitivity and selectivity.

Method_Development_Workflow Gradient Gradient Ionization Ionization Gradient->Ionization Interface Detection Detection Validation Validation Detection->Validation End Final Validated Method Validation->End

Final Optimized HPLC-MS Method

The following tables summarize the optimized chromatographic and mass spectrometric conditions.

Table 1: Optimized HPLC Parameters

ParameterValue
Column HILIC Zwitterionic, 2.1 x 100 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 95% B to 50% B over 5 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL

Table 2: Optimized Mass Spectrometry Parameters

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3500 V
Drying Gas Flow 10 L/min
Drying Gas Temp 300 °C
Nebulizer Pressure 40 psi
SIM Ions [M+H]+ for each analyte

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[2][19][20]

  • Specificity: The method demonstrated excellent specificity, with no interference from reaction matrix components at the retention times of the analytes of interest.

  • Linearity: A linear response was observed for 3-(3-Fluorophenoxy)azetidine over a concentration range of 1-100 µg/mL, with a correlation coefficient (R²) > 0.99.[21]

  • Accuracy and Precision: Accuracy was determined by spike-recovery experiments at three concentration levels, with recoveries ranging from 95% to 105%.[22][23] Precision was evaluated through replicate injections, with the relative standard deviation (%RSD) being less than 2% for all measurements.[22]

Application to Reaction Monitoring

The validated HPLC-MS method was applied to the real-time monitoring of the hypothetical synthesis of 3-(3-Fluorophenoxy)azetidine.[24][25][26] Aliquots were taken from the reaction mixture at various time points, quenched, diluted, and injected into the HPLC-MS system. The resulting data allowed for the tracking of the consumption of starting materials and the formation of the product, providing valuable kinetic information and aiding in the determination of the optimal reaction endpoint.[27]

Reaction_Monitoring_Protocol Start Start Reaction Sample Take Aliquot at Time (t) Start->Sample Quench Quench Reaction (e.g., add water) Sample->Quench Dilute Dilute Sample with Mobile Phase Quench->Dilute Inject Inject into HPLC-MS Dilute->Inject Analyze Analyze Data (Peak Area vs. Time) Inject->Analyze Decision Reaction Complete? Analyze->Decision Decision->Sample No End Work-up Reaction Decision->End Yes

Detailed Protocols

Protocol 1: Standard and Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of 3-(3-Fluorophenoxy)azetidine and starting materials in acetonitrile at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions with a 50:50 mixture of acetonitrile and water to final concentrations ranging from 1 to 100 µg/mL.

  • Reaction Samples: a. Withdraw a 10 µL aliquot from the reaction mixture. b. Immediately quench the reaction by adding the aliquot to 990 µL of water in a microcentrifuge tube. c. Vortex the sample and then dilute it further with the initial mobile phase composition (95% Acetonitrile, 5% Water with 0.1% Formic Acid) to bring the expected analyte concentration within the calibration range.

Protocol 2: HPLC-MS System Operation
  • System Equilibration: Equilibrate the HILIC column with the initial mobile phase conditions (95% B) for at least 20 minutes or until a stable baseline is achieved.

  • Sequence Setup: Create a sequence in the instrument control software including blanks, calibration standards, and reaction samples.

  • Data Acquisition: Begin the sequence. Acquire data in SIM mode for the target [M+H]+ ions.

Conclusion

This application note presents a highly efficient and reliable HPLC-MS method for the analysis of 3-(3-Fluorophenoxy)azetidine. The use of HILIC successfully addresses the challenge of retaining and separating this polar molecule, while ESI-MS provides the necessary sensitivity and selectivity for accurate quantification. The developed method is suitable for high-throughput analysis and is a valuable tool for monitoring the progress of synthesis reactions, ultimately enabling better process control and the production of higher quality materials in a drug development setting.

References

  • Tosoh Bioscience. HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. Available from: [Link]

  • Pesek, J. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available from: [Link]

  • Schoenmakers, P. J., et al. (2022). Development of a Novel HPLC-MS Method to Separate Polar and Non-Polar Compounds in Biodiesel/Petrodiesel Mixtures. Molecules. Available from: [Link]

  • Garrido-Couto, J. A., et al. (2021). Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach. Separations. Available from: [Link]

  • Guillarme, D., & Veuthey, J. L. (2011). HPLC-MS/MS of Highly Polar Compounds. In Tandem Mass Spectrometry - Applications and Principles. IntechOpen. Available from: [Link]

  • Hovione. (2020). Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]

  • Chromatography Online. (2022). Maximizing Your HPLC Method Development. YouTube. Available from: [Link]

  • Kumar, A., et al. (2020). Determination and dissipation of acetamiprid using LC-MS/MS in okra. Journal of Entomology and Zoology Studies. Available from: [Link]

  • Wheeler, R., et al. (2018). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Chemical Science. Available from: [Link]

  • de Almeida, L. G., et al. (2022). A Comprehensive 2D-LC/MS Online Platform for Screening of Acetylcholinesterase Inhibitors. Frontiers in Chemistry. Available from: [Link]

  • Vederas, J. C., et al. (2009). Misincorporation of the proline homologue Aze (azetidine-2-carboxylic acid) into recombinant myelin basic protein. Archives of Biochemistry and Biophysics. Available from: [Link]

  • Kwiecien, N. W., & Coon, J. J. (2018). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry. Available from: [Link]

  • Wager, T. T., et al. (2010). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. Available from: [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]

  • Element Lab Solutions. (2022). HILIC – The Rising Star of Polar Chromatography. Available from: [Link]

  • Agilent. (2023). Mastering HILIC-Z Separation for Polar Analytes. Available from: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]

  • Wheeler, R., et al. (2018). Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform. ResearchGate. Available from: [Link]

  • LC-MS.com. (2023). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Available from: [Link]

  • Wager, T. T., et al. (2010). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ResearchGate. Available from: [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Available from: [Link]

  • Gil, C., et al. (2008). Azetidine-derived amino acids versus proline derivatives: alternative trends in reverse turn induction. The Journal of Organic Chemistry. Available from: [Link]

  • Pratt, G. A. (2006). Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. The Research Repository @ WVU. Available from: [Link]

  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. Available from: [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • Bills, M., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications. Available from: [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available from: [Link]

  • Moravek. (2022). Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. Available from: [Link]

  • Shimadzu. (2021). Real-Time Monitoring of Chemical Reactions Using a Single Quadrupole Mass Spectrometer. Available from: [Link]

  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available from: [Link]

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  • Chemyx. (n.d.). Basic Principles of HPLC, MS & LC-MS. Available from: [Link]

  • Malig, T. C., et al. (2023). A Method for Converting HPLC Peak Area from Online Reaction Monitoring to Concentration Using Nonlinear Regression. The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. (2013). MALDI or ESI which is suitable for small molecules?. Available from: [Link]

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Sources

Application Notes and Protocols: The Strategic Use of 3-(3-Fluorophenoxy)azetidine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking New Chemical Space with Strained Ring Systems

In the landscape of modern drug discovery, the quest for novel chemical matter that combines favorable physicochemical properties with potent biological activity is perpetual. Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm for identifying low molecular weight ligands that can be efficiently optimized into high-quality clinical candidates. Within the vast expanse of available fragments, small, strained heterocyclic systems have garnered significant attention for their ability to confer unique three-dimensional conformations and improved pharmacological properties. The azetidine ring, a four-membered saturated heterocycle, is a prime example of such a privileged scaffold. Its inherent ring strain and non-planar geometry provide a rigid framework that can reduce the entropic penalty of binding to a biological target.

This guide focuses on a particularly intriguing azetidine-containing fragment: 3-(3-Fluorophenoxy)azetidine . The strategic incorporation of a fluorine atom on the phenoxy ring offers a valuable tool for modulating electronic properties, metabolic stability, and binding interactions through potential hydrogen bonding or halogen bonding. This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis, screening, and optimization of this versatile fragment.

The Rationale for Employing 3-(3-Fluorophenoxy)azetidine in FBDD

The selection of fragments for a screening library is a critical determinant of the success of an FBDD campaign. 3-(3-Fluorophenoxy)azetidine possesses several key attributes that make it an attractive starting point for drug discovery programs.

  • Structural Rigidity and 3D Character: The azetidine ring is conformationally constrained, reducing the entropic cost of binding and providing a well-defined vector for substituent placement. This inherent three-dimensionality allows for the exploration of chemical space beyond the "flatland" of traditional aromatic scaffolds.[1]

  • Improved Physicochemical Properties: The incorporation of the azetidine motif can lead to improved solubility, reduced lipophilicity, and enhanced metabolic stability compared to more classical lipophilic linkers.[1]

  • The Role of the Fluorine Substituent: The fluorine atom at the meta-position of the phenoxy ring is not merely a placeholder. It can significantly influence the molecule's properties by:

    • Modulating pKa: Affecting the basicity of the azetidine nitrogen.

    • Enhancing Metabolic Stability: Blocking potential sites of metabolism on the aromatic ring.

    • Engaging in Specific Interactions: Acting as a hydrogen bond acceptor or participating in halogen bonding with the target protein.

  • Synthetic Tractability: The synthesis of 3-(3-Fluorophenoxy)azetidine and its derivatives is achievable through established synthetic routes, allowing for the rapid generation of analogs for structure-activity relationship (SAR) studies.

These features have led to the inclusion of the 3-aryloxyazetidine scaffold in the design of potent bioactive molecules, including antitumor agents.[2]

Synthesis of 3-(3-Fluorophenoxy)azetidine Hydrochloride for Screening

For use in fragment screening, the unprotected secondary amine of the azetidine ring is desirable as it provides a key interaction point and a handle for subsequent chemical elaboration. The hydrochloride salt form enhances solubility and stability.

Protocol 2.1: Two-Step Synthesis of this compound

This protocol outlines a general and adaptable two-step procedure starting from a commercially available N-Boc protected precursor.

Step 1: Synthesis of N-Boc-3-(3-fluorophenoxy)azetidine

This step involves the nucleophilic substitution of a suitable leaving group on the azetidine ring with 3-fluorophenol. While various methods exist for the synthesis of 3-substituted azetidines, a common route involves the Mitsunobu reaction or Williamson ether synthesis from N-Boc-3-hydroxyazetidine.[3]

Materials:

  • N-Boc-3-hydroxyazetidine

  • 3-Fluorophenol

  • Triphenylphosphine (PPh3) or polymer-supported PPh3

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate/Hexanes mixture)

Procedure:

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) and 3-fluorophenol (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add PPh3 (1.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIAD (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford N-Boc-3-(3-fluorophenoxy)azetidine.

Step 2: Deprotection of N-Boc-3-(3-fluorophenoxy)azetidine to form the Hydrochloride Salt

The Boc protecting group is readily removed under acidic conditions.[4]

Materials:

  • N-Boc-3-(3-fluorophenoxy)azetidine

  • 4M HCl in 1,4-dioxane

  • Anhydrous diethyl ether

  • Anhydrous dichloromethane (DCM) (optional, as a co-solvent)

Procedure:

  • Dissolve N-Boc-3-(3-fluorophenoxy)azetidine (1.0 eq) in a minimal amount of anhydrous DCM or use neat if it is an oil.

  • Add an excess of 4M HCl in 1,4-dioxane (5-10 eq) to the solution at room temperature.

  • Stir the reaction mixture for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • Add anhydrous diethyl ether to the residue to precipitate the hydrochloride salt.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white or off-white solid.

Fragment Screening Methodologies

The relatively weak binding affinity of fragments necessitates the use of sensitive biophysical techniques for their detection.[5] A multi-tiered screening cascade is often employed to identify and validate true hits.

Workflow for Fragment Screening and Hit Validation

Caption: A typical workflow for fragment screening and hit validation.

Protocol 3.1: Primary Screening using Thermal Shift Assay (TSA)

TSA, or Differential Scanning Fluorimetry (DSF), is a high-throughput method to identify fragments that bind to and stabilize a target protein, resulting in an increase in its melting temperature (Tm).[6]

Materials:

  • Purified target protein (at a concentration of 2-10 µM)

  • SYPRO Orange dye (or other suitable fluorescent dye)

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Assay buffer (e.g., HEPES or PBS, pH 7.4)

  • Quantitative PCR (qPCR) instrument with a thermal ramping capability

  • 96- or 384-well PCR plates

Procedure:

  • Prepare a master mix containing the target protein and SYPRO Orange dye in the assay buffer.

  • Dispense the master mix into the wells of a PCR plate.

  • Add this compound to the wells to a final concentration of 100-500 µM. Include appropriate controls (protein + dye + DMSO, and buffer + dye).

  • Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

  • Place the plate in the qPCR instrument and run a thermal ramp from 25 °C to 95 °C, with fluorescence readings taken at every 0.5-1.0 °C increment.

  • Analyze the data to determine the Tm of the protein in the presence and absence of the fragment. A significant positive shift in Tm (e.g., > 2 °C) indicates a potential binding event.

Protocol 3.2: Hit Validation using Saturation Transfer Difference (STD) NMR

STD-NMR is a powerful ligand-observed NMR technique that can confirm the binding of a fragment to a high molecular weight target.[7]

Materials:

  • Purified target protein (10-50 µM)

  • This compound (1-5 mM)

  • Deuterated assay buffer (e.g., d-PBS, pH 7.4)

  • NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe

Procedure:

  • Prepare two samples: one containing the target protein and the fragment, and a control sample with only the fragment at the same concentration.

  • Acquire a standard 1D proton NMR spectrum of the control sample.

  • For the protein-containing sample, acquire an STD-NMR spectrum. This involves two experiments: an "on-resonance" experiment where the protein resonances are selectively saturated, and an "off-resonance" experiment where a region of the spectrum with no protein signals is irradiated.

  • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

  • Signals that appear in the STD spectrum correspond to the protons of the fragment that are in close proximity to the protein upon binding. The presence of signals from 3-(3-Fluorophenoxy)azetidine confirms its interaction with the target.

Hit-to-Lead Optimization: From Fragment to Potent Ligand

Once 3-(3-Fluorophenoxy)azetidine is identified and validated as a hit, the next phase is to optimize its potency and drug-like properties. This is an iterative process guided by SAR.[8]

Strategies for Hit-to-Lead Optimization

G A Fragment Hit 3-(3-Fluorophenoxy)azetidine B Fragment Growing (Addition of functional groups at N1 or C2/C4) A->B C Fragment Linking (Connecting to another fragment binding in a nearby pocket) A->C D Fragment Merging (Combining with another overlapping fragment) A->D E Lead Compound (Improved Potency and ADME Properties) B->E C->E D->E

Caption: Common strategies for hit-to-lead optimization of a fragment hit.

Protocol 4.1: Structure-Activity Relationship (SAR) by Analogue Synthesis

The goal is to systematically modify the structure of the fragment hit and assess the impact on binding affinity and other properties.

Key Positions for Modification:

  • Azetidine Nitrogen (N1): This is a primary vector for "fragment growing". The secondary amine can be derivatized with a variety of functional groups through reactions such as acylation, alkylation, reductive amination, and sulfonylation.

  • Phenoxy Ring: The aromatic ring can be further substituted to probe for additional interactions with the target protein. Modifications can include changing the position of the fluorine atom or introducing other substituents (e.g., methyl, methoxy, chloro).

  • Azetidine Ring: While more synthetically challenging, substitution at the C2 or C4 positions of the azetidine ring can introduce new vectors for interaction.

Example Synthetic Scheme for N1-Derivatization:

Data to Collect for SAR Table:

Compound IDR-Group at N1IC50/Kd (µM)Ligand Efficiency (LE)Lipophilic Ligand Efficiency (LLE)
Hit-1 H5000.352.5
Analogue-1a -C(O)CH32500.332.8
Analogue-1b -CH2-Ph1000.303.1
Analogue-1c -SO2CH33000.322.7

(Note: The data in this table is hypothetical and for illustrative purposes only.)

Conclusion and Future Directions

3-(3-Fluorophenoxy)azetidine represents a valuable and versatile fragment for use in FBDD. Its unique combination of structural rigidity, favorable physicochemical properties, and synthetic accessibility makes it an excellent starting point for the discovery of novel therapeutics across a range of target classes. The protocols and strategies outlined in this guide provide a framework for the successful implementation of this fragment in drug discovery campaigns. Future work in this area will likely focus on the development of novel synthetic methodologies for the diversification of the azetidine scaffold and the exploration of this fragment against a wider range of biological targets.

References

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Synthetic Routes to Functionalized 3-Phenoxyazetidine Analogues: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-phenoxyazetidine scaffold is a privileged motif in modern medicinal chemistry, imparting favorable physicochemical properties and unique three-dimensional conformations to bioactive molecules. This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of robust synthetic routes to functionalized 3-phenoxyazetidine analogues. We delve into the strategic considerations behind core synthetic pathways, including the venerable Mitsunobu reaction and the classic Williamson ether synthesis, offering field-proven insights into their execution and optimization. Furthermore, this guide extends to advanced functionalization strategies for the azetidine ring and the phenoxy moiety, enabling the generation of diverse compound libraries for accelerated drug discovery. Each section is supported by detailed, step-by-step protocols, troubleshooting guidance, and mechanistic insights to ensure reproducible and efficient synthesis.

Introduction: The Ascendance of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in pharmaceutical research as bioisosteres for larger, more flexible ring systems or as rigid linkers.[1] Their constrained nature can lead to improved binding affinity, metabolic stability, and solubility of drug candidates.[2] The 3-phenoxyazetidine subunit, in particular, serves as a crucial building block for a range of biologically active molecules.

This guide is structured to provide a logical progression from the foundational synthesis of the 3-phenoxyazetidine core to more advanced functionalization techniques. We will begin by exploring the primary methods for the crucial C-O bond formation between a 3-hydroxyazetidine precursor and various phenolic partners. Subsequently, we will discuss strategies for diversifying the azetidine nitrogen and other positions on the heterocyclic ring.

Core Synthesis of the 3-Phenoxyazetidine Moiety: A Comparative Analysis

The most common and well-established strategies for the synthesis of 3-phenoxyazetidines commence with the readily available N-protected 3-hydroxyazetidine, typically N-Boc-3-hydroxyazetidine. Two principal pathways dominate this transformation: the Mitsunobu reaction and a two-step Williamson-type ether synthesis.

Pathway A: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the conversion of primary and secondary alcohols to a variety of functional groups, including ethers, with a characteristic inversion of stereochemistry.[3][4] This reaction facilitates the direct coupling of N-Boc-3-hydroxyazetidine with a phenol in the presence of a phosphine and an azodicarboxylate.[5]

Causality of Experimental Choices:

  • Reagents: Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) are the classic Mitsunobu reagents. The phosphine acts as the oxygen scavenger, and the azodicarboxylate is the ultimate oxidant.

  • Stereochemistry: The reaction proceeds via an SN2 mechanism, resulting in a clean inversion of configuration at the alcohol's stereocenter.[3]

  • Scope: The Mitsunobu reaction is generally tolerant of a wide range of functional groups on both the alcohol and the phenol. However, highly acidic phenols can sometimes lead to side reactions.

Mitsunobu_Mechanism cluster_activation Activation cluster_substitution Nucleophilic Substitution (SN2) Alcohol N-Boc-3-hydroxyazetidine Oxyphosphonium Oxyphosphonium Salt (Activated Alcohol) Alcohol->Oxyphosphonium + Betaine PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD Phenoxide Phenoxide Phenol Phenol Product N-Boc-3-phenoxyazetidine Oxyphosphonium->Product + Phenoxide Phenol->Phenoxide Deprotonation

Caption: Simplified workflow of the Mitsunobu reaction for 3-phenoxyazetidine synthesis.

Experimental Protocol: Mitsunobu Reaction

Materials:

  • N-Boc-3-hydroxyazetidine

  • Substituted Phenol (e.g., 4-methoxyphenol)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) and the substituted phenol (1.2 eq.) in anhydrous THF (0.2 M) under an inert atmosphere (N₂ or Ar), add triphenylphosphine (1.5 eq.).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIAD (1.5 eq.) dropwise to the cooled solution. The reaction is often exothermic, and a color change may be observed.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to remove triphenylphosphine oxide and the reduced hydrazo-dicarboxylate byproduct.

Phenol SubstituentTypical YieldNotes
Electron-donating (e.g., -OCH₃)Good to ExcellentReaction generally proceeds smoothly.
Electron-withdrawing (e.g., -NO₂)Moderate to GoodMay require slightly longer reaction times.[6]
Sterically hindered (e.g., ortho-substituted)ModerateMay require elevated temperatures and longer reaction times.
Pathway B: Williamson Ether Synthesis via a Sulfonate Ester

An alternative and often more scalable approach is a two-step sequence analogous to the Williamson ether synthesis.[7][8] This method involves the activation of the hydroxyl group of N-Boc-3-hydroxyazetidine by converting it into a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a phenoxide.[9]

Causality of Experimental Choices:

  • Activation: The hydroxyl group is a poor leaving group. Conversion to a sulfonate ester (e.g., tosylate) dramatically increases its leaving group ability for the subsequent SN2 reaction.

  • Base: A base is required to deprotonate the phenol, generating the nucleophilic phenoxide. The choice of base depends on the acidity of the phenol. Weaker bases like potassium carbonate are often sufficient and safer than strong bases like sodium hydride.[9]

  • Solvent: A polar aprotic solvent such as DMF or acetonitrile is preferred to enhance the nucleophilicity of the phenoxide.[9]

Williamson_Ether_Synthesis cluster_activation Activation cluster_substitution SN2 Substitution Alcohol N-Boc-3-hydroxyazetidine Tosylate N-Boc-3-azetidinyl Tosylate Alcohol->Tosylate + TsCl TosCl TsCl, Pyridine Product N-Boc-3-phenoxyazetidine Tosylate->Product + Phenoxide Phenol Substituted Phenol Phenoxide Phenoxide Phenol->Phenoxide + Base Base Base (e.g., K₂CO₃)

Caption: Two-step Williamson-type ether synthesis of 3-phenoxyazetidines.

Experimental Protocol: Williamson Ether Synthesis

Step 1: Synthesis of N-Boc-3-azetidinyl Tosylate

  • Dissolve N-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous dichloromethane (DCM) or pyridine (0.3 M) and cool to 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl) (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude tosylate, which can often be used in the next step without further purification.

Step 2: Nucleophilic Substitution with Phenol

  • To a solution of the substituted phenol (1.1 eq.) in anhydrous DMF (0.2 M), add potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of N-Boc-3-azetidinyl tosylate (1.0 eq.) in DMF to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, add water, and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Comparative Analysis: Mitsunobu vs. Williamson
FeatureMitsunobu ReactionWilliamson Ether Synthesis
Stereochemistry InversionInversion (at the carbon bearing the leaving group)
Scalability Less scalable due to stoichiometric byproducts (phosphine oxide, reduced azodicarboxylate) and cost of reagents.[10]More scalable, with byproducts being simple salts that are easily removed.
Substrate Scope Generally broad, but sensitive to highly acidic nucleophiles.[3]Robust for a wide range of phenols.
Reaction Conditions Mild, often at room temperature.Requires activation step and often elevated temperatures for the substitution.
Workup/Purification Can be challenging due to byproducts.Generally more straightforward.

Functionalization of the Azetidine Ring

The generation of diverse libraries of 3-phenoxyazetidine analogues often involves the functionalization of the azetidine nitrogen or other positions on the ring.

N-Functionalization: Alkylation and Arylation

The secondary amine of the deprotected 3-phenoxyazetidine is a versatile handle for introducing a wide array of substituents.

N-Alkylation:

  • Reductive Amination: A highly selective method involving the reaction of 3-phenoxyazetidine with an aldehyde or ketone to form an imine/enamine intermediate, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride.[11]

  • Direct Alkylation: Nucleophilic substitution of an alkyl halide by the azetidine nitrogen, typically in the presence of a base to scavenge the resulting acid.[12]

N-Arylation (Buchwald-Hartwig Amination):

The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming C-N bonds between an amine and an aryl halide or triflate.[13] This reaction allows for the synthesis of N-aryl-3-phenoxyazetidines.

Experimental Protocol: Buchwald-Hartwig N-Arylation

Materials:

  • 3-Phenoxyazetidine hydrochloride

  • Aryl bromide or iodide

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, RuPhos)

  • Base (e.g., Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • In a reaction vessel, combine 3-phenoxyazetidine (as the free base, generated from the hydrochloride salt), the aryl halide (1.0 eq.), the palladium precatalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).

  • Add the base (1.5-2.0 eq.) and anhydrous solvent.

  • Degas the mixture and place it under an inert atmosphere.

  • Heat the reaction to 80-110 °C and monitor its progress by LC-MS.

  • Upon completion, cool the reaction, filter through a pad of celite, and concentrate the filtrate.

  • Purify the crude product by silica gel column chromatography.

Functionalization at C2 and C4

Introducing substituents at the C2 and C4 positions of the azetidine ring can be achieved by starting with appropriately substituted precursors or by functionalizing the ring after its formation. The synthesis of 2,3-disubstituted azetidines has been achieved with high diastereoselectivity.[2]

Stability and Handling of the Azetidine Ring

The inherent ring strain of the azetidine nucleus makes it susceptible to ring-opening under certain conditions, particularly acidic environments.[2][11]

Key Considerations for Stability:

  • pH Control: Protonation of the azetidine nitrogen increases ring strain and facilitates nucleophilic attack, leading to ring cleavage. It is advisable to maintain a pH above 7 whenever possible.[11]

  • N-Protection: The use of an N-protecting group, such as the tert-butoxycarbonyl (Boc) group, reduces the basicity of the nitrogen and protects it from protonation, thereby stabilizing the ring.[11]

  • Deprotection: Removal of the Boc group with strong acids (e.g., TFA, HCl in dioxane) should be performed under carefully controlled conditions (e.g., low temperature, short reaction time) to minimize ring-opening.[11]

Troubleshooting

IssuePotential CauseSuggested Solution
Low yield in Mitsunobu reaction Incomplete reaction; side reactions.Ensure anhydrous conditions. Check the quality of PPh₃ and DIAD. Consider pre-forming the betaine intermediate.
Ring-opening during N-deprotection Harsh acidic conditions.Use milder deprotection conditions (e.g., lower temperature, shorter reaction time). Monitor the reaction closely.
Difficulty in purifying Mitsunobu product Contamination with PPh₃O and reduced DIAD.Use polymer-supported reagents or modified reagents that facilitate easier purification.
Low yield in Williamson ether synthesis Poor leaving group; incomplete phenoxide formation.Ensure complete conversion to the tosylate/mesylate. Use a sufficiently strong base and anhydrous conditions.

Conclusion

The synthetic routes outlined in this guide provide a robust toolkit for the preparation of a wide variety of functionalized 3-phenoxyazetidine analogues. By understanding the mechanistic underpinnings of each reaction and carefully selecting the appropriate synthetic strategy, researchers can efficiently access these valuable scaffolds for their drug discovery programs. The detailed protocols and troubleshooting advice provided herein are intended to serve as a practical resource for the successful implementation of these synthetic methodologies.

References

  • BenchChem. (2025). Preventing ring-opening of the azetidine in 3-(3-biphenylyl)azetidine. BenchChem Technical Support.
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  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. [Link]

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  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 3-Phenoxyazetidine. BenchChem Technical Support.
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  • ACS Publications. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry. [Link]

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  • Organic Syntheses. (n.d.). Mitsunobu reaction. [Link]

  • TSI Journals. (n.d.). Synthesis and characterization of 3-phenylthio/3-phenoxyazetidine-2-one. Organic Chemistry: An Indian Journal.
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  • PubMed. (2008). Spectroscopic Characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: Application of (13)C NMR, (1)H-(13)C COSY NMR and Mass Spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • PubMed. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

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  • ACS Publications. (n.d.). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. [Link]

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  • PubMed. (2009). Kinetics of resin-supported Mitsunobu esterification and etherification reactions. Journal of Combinatorial Chemistry. [Link]

  • Organic Syntheses. (n.d.). Ether, butyl o-nitrophenyl. [Link]

  • ThalesNano. (n.d.).
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Experimental procedure for Buchwald-Hartwig coupling with 3-(3-Fluorophenoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Protocol for the N-Arylation of 3-(3-Fluorophenoxy)azetidine via Buchwald-Hartwig Cross-Coupling

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Buchwald-Hartwig Amination in Modern Drug Discovery

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, natural products, and functional materials.[3] Historically, the synthesis of N-aryl compounds was often hampered by harsh reaction conditions and limited substrate scope, relying on methods like the Ullmann condensation or nucleophilic aromatic substitution.[1][2] The advent of the Buchwald-Hartwig reaction, however, introduced a milder, more general, and highly efficient catalytic approach for coupling a wide array of amines with aryl halides and pseudohalides.[3][4]

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable building blocks in medicinal chemistry.[5] Their unique, strained ring structure imparts favorable physicochemical properties, such as improved solubility and metabolic stability, while providing a rigid scaffold for precise substituent orientation.[6][7] The N-arylation of substituted azetidines, such as 3-(3-fluorophenoxy)azetidine, is a key transformation for generating novel chemical entities with potential therapeutic applications.

This application note provides a comprehensive, field-proven protocol for the N-arylation of 3-(3-fluorophenoxy)azetidine with an aryl bromide using a Buchwald-Hartwig cross-coupling reaction. We will delve into the mechanistic rationale behind the selection of each reaction component, offer a detailed step-by-step procedure, and discuss methods for the characterization of the final product. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful catalytic system in their synthetic endeavors.

The Catalytic Heart of the Reaction: Mechanism and Component Selection

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium center that alternates between Pd(0) and Pd(II) oxidation states.[3] Understanding this cycle is paramount to rationalizing the choice of reagents and reaction conditions.

The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle cluster_reactants Reactants & Products Pd0 L-Pd(0) Active Catalyst OA_complex L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA_complex  Ar-X Oxidative Addition Amine_complex [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ OA_complex->Amine_complex  HNR'R'' Ligand Exchange Amido_complex L-Pd(II)(Ar)(NR'R'') Amido Complex Amine_complex->Amido_complex  Base Deprotonation Amido_complex->Pd0  Reductive Elimination  (Ar-NR'R'') Reactants Ar-X + HNR'R'' + Base Products Ar-NR'R'' + HX • Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.[3]

  • Ligand Exchange and Deprotonation: The amine nucleophile coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium amido complex.

  • Reductive Elimination: This final, product-forming step involves the reductive elimination of the N-aryl product, regenerating the active Pd(0) catalyst.[3]

Rationale for Reagent Selection

The success of a Buchwald-Hartwig reaction is highly dependent on the judicious choice of the catalyst system (palladium source and ligand), base, and solvent.

  • Palladium Pre-catalyst: While various palladium sources can be used, modern protocols often favor the use of pre-catalysts. These are stable, air- and moisture-tolerant Pd(II) complexes that are readily reduced in situ to the active Pd(0) species. This approach offers greater reproducibility and reliability compared to using Pd(0) sources directly, which can be unstable. For this protocol, we select a G3 (third-generation) Buchwald pre-catalyst, which features a biarylphosphine ligand already coordinated to the palladium center, ensuring a 1:1 ligand-to-metal ratio and facilitating rapid catalyst activation.

  • Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich dialkylbiaryl phosphine ligands are highly effective as they promote both the oxidative addition and the final reductive elimination steps. The ligand used in the G3 pre-catalyst is specifically designed for high catalytic turnover and broad substrate scope.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex. Sodium tert-butoxide (NaOt-Bu) is a common and highly effective choice for the amination of secondary amines. Its strength is sufficient to facilitate the deprotonation step without promoting unwanted side reactions.

  • Solvent: Aprotic, non-coordinating solvents are generally preferred. Toluene and dioxane are common choices. Toluene is selected for this protocol due to its high boiling point, which allows for elevated reaction temperatures if necessary, and its ability to effectively dissolve the organic reactants. It is crucial to use anhydrous and deoxygenated solvent to prevent catalyst deactivation.

Experimental Protocol: N-Arylation of 3-(3-Fluorophenoxy)azetidine

This protocol details the coupling of 3-(3-fluorophenoxy)azetidine with 4-bromotoluene as a representative aryl bromide.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-(3-Fluorophenoxy)azetidine≥95%Commercially AvailableStore under inert atmosphere.
4-Bromotoluene≥98%Commercially Available
(t-Bu)XPhos Pd G3CatalystCommercially AvailableAir-stable pre-catalyst.
Sodium tert-butoxide (NaOt-Bu)≥97%Commercially AvailableHandle in a glovebox or under inert atmosphere.
TolueneAnhydrous, ≥99.8%Commercially AvailableDegas before use.
Diethyl etherAnhydrousCommercially AvailableFor workup.
Saturated aq. NaCl (brine)ReagentLab PreparedFor workup.
Magnesium sulfate (MgSO₄)AnhydrousCommercially AvailableFor drying.
Silica gel230-400 meshCommercially AvailableFor chromatography.
Reaction vessel (e.g., Schlenk tube)--Must be oven-dried.
Magnetic stir bar---
Inert atmosphere setupArgon or Nitrogen-For reaction setup.

Safety Precautions:

  • Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. It should be handled under an inert atmosphere.

  • Organic solvents are flammable. Avoid open flames and ensure proper ventilation.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step-by-Step Procedure

Reaction Setup (Inert Atmosphere)

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add sodium tert-butoxide (96 mg, 1.0 mmol, 1.4 equiv).

  • Add (t-Bu)XPhos Pd G3 pre-catalyst (11.5 mg, 0.014 mmol, 2 mol%).

  • Seal the Schlenk tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Under a positive pressure of inert gas, add 4-bromotoluene (121 mg, 0.71 mmol, 1.0 equiv).

  • Add 3-(3-fluorophenoxy)azetidine (153 mg, 0.85 mmol, 1.2 equiv).

  • Add anhydrous, degassed toluene (3.5 mL, 0.2 M) via syringe.

  • Place the sealed Schlenk tube in a preheated oil bath at 100 °C.

Reaction Monitoring

  • Stir the reaction mixture vigorously at 100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A typical reaction time is 12-24 hours.

Workup and Purification

  • Once the reaction is complete (as determined by the consumption of the limiting reagent, 4-bromotoluene), remove the Schlenk tube from the oil bath and allow it to cool to room temperature.

  • Quench the reaction by adding 10 mL of diethyl ether.

  • Filter the mixture through a pad of Celite® to remove palladium black and inorganic salts. Wash the pad with additional diethyl ether (2 x 10 mL).

  • Combine the organic filtrates and wash with brine (15 mL).

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated azetidine product.

Product Characterization

The purified product, 1-(4-methylphenyl)-3-(3-fluorophenoxy)azetidine, should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Troubleshooting and Further Considerations

  • Low Conversion: If the reaction stalls, ensure that all reagents and the solvent were anhydrous and that the reaction was performed under a strict inert atmosphere. A higher reaction temperature or a longer reaction time may be necessary. In some cases, screening different ligands or bases may be required.

  • Side Reactions: The formation of hydrodehalogenated arene (toluene in this case) can sometimes be observed. This can be minimized by ensuring the purity of the amine and the inertness of the reaction atmosphere.

  • Substrate Scope: This protocol is a general guideline. The optimal conditions (temperature, reaction time, catalyst loading) may vary depending on the specific aryl halide and amine used. Electron-rich aryl halides may require more forcing conditions, while electron-poor or sterically hindered substrates may also necessitate optimization.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-arylated compounds. This application note provides a robust and reliable protocol for the coupling of 3-(3-fluorophenoxy)azetidine with an aryl bromide, grounded in a solid mechanistic understanding. By carefully selecting the catalyst system, base, and solvent, and by adhering to rigorous experimental technique, researchers can successfully synthesize a wide range of novel N-aryl azetidine derivatives for applications in drug discovery and materials science.

References

  • Surry, D. S.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 2008 , 47(34), 6338–6361. [Link]

  • Hartwig, J. F. Transition Metal-Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 1998 , 37(15), 2046–2067. [Link]

  • Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2016 , 116(19), 12564–12649. [Link]

  • Dorel, R.; Echavarren, A. M. The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 2019 , 58(48), 17118-17129. [Link]

  • Bariwal, J.; Van der Eycken, E. C–N bond forming cross-coupling reactions: a boon for the total synthesis of natural products. Chemical Society Reviews, 2013 , 42(23), 9283-9303. [Link]

  • Cherney, A. H.; Kadunce, N. T.; Reisman, S. E. Catalytic Asymmetric Synthesis of Azetidines and Their Derivatives. Chemical Reviews, 2015 , 115(17), 9587–9652. [Link]

  • Singh, U. P.; Singh, R. K. P.; Singh, R. P. Recent advances in the synthesis and reactivity of azetidines: Strain-driven character of the four-membered heterocycle. RSC Advances, 2021 , 11(20), 12057-12085. [Link]

  • Kinzel, T.; Major, F.; Tautermann, C. S. Azetidines in Medicinal Chemistry: A Review of Their Synthesis and Application. Journal of Medicinal Chemistry, 2021 , 64(13), 8815–8841. [Link]

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Application Notes and Protocols for Obtaining X-ray Quality Crystals of Azetidine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Crystallization Challenge of Azetidine Salts

Azetidines are saturated four-membered heterocyclic amines that are integral scaffolds in a multitude of pharmaceuticals and bioactive molecules. The formation of their salts is a common strategy in drug development to enhance properties such as solubility and stability. However, the inherent polarity and conformational flexibility of the azetidine ring, coupled with the ionic nature of the salt, can present significant challenges in obtaining high-quality single crystals suitable for X-ray diffraction analysis. This guide provides a comprehensive overview of field-proven techniques and protocols specifically tailored for the crystallization of azetidine salts, empowering researchers to overcome these hurdles and elucidate their three-dimensional structures.

The successful growth of X-ray quality crystals is a critical step in drug development, as it provides definitive proof of structure, stereochemistry, and solid-state packing, all of which influence the physicochemical properties of an active pharmaceutical ingredient (API). The principles outlined herein are designed to provide a rational approach to crystallization, moving beyond trial and error to a more systematic and understood process.

Pillar 1: The Foundational Role of the Counterion and Solvent System

The journey to a well-ordered crystal lattice begins with a fundamental understanding of the interplay between the azetidine salt, its counterion, and the solvent environment. The choice of counterion can significantly impact the physicochemical properties of the resulting salt, including its crystallization tendency.[1][2][3][4] Similarly, the selection of an appropriate solvent or solvent system is arguably the most critical factor in a successful crystallization experiment.[5]

The Influence of the Counterion

The nature of the counterion affects the lattice energy of the crystal and can introduce different intermolecular interactions, such as hydrogen bonding, which can either facilitate or hinder the formation of an ordered crystalline array.[6][7] While there are no universal rules, some general observations can guide the selection of a counterion for crystallization studies:

  • Symmetry and Rigidity: Symmetrical and rigid counterions often promote better crystal packing.

  • Hydrogen Bonding: Counterions capable of forming strong and directional hydrogen bonds can be advantageous.

  • Size: Smaller, more compact counterions can sometimes lead to salts with higher melting points and a greater propensity to crystallize.[3]

It is often beneficial to screen a variety of counterions to identify the salt form with the most favorable crystallization behavior.

Strategic Solvent Selection

The ideal solvent for crystallization is one in which the azetidine salt is moderately soluble.[5] If the compound is too soluble, the solution will not reach the necessary supersaturation for crystal nucleation and growth.[6] Conversely, if it is insoluble, it will not dissolve to begin the crystallization process. A key principle is that the solubility of most solids increases with temperature, forming the basis for many crystallization techniques.[8][9]

For azetidine salts, which are often polar, a common starting point is to explore polar solvents or binary solvent systems.[7] A mixed solvent system typically consists of a "good" solvent in which the compound is soluble and an "anti-solvent" in which it is insoluble.[8][10] The two solvents must be miscible.[8]

Table 1: Recommended Solvent Systems for Azetidine Salt Crystallization

"Good" Solvent (High Polarity)"Anti-Solvent" (Lower Polarity)Rationale & Considerations
Methanol / EthanolDiethyl Ether / HexaneA classic combination for polar organic salts. The high volatility of the anti-solvent is suitable for vapor diffusion.
IsopropanolEthyl AcetateOffers a different polarity and evaporation rate profile compared to methanol/ether.
AcetonitrileTolueneToluene can sometimes aid in crystal packing through π-stacking interactions.[6][7]
WaterAcetone / DioxaneFor highly polar or water-soluble azetidine salts. Dioxane is a good choice for vapor diffusion with aqueous solutions.[7]
Dichloromethane (DCM)Pentane / HeptaneWhile highly volatile, DCM can be an effective solvent for less polar azetidine salts.[6]

Note: The purity of the sample is paramount. A minimum purity of 80-90% is recommended before attempting to grow single crystals.[6]

Pillar 2: Core Crystallization Techniques and Protocols

There is no single "magic bullet" technique for crystallization.[6] Success often comes from systematically exploring several methods. The following techniques are among the most successful for small organic molecules and are highly applicable to azetidine salts.

Slow Evaporation

This is often the simplest method to set up.[7][11] A nearly saturated solution of the azetidine salt is prepared, and the solvent is allowed to evaporate slowly over time, leading to a gradual increase in concentration and eventual crystallization.[12]

Causality: The slow rate of evaporation is crucial. Rapid evaporation leads to the rapid formation of many nucleation sites, resulting in a microcrystalline powder rather than large single crystals.[6][13]

Protocol: Slow Evaporation

  • Preparation: Dissolve the azetidine salt in a suitable solvent or solvent mixture to near saturation in a clean vial or test tube. A concentration similar to that used for an NMR sample (2-10 mg in 0.6-1 mL) is a good starting point.[6]

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Evaporation Control: Cover the vessel with parafilm and puncture it with a few small holes using a needle.[11] The number and size of the holes will control the rate of evaporation.

  • Incubation: Place the vessel in a vibration-free location and allow it to stand undisturbed for several days to weeks.

Vapor Diffusion

Vapor diffusion is arguably the most successful method for obtaining high-quality single crystals from small amounts of material.[6][7][14][15] The technique involves the slow diffusion of an "anti-solvent" vapor into a solution of the compound, gradually decreasing the solubility and inducing crystallization.[12][15]

Causality: The slow diffusion of the anti-solvent vapor ensures a gradual and controlled approach to supersaturation, which is ideal for the growth of large, well-ordered crystals. This method is particularly effective when dealing with milligram quantities of the compound.[15][16]

There are two primary setups for vapor diffusion:

  • Hanging Drop: A drop of the compound's solution is placed on a coverslip, which is then inverted and sealed over a reservoir containing the anti-solvent.

  • Sitting Drop: A small volume of the compound's solution is placed in a vial, which is then placed inside a larger, sealed container holding the anti-solvent.[7]

Protocol: Vapor Diffusion (Sitting Drop)

  • Preparation: In a small, clean vial (e.g., a 1-dram vial), dissolve the azetidine salt (2-5 mg) in a minimal amount of a "good" solvent (e.g., methanol, acetonitrile).

  • Setup: Place this inner vial inside a larger vial or jar (e.g., a 20 mL scintillation vial) containing a layer of the anti-solvent (e.g., diethyl ether, hexane) at the bottom. The anti-solvent should be more volatile than the "good" solvent.[15][16]

  • Sealing: Tightly seal the outer container to create a closed system.

  • Incubation: Place the setup in a location free from vibrations and temperature fluctuations. Crystals can form over a period of days to weeks. Placing the setup in a refrigerator can slow down the diffusion process, which may promote the growth of higher-quality crystals.[7]

Diagram 1: Vapor Diffusion (Sitting Drop) Workflow

G cluster_prep Preparation cluster_setup Setup cluster_incubation Incubation & Growth prep1 Dissolve Azetidine Salt in 'Good' Solvent prep2 Filter Solution prep1->prep2 setup1 Place Solution in Inner Vial prep2->setup1 setup3 Place Inner Vial in Outer Vial setup1->setup3 setup2 Add Anti-Solvent to Outer Vial setup2->setup3 setup4 Seal Outer Vial setup3->setup4 inc1 Store in Vibration-Free Location setup4->inc1 inc2 Monitor for Crystal Growth (Days to Weeks) inc1->inc2

Caption: Workflow for vapor diffusion crystallization.

Slow Cooling

This technique is based on the principle that the solubility of a compound decreases as the temperature is lowered.[9] A saturated or near-saturated solution is prepared at an elevated temperature and then allowed to cool slowly.[12][17]

Causality: Slow cooling prevents rapid precipitation and allows the molecules to arrange themselves into a well-defined crystal lattice. The rate of cooling is a critical parameter; the slower the cooling, the better the potential crystal quality.[13]

Protocol: Slow Cooling

  • Preparation: Prepare a saturated solution of the azetidine salt in a suitable solvent at or near the solvent's boiling point. Ensure all the solid has dissolved.

  • Insulation: Place the heated, sealed container in an insulated vessel, such as a Dewar flask filled with hot water or a sand bath, to ensure a slow rate of cooling.[13][17]

  • Cooling: Allow the setup to cool to room temperature undisturbed over several hours or days.

  • Further Cooling (Optional): If no crystals form at room temperature, the vessel can be transferred to a refrigerator (4°C) or freezer (-20°C) to further decrease the solubility.

Diagram 2: Decision Tree for Crystallization Method Selection

G decision decision method method start Start: Purified Azetidine Salt solubility_test Screen for Moderate Solubility start->solubility_test mg_scale Milligram Scale? solubility_test->mg_scale thermal_stability Thermally Stable? mg_scale->thermal_stability Yes method_evap Slow Evaporation mg_scale->method_evap No (Larger Scale) method_cooling Slow Cooling thermal_stability->method_cooling Yes method_vapor Vapor Diffusion thermal_stability->method_vapor No

Caption: A decision guide for selecting a primary crystallization technique.

Pillar 3: Troubleshooting and Best Practices

Even with careful planning, crystallization can be challenging. The following table provides solutions to common problems.

Table 2: Troubleshooting Crystallization of Azetidine Salts

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form Solution is not supersaturated (too much solvent).[18][19]Evaporate some of the solvent to increase the concentration. For vapor diffusion, add more anti-solvent.[19]
Nucleation is inhibited.Try scratching the inside of the vial with a glass rod to create nucleation sites.[18][19] Add a seed crystal if available.[18]
Oiling Out The compound is coming out of solution above its melting point. The solubility curve is too steep.Add a small amount of the "good" solvent to increase solubility.[10] Try a different solvent system or cool the solution more slowly.[10][18]
Microcrystals Form Supersaturation was reached too quickly. Too many nucleation sites.Slow down the crystallization process (e.g., slower evaporation, slower diffusion by cooling, slower cooling rate).[13] Use a more dilute starting solution.
Poor Crystal Quality Impurities are present. Mechanical disturbance.Re-purify the sample. Ensure the crystallization setup is in a vibration-free environment.[5]

Conclusion

Obtaining X-ray quality crystals of azetidine salts is a multifactorial process that requires a systematic approach and patience. By carefully considering the choice of counterion, strategically selecting a solvent system, and methodically applying techniques such as slow evaporation, vapor diffusion, and slow cooling, researchers can significantly increase their chances of success. The protocols and insights provided in this guide serve as a robust starting point for navigating the challenges of crystallizing these important pharmaceutical building blocks.

References

  • Broughton, D. L., et al. (2011). An investigation into the influence of counterion on the properties of some amorphous organic salts. Molecular Pharmaceutics, 6(4), 1239-1247. [Link]

  • Kumar, L., et al. (2010). An Investigation into the Influence of Counterion on the Properties of Some Amorphous Organic Salts. Molecular Pharmaceutics, 7(3), 638-647. [Link]

  • Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757. [Link]

  • Ward, M. D. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2098-2122. [Link]

  • Staples, R. J. (2010). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2858. [Link]

  • University of Florida, Center for X-ray Crystallography. (n.d.). Crystal Growing Tips. [Link]

  • University of California, Berkeley. (n.d.). The Slow Evaporation Method. [Link]

  • Groves, M. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (2006). Crystallisation Techniques. [Link]

  • Childs, S. L., et al. (2007). The Salt−Cocrystal Continuum: The Influence of Crystal Structure on Ionization State. Molecular Pharmaceutics, 4(3), 323-338. [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]

  • Elder, D. P., et al. (2013). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Journal of Pharmaceutical Sciences, 102(10), 3446-3458. [Link]

  • LibreTexts Chemistry. (2022). 3.3: Choice of Solvent. [Link]

  • Hampton Research. (n.d.). Setting up a Traditional Hanging Drop Vapour Diffusion Crystal Growth Experiment. [Link]

  • University of California, Los Angeles. (n.d.). 4. Crystallization. [Link]

  • Massachusetts Institute of Technology, Department of Chemistry. (n.d.). Growing Quality Crystals. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Othman, A., et al. (2011). Impact of Counterion on the Chemical Stability of Crystalline Salts of Procaine. Molecular Pharmaceutics, 8(4), 1181-1191. [Link]

  • University of Pennsylvania, Department of Chemistry. (n.d.). Crystal Growing Tips and Methods. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. [Link]

  • Reddit. (2024). r/chemistry - What's the best solvent to remove these crystals and recrystallize it?. [Link]

  • Michigan State University, Department of Chemistry. (n.d.). X-Ray Crystallography Laboratory. [Link]

  • Quora. (2014). During crystallisation, what is the most likely cause for getting no crystal growth?. [Link]

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3-(3-Fluorophenoxy)azetidine hydrochloride as a building block in organic synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of 3-(3-Fluorophenoxy)azetidine Hydrochloride in Organic Synthesis

Introduction: The Strategic Value of the Azetidine Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. Among the saturated heterocycles, the azetidine ring—a four-membered nitrogen-containing scaffold—has emerged as a "privileged" motif.[1] Its inherent ring strain and non-planar geometry provide a unique, conformationally restricted structure that can enhance binding affinity, improve metabolic stability, and increase the sp³ character of drug candidates, a key factor in successful clinical development.[2][3] The incorporation of azetidine moieties has been instrumental in several FDA-approved drugs, highlighting their value in creating next-generation therapeutics.[2]

This guide focuses on This compound , a versatile building block that combines the benefits of the azetidine core with the specific modulatory effects of a 3-fluorophenoxy substituent. The strategic placement of the fluorine atom can block metabolic oxidation, enhance binding through hydrogen bonding or dipole interactions, and fine-tune the overall electronic properties of the final molecule. This document serves as a detailed application note and protocol guide for researchers, chemists, and drug development professionals seeking to leverage this powerful building block in their synthetic campaigns.

Physicochemical Properties and Handling

Understanding the fundamental properties of a building block is critical for its successful application. 3-(3-Fluorophenoxy)azetidine is supplied as a hydrochloride salt, which enhances its stability and shelf-life, making it a convenient solid for handling and storage.

PropertyValueReference
CAS Number 1236861-75-8[4]
Molecular Formula C₉H₁₁ClFNO[4]
Molecular Weight 203.64 g/mol [4]
Physical Form Solid
Purity Typically ≥95%
Storage Room Temperature
InChI Key QJEPGMVEGMNWEM-UHFFFAOYSA-N

Important Handling Note: Free-Basing the Hydrochloride Salt

For most synthetic applications, the nucleophilic secondary amine of the azetidine must be in its free base form. The hydrochloride salt is stable but unreactive as a nucleophile. Therefore, a preliminary free-basing step or the use of at least two equivalents of a base in the reaction mixture is required. A common procedure involves a simple liquid-liquid extraction.

Protocol 1: General Procedure for Free-Basing

  • Dissolve the this compound salt in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Wash the organic solution with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.

  • Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • The resulting free base is typically an oil or low-melting solid and should be used immediately or stored under an inert atmosphere, as free amines can be sensitive to air and moisture.

Core Synthetic Applications and Protocols

The true utility of 3-(3-Fluorophenoxy)azetidine lies in the reactivity of its secondary amine, which serves as a versatile handle for introducing the entire scaffold into a target molecule. Below are detailed protocols for its most common and impactful applications.

Application 1: N-Acylation and N-Sulfonylation

This is one of the most fundamental transformations, allowing for the formation of robust amide or sulfonamide linkages. These functional groups are ubiquitous in pharmaceuticals due to their stability and ability to act as hydrogen bond donors and acceptors.

Causality: The reaction proceeds via nucleophilic acyl substitution. The lone pair of the azetidine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride (or sulfur of the sulfonyl chloride). A tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial. It serves two purposes: first, to neutralize the hydrochloride salt of the starting material, and second, to quench the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.

N_Acylation_Workflow cluster_start Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification Azetidine 3-(3-Fluorophenoxy)azetidine (Free Base or HCl Salt) Reaction Stir in Aprotic Solvent (DCM, THF) 0 °C to RT Azetidine->Reaction AcylChloride Acyl/Sulfonyl Chloride (R-COCl or R-SO₂Cl) AcylChloride->Reaction Base Base (e.g., TEA, DIPEA) Base->Reaction Workup Aqueous Wash Dry & Concentrate Reaction->Workup Quench Purification Column Chromatography or Recrystallization Workup->Purification Product N-Acylated/N-Sulfonylated Azetidine Product Purification->Product

Caption: General workflow for N-Acylation/N-Sulfonylation.

Protocol 2: Synthesis of 1-Acyl-3-(3-fluorophenoxy)azetidine

  • Materials: this compound, acyl chloride (1.0 eq), triethylamine (2.2 eq), anhydrous dichloromethane (DCM).

  • Procedure:

    • To a stirred solution of this compound in anhydrous DCM (approx. 0.1 M) at 0 °C under a nitrogen atmosphere, add triethylamine dropwise.

    • Allow the mixture to stir for 10-15 minutes.

    • Add a solution of the desired acyl chloride in DCM dropwise, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated azetidine.

Application 2: Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds, enabling the extension of the molecular framework from the nitrogen atom. This reaction is highly reliable and proceeds under mild conditions, making it a cornerstone of library synthesis.

Causality: The reaction involves two key stages. First, the nucleophilic azetidine amine attacks an aldehyde or ketone to form a hemiaminal intermediate, which then dehydrates to form an electrophilic iminium ion. Second, a mild and selective reducing agent, most commonly sodium triacetoxyborohydride (NaBH(OAc)₃), delivers a hydride to the iminium ion to furnish the final N-alkylated product. NaBH(OAc)₃ is preferred because it is less basic and more tolerant of the slightly acidic conditions that favor iminium ion formation, reducing side reactions like the reduction of the starting aldehyde/ketone.

Reductive_Amination_Mechanism Reactants Azetidine-NH + R₂C=O (Aldehyde/Ketone) Hemiaminal Hemiaminal Intermediate R₂C(OH)-N⁺H-Azetidine Reactants->Hemiaminal - H⁺, + H⁺ Iminium Iminium Ion [R₂C=N⁺H-Azetidine] Hemiaminal:f0->Iminium:f0 - H₂O Product N-Alkylated Azetidine (R₂CH-N-Azetidine) Iminium:f0->Product + 'H⁻' Hydride NaBH(OAc)₃ (Hydride Source) Hydride->Iminium:f0 N_Arylation_Workflow cluster_start Reactants cluster_catalyst Catalytic System cluster_reaction Reaction & Purification Azetidine 3-(3-Fluorophenoxy)azetidine (Free Base) Reaction Heat in Anhydrous Solvent (Toluene, Dioxane) under Inert Atmosphere Azetidine->Reaction ArylHalide Aryl Halide/Triflate (Ar-X) ArylHalide->Reaction Catalyst Palladium Pre-catalyst (e.g., Pd₂(dba)₃) Catalyst->Reaction Ligand Phosphine Ligand (e.g., XPhos, RuPhos) Ligand->Reaction Base Base (e.g., NaOtBu, Cs₂CO₃) Base->Reaction Purification Filter through Celite Concentrate & Purify Reaction->Purification Product N-Aryl Azetidine Product Purification->Product

Sources

Troubleshooting & Optimization

Improving yield and purity in 3-(3-Fluorophenoxy)azetidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(3-Fluorophenoxy)azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges, improve your reaction yields, and achieve high purity of your target compound.

The synthesis of 3-(3-Fluorophenoxy)azetidine, a valuable building block in medicinal chemistry, typically follows a two-stage pathway: the formation of the ether linkage to the azetidine core, followed by the removal of a protecting group. This guide will focus on the most common synthetic routes starting from N-Boc-3-hydroxyazetidine and will address specific issues you may encounter at each stage.

Diagram of the General Synthetic Pathway

Synthetic Pathway N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine Etherification Etherification N-Boc-3-hydroxyazetidine->Etherification 3-Fluorophenol 3-Fluorophenol 3-Fluorophenol->Etherification N-Boc-3-(3-Fluorophenoxy)azetidine N-Boc-3-(3-Fluorophenoxy)azetidine Etherification->N-Boc-3-(3-Fluorophenoxy)azetidine Mitsunobu Reaction or Williamson Ether Synthesis Deprotection Deprotection N-Boc-3-(3-Fluorophenoxy)azetidine->Deprotection 3-(3-Fluorophenoxy)azetidine 3-(3-Fluorophenoxy)azetidine Deprotection->3-(3-Fluorophenoxy)azetidine Acidic Conditions (e.g., TFA) Alternative_Pathway N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine Buchwald-Hartwig Buchwald-Hartwig C-O Coupling N-Boc-3-hydroxyazetidine->Buchwald-Hartwig 3-Fluoroaryl Halide 3-Fluoroaryl Halide 3-Fluoroaryl Halide->Buchwald-Hartwig N-Boc-3-(3-Fluorophenoxy)azetidine N-Boc-3-(3-Fluorophenoxy)azetidine Buchwald-Hartwig->N-Boc-3-(3-Fluorophenoxy)azetidine Pd Catalyst, Ligand, Base

Technical Support Center: Troubleshooting Azetidine Ring-Opening as a Side Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for troubleshooting the undesired ring-opening of azetidines, a common side reaction encountered during synthetic chemistry campaigns. As a strained four-membered heterocycle, the azetidine ring is susceptible to various ring-opening pathways, which can significantly impact reaction yields, purity, and the overall success of a synthetic route. This resource offers practical, field-proven insights and step-by-step protocols to help you diagnose, mitigate, and prevent these unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: My azetidine-containing compound is decomposing during my reaction. How can I confirm that ring-opening is the cause?

A: The first step in troubleshooting is to confirm the degradation pathway. Unwanted azetidine ring-opening can be initiated by various factors in your reaction mixture, such as acidic or basic conditions, nucleophiles, or even elevated temperatures.

To confirm if ring-opening is occurring, you should:

  • Analyze the reaction mixture by LC-MS. Look for new peaks with molecular weights corresponding to the addition of a nucleophile (e.g., solvent, water, or another reagent) to your starting material. Ring-opening will result in a product with a higher molecular weight.

  • Use High-Resolution Mass Spectrometry (HRMS) to determine the elemental composition of the suspected byproducts. This can help you identify the incorporated nucleophile.[1]

  • Employ NMR spectroscopy. Compare the ¹H and ¹³C NMR spectra of your crude reaction mixture to that of your pure starting material. The disappearance of the characteristic azetidine ring signals and the appearance of new signals corresponding to a ring-opened product (e.g., a γ-substituted amine) are strong indicators. For instance, in an acid-mediated intramolecular ring-opening, you might observe the formation of a lactone or lactam, which will have distinct NMR and IR signatures.[1]

Q2: I've confirmed that my azetidine ring is opening. What are the most common causes?

A: Azetidine ring-opening is primarily driven by its inherent ring strain (approximately 25.4 kcal/mol).[2] Several factors can trigger this process:

  • Acidic Conditions: Protonation of the azetidine nitrogen makes the ring highly susceptible to nucleophilic attack. This is a very common cause of decomposition, especially at low pH.[1]

  • Lewis Acids: Similar to Brønsted acids, Lewis acids can coordinate to the azetidine nitrogen, activating the ring towards nucleophilic cleavage.

  • Presence of Nucleophiles: Strong or even weak nucleophiles (including solvents like methanol or water) can attack the azetidinium ion or activated azetidine, leading to ring-opening.

  • Intramolecular Nucleophiles: Functional groups on the azetidine-containing molecule can act as internal nucleophiles, leading to intramolecular cyclization and decomposition.[1]

  • Elevated Temperatures: Higher temperatures can provide the activation energy needed to overcome the barrier to ring-opening, especially for already strained or activated azetidines.

  • Polymerization: Under certain conditions, particularly in the presence of acid, azetidines can undergo cationic ring-opening polymerization.[2]

Q3: How can I prevent unwanted ring-opening of my azetidine?

A: Preventing unwanted ring-opening involves carefully controlling the reaction conditions and, in some cases, modifying your synthetic strategy. Here are some key approaches:

  • pH Control: If your reaction is acid-sensitive, meticulous control of the pH is crucial. The stability of N-substituted azetidines can vary dramatically with pH.[1]

  • Choice of Protecting Group: The N-substituent plays a critical role in the stability of the azetidine ring. Electron-withdrawing groups like sulfonyl (e.g., Ts, Ns) or carbamates (e.g., Boc, Cbz) generally increase stability by reducing the basicity of the nitrogen.

  • Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Solvent Choice: Use non-nucleophilic solvents whenever possible. If a nucleophilic solvent is required, consider its reactivity and the stability of your azetidine in that solvent.

  • Careful Reagent Addition: Slow addition of reagents, especially strong acids or acylating/alkylating agents, can help to avoid localized high concentrations that might promote side reactions.[2]

Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Acid-Catalyzed Ring-Opening

Acid-catalyzed ring-opening is one of the most frequent challenges. The protonated azetidinium ion is a highly reactive intermediate.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for acid-catalyzed azetidine ring-opening.

Experimental Protocol: pH Stability Screen

  • Prepare a series of buffered solutions across a relevant pH range (e.g., pH 2 to 8).

  • Dissolve a small amount of your azetidine compound in each buffer to a known concentration.

  • Incubate the solutions at the reaction temperature.

  • At regular time intervals, withdraw aliquots from each solution and quench any further reaction (e.g., by neutralization or dilution in a non-reactive solvent).

  • Analyze the aliquots by LC-MS to determine the percentage of the remaining starting material.

  • Plot the percentage of remaining starting material versus time for each pH to determine the half-life (T₁/₂) and identify the optimal pH range for stability.

Data Presentation: Impact of N-Substituent on Azetidine Stability at Acidic pH

The following table, adapted from a study on N-aryl azetidines, illustrates the profound effect of the N-substituent on the stability of the azetidine ring in acidic conditions.[1]

N-SubstituentT₁/₂ at pH 1.8 (hours)Azetidine Nitrogen pKa (measured)
3-pyridyl3.8-1.1 (calculated)
2-pyridylStableNot determined
4-pyridylStableNot determined
Phenyl1.14.3
4-methoxyphenyl0.54.8
4-cyanophenyl<0.170.5

This data clearly shows that electron-donating groups on the N-aryl substituent increase the basicity of the azetidine nitrogen, leading to a higher concentration of the protonated, reactive form and thus faster decomposition. Conversely, electron-withdrawing groups or strategic placement of heteroatoms can decrease the basicity and enhance stability.[1]

Guide 2: Preventing Ring-Opening During N-Functionalization

N-alkylation and N-acylation are common reactions that can sometimes lead to ring-opening, especially if the azetidine is activated or if harsh reagents are used.

Troubleshooting Decision Tree:

G start Planning N-Functionalization reaction_type Select Reaction Type start->reaction_type alkylation N-Alkylation reaction_type->alkylation Alkylation acylation N-Acylation reaction_type->acylation Acylation alkylation_reagent Choose Alkylating Agent alkylation->alkylation_reagent acylation_reagent Choose Acylating Agent acylation->acylation_reagent primary_halide Primary Alkyl Halide alkylation_reagent->primary_halide Less Reactive activated_halide Activated Halide (e.g., benzyl, allyl) alkylation_reagent->activated_halide More Reactive alkylation_conditions Optimize Conditions: - Mild base (e.g., K2CO3, DIPEA) - Non-nucleophilic solvent - Moderate temperature primary_halide->alkylation_conditions activated_halide->alkylation_conditions alkylation_success Successful Alkylation alkylation_conditions->alkylation_success acid_chloride Acid Chloride acylation_reagent->acid_chloride Highly Reactive activated_ester Activated Ester (e.g., NHS ester) acylation_reagent->activated_ester Moderately Reactive acylation_conditions_chloride Optimize Conditions: - Slow addition of acid chloride - Use of a non-nucleophilic base (e.g., DIPEA, pyridine) - Low temperature acid_chloride->acylation_conditions_chloride acylation_conditions_ester Optimize Conditions: - Aprotic solvent - Room temperature is often sufficient activated_ester->acylation_conditions_ester acylation_success Successful Acylation acylation_conditions_chloride->acylation_success acylation_conditions_ester->acylation_success

Caption: Decision tree for planning N-functionalization of azetidines.

Experimental Protocol: N-Acylation with an Acid Chloride

This protocol is adapted from a large-scale synthesis and emphasizes slow addition to prevent side reactions.[2]

  • Prepare the Azetidine Free Base: If starting from a salt (e.g., azetidine hydrochloride), suspend it in a suitable solvent like toluene. Add a base such as potassium carbonate slowly at room temperature to generate the free amine.

  • Cool the Reaction Mixture: Once the free base is formed, cool the mixture to 0-5 °C.

  • Slowly Add the Acid Chloride: Add the acid chloride dropwise as a solution in the same solvent, maintaining the low temperature. The slow addition is critical to avoid the formation of highly reactive intermediates that can lead to ring-opening.

  • Monitor the Reaction: Follow the progress of the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench with water and perform a standard aqueous workup.

Guide 3: Purification of Azetidine-Containing Compounds

Purification, especially by silica gel chromatography, can be a source of decomposition for acid-sensitive azetidines due to the acidic nature of silica.

Troubleshooting Strategies for Purification:

  • Deactivate Silica Gel: Before running your column, you can flush it with a solvent system containing a small amount of a basic additive, such as 1-2% triethylamine or ammonia in your eluent. This will neutralize the acidic sites on the silica.

  • Use an Alternative Stationary Phase: If your compound is particularly acid-sensitive, consider using a different stationary phase.

    • Neutral Alumina: This is a good alternative for basic compounds as it lacks the acidic silanol groups of silica.

    • Reversed-Phase Silica (C18): If your compound is sufficiently non-polar, reversed-phase chromatography can be an excellent option as the mobile phases (typically water/acetonitrile or water/methanol) are generally less harsh.

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation.

  • Keep it Cold: If your compound is thermally labile, consider running the column in a cold room.

Experimental Protocol: Purification using Deactivated Silica Gel

  • Prepare the Eluent: Prepare your chosen eluent system and add 1% triethylamine (v/v).

  • Pack the Column: Pack your chromatography column with silica gel using the triethylamine-containing eluent.

  • Equilibrate the Column: Run several column volumes of the eluent through the packed column to ensure all the acidic sites are neutralized.

  • Load and Elute: Load your sample and run the chromatography as you normally would.

  • Fraction Analysis: Analyze the collected fractions. Be aware that the triethylamine will be present in your fractions and may need to be removed during the solvent evaporation step, possibly by co-evaporation with a suitable solvent.

References

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(16), 3645–3663. [Link]

  • Che, Y., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1530–1535. [Link]

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Technical Support Center: Optimization of Mitsunobu Reaction Conditions for Phenoxyazetidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of the Mitsunobu reaction in the synthesis of phenoxyazetidines. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction. Here, we will delve into the nuances of the Mitsunobu reaction, providing in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of this synthetic transformation.

Section 1: The Mitsunobu Reaction - A Mechanistic Overview

The Mitsunobu reaction is a versatile and widely used method for the conversion of primary and secondary alcohols to a variety of functional groups, including the phenoxy moiety, with a characteristic inversion of stereochemistry.[1][2][3] This reaction typically involves an alcohol, a nucleophile (in this case, a phenol), a phosphine (commonly triphenylphosphine, PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4][5]

The reaction proceeds through a complex mechanism initiated by the nucleophilic attack of the phosphine on the azodicarboxylate to form a betaine intermediate.[4][6] This intermediate then deprotonates the phenol, and the resulting phenoxide attacks the activated alcohol-phosphine complex in an SN2 fashion, leading to the desired phenoxyazetidine product and triphenylphosphine oxide as a byproduct.[7][8][9]

Mitsunobu_Mechanism cluster_activation Activation cluster_reaction Core Reaction PPh3 Triphenylphosphine (PPh₃) Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD Azodicarboxylate (DEAD/DIAD) DEAD->Betaine Azetidinol Azetidinol (R-OH) Phenoxide Phenoxide (ArO⁻) Betaine->Phenoxide + ArOH Oxyphosphonium Oxyphosphonium Salt Azetidinol->Oxyphosphonium + Betaine Phenol Phenol (ArOH) Phenol->Phenoxide Product Phenoxyazetidine (R-OAr) Oxyphosphonium->Product Phenoxide->Product + Oxyphosphonium Salt (SN2) TPPO Triphenylphosphine Oxide (TPPO)

Caption: Generalized workflow of the Mitsunobu reaction.

Section 2: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of phenoxyazetidines via the Mitsunobu reaction.

Q1: My reaction is showing low to no conversion of the starting azetidinol. What are the likely causes?

A1: Several factors can contribute to poor conversion in a Mitsunobu reaction. Let's break down the most common culprits:

  • Reagent Quality: The purity of your reagents is paramount. Triphenylphosphine can oxidize to triphenylphosphine oxide over time, and azodicarboxylates like DEAD and DIAD can degrade.[10] Always use freshly opened or purified reagents. You can check the purity of PPh₃ via ³¹P NMR.

  • Insufficiently Acidic Phenol: The pKa of the phenolic nucleophile is a critical factor.[3][10] The reaction works best with phenols having a pKa below 11. For less acidic phenols (pKa > 13), the betaine intermediate may not be basic enough to efficiently deprotonate the phenol, leading to stalled reactions.[3][4][11]

  • Presence of Water: The Mitsunobu reaction is highly sensitive to moisture. Water can hydrolyze the activated intermediates, leading to the regeneration of the starting alcohol and reduced yields.[10] Ensure all glassware is oven-dried and use anhydrous solvents.

  • Incorrect Order of Addition: The order in which you add the reagents can significantly impact the reaction's success. A generally reliable method is to dissolve the azetidinol, phenol, and triphenylphosphine in an anhydrous solvent, cool the mixture to 0 °C, and then slowly add the azodicarboxylate.[4][5] Pre-forming the betaine by adding the azodicarboxylate to the phosphine before adding the alcohol and phenol can also be effective.[4]

  • Steric Hindrance: Significant steric bulk around the hydroxyl group of the azetidinol or on the phenol can impede the SN2 attack, slowing down or preventing the reaction.[10]

Q2: I'm observing the formation of a significant amount of an unknown byproduct, and my desired product yield is low. What could this byproduct be?

A2: A common side reaction in the Mitsunobu reaction, especially with less acidic nucleophiles, is the formation of a hydrazine derivative. This occurs when the deprotonated azodicarboxylate intermediate acts as a nucleophile and attacks the activated alkoxyphosphonium salt.[4][12] This side reaction becomes more competitive when the desired nucleophile (the phenoxide) is not present in a sufficient concentration due to its weak acidity.[12]

Troubleshooting Steps:

  • Re-evaluate the Phenol's Acidity: If you suspect your phenol is not acidic enough, consider using a more electron-withdrawing substituted phenol if your synthetic route allows.

  • Use a Stronger Azodicarboxylate: For weakly acidic phenols, switching from DEAD or DIAD to 1,1'-(azodicarbonyl)dipiperidine (ADDP) can be beneficial.[4][11] The betaine formed from ADDP is a stronger base and can more effectively deprotonate less acidic nucleophiles.[11][12]

  • Optimize Reagent Stoichiometry: While typical protocols use 1.5 equivalents of both the phosphine and the azodicarboxylate, you may need to adjust these ratios for challenging substrates.[6][13]

Q3: The purification of my phenoxyazetidine is proving difficult due to the presence of triphenylphosphine oxide and the reduced hydrazine byproduct. What are the best strategies for purification?

A3: The removal of byproducts is a well-known challenge in Mitsunobu reactions.[14][15][16] Here are several effective strategies:

  • Chromatography: Column chromatography is the most common method for separating the desired product from the byproducts. However, the similar polarities of the product and byproducts can sometimes make this challenging.[14][15]

  • Crystallization: If your product is a solid, crystallization can be an effective purification method.

  • Use of Polymer-Supported Reagents: Employing polymer-supported triphenylphosphine (PS-PPh₃) is an excellent way to simplify purification.[6][11] The resulting polymer-bound triphenylphosphine oxide can be easily removed by filtration.[6]

  • Modified Azodicarboxylates: Using azodicarboxylates like di-4-chlorobenzyl azodicarboxylate (DCAD) can facilitate purification, as the resulting hydrazine byproduct is often crystalline and can be removed by filtration.[14]

  • Aqueous Workup: An acidic wash (e.g., dilute HCl) can help remove some of the hydrazine byproduct. A subsequent wash with a saturated aqueous sodium bicarbonate solution can remove any unreacted acidic phenol.[17]

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the best solvents for the Mitsunobu reaction in phenoxyazetidine synthesis?

A1: Tetrahydrofuran (THF) and toluene are generally the preferred solvents and often yield better results.[15] Other common solvents include dichloromethane (DCM), diethyl ether, and acetonitrile.[15] It's crucial to use anhydrous solvents to prevent side reactions.[10] Interestingly, studies have shown that non-polar solvents can sometimes lead to faster reaction rates.[18]

Q2: What is the optimal temperature for this reaction?

A2: The reaction is typically conducted between 0 °C and room temperature (25 °C).[14][15] Starting the reaction at 0 °C, especially during the addition of the azodicarboxylate, is a common practice to control the initial exothermic reaction.[4] For less reactive substrates, gentle heating may be necessary.[19]

Q3: Can I use tributylphosphine instead of triphenylphosphine?

A3: Yes, tributylphosphine (n-Bu₃P) can be used and works well in many cases.[15] The resulting tributylphosphine oxide is more soluble in organic solvents, which can sometimes simplify purification compared to the often-crystalline triphenylphosphine oxide.

Q4: My starting azetidinol is chiral. Will the Mitsunobu reaction affect its stereochemistry?

A4: Yes, a key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's chiral center.[7][8][9] The reaction proceeds via an SN2 mechanism, which results in a predictable and clean inversion of the stereocenter.[1]

Section 4: Optimized Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of N-Boc-3-phenoxyazetidine, a common intermediate.

Materials:

  • N-Boc-3-hydroxyazetidine (1.0 eq)

  • Substituted Phenol (1.1 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-3-hydroxyazetidine, the substituted phenol, and triphenylphosphine.

  • Dissolve the solids in anhydrous THF.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Slowly add DIAD dropwise to the cooled solution. The reaction mixture will typically turn from colorless to a yellow or orange color.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-Boc-3-phenoxyazetidine.[20]

Protocol_Workflow Start Start Reagents Combine Azetidinol, Phenol, & PPh₃ in THF Start->Reagents Cooling Cool to 0 °C Reagents->Cooling DIAD_Addition Slowly Add DIAD Cooling->DIAD_Addition Reaction Warm to RT & Stir (16-24h) DIAD_Addition->Reaction Workup Concentrate & Aqueous Workup (EtOAc, NaHCO₃, Brine) Reaction->Workup Drying Dry (MgSO₄) & Concentrate Workup->Drying Purification Silica Gel Chromatography Drying->Purification Product Pure Phenoxyazetidine Purification->Product

Caption: Experimental workflow for phenoxyazetidine synthesis.

Section 5: Key Reagent and Condition Comparison

ParameterStandard ConditionsAlternative/Optimized ConditionsRationale for Optimization
Phosphine Triphenylphosphine (PPh₃)Polymer-supported PPh₃ (PS-PPh₃)[11], Tributylphosphine (n-Bu₃P)PS-PPh₃ simplifies purification by allowing for filtration of the phosphine oxide byproduct.[6] n-Bu₃P can be easier to remove chromatographically.
Azodicarboxylate DEAD or DIAD1,1'-(Azodicarbonyl)dipiperidine (ADDP)[4][11], Di-4-chlorobenzyl azodicarboxylate (DCAD)[14]ADDP is more effective for less acidic phenols due to the formation of a more basic betaine.[11][12] DCAD facilitates purification through crystallization of the byproduct.[14]
Solvent THF, Toluene[15]Dichloromethane (DCM), Diethyl Ether[15]Solvent choice can impact reaction rate and yield; non-polar solvents may be advantageous.[18] Anhydrous conditions are critical.[10]
Temperature 0 °C to Room Temperature[14][15]RefluxFor sterically hindered or less reactive substrates, elevated temperatures may be required to drive the reaction to completion.[19]
Nucleophile pKa < 11[11]> 11 (with ADDP)[11]The basicity of the betaine intermediate must be sufficient to deprotonate the nucleophile.[12]

References

  • Application Notes: The ADDP Reaction with Various Phosphine Reagents in Modified Mitsunobu Couplings - Benchchem.
  • Mitsunobu and Related Reactions: Advances and Applications | Chemical Reviews.
  • Mitsunobu Reaction Insights | PDF | Chemical Reactions | Alcohol - Scribd.
  • Technical Support Center: Overcoming Low Yields in ADDP Mitsunobu Reactions - Benchchem.
  • A Comparative Guide to Azodicarboxylates in the Mitsunobu Reaction: Validating the Mechanism and Performance of ADDP - Benchchem.
  • Mitsunobu Reaction - Organic Chemistry Portal.
  • Mitsunobu reaction - Wikipedia.
  • Mitsunobu Reaction - Alfa Chemistry.
  • Application Note – Mitsunobu - Sigma-Aldrich.
  • Mitsunobu Reaction - Master Organic Chemistry.
  • Mitsunobu Reaction - Common Conditions.
  • The effect of solvent polarity on the rate of the Mitsunobu esterification reaction - Griffith Research Online.
  • Optimization of Mitsunobu reaction conditions - ResearchGate.
  • Solvent Selection for Mitsunobu Reaction Driven by an Active Learning Surrogate Model | Organic Process Research & Development - ACS Publications.
  • Application Notes and Protocols: Synthesis of 3-Phenoxyazetidine-based Compound Libraries - Benchchem.
  • Troubleshooting low yields in reactions involving (1R,2R)-2-methoxycyclopentan-1-ol - Benchchem.
  • Mitsunobu Reaction - TCI Chemicals.
  • Mitsunobu Reaction - Chemistry Steps.
  • Mitsunobu Reaction.
  • Optimization of Reaction Conditions a | Download Scientific Diagram - ResearchGate.
  • a general procedure for mitsunobu inversion of sterically hindered alcohols - Organic Syntheses.
  • The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications.
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - MDPI.
  • Mitsunobu reaction - Organic Synthesis.
  • Mitsunobu reaction issues : r/chemistry - Reddit.
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
  • Mitsunobu Reaction | Chem-Station Int. Ed..
  • ADDP and PS-PPh 3 : an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - Beilstein Journals.
  • Recent Advances in the Mitsunobu Reaction - Atlanchim Pharma.

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Technical Support Center: Purification Strategies for Polar Azetidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of polar azetidine intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying these valuable but often tricky building blocks. Due to their polarity and basicity, azetidines can present unique purification hurdles. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to develop robust and efficient purification strategies.

Section 1: Troubleshooting Common Purification Issues

This section addresses specific problems you might encounter during the purification of polar azetidine intermediates and offers practical solutions based on established chemical principles.

Issue 1: Poor Compound Retention in Reversed-Phase HPLC

Q: My highly polar azetidine intermediate shows little to no retention on a C18 column, eluting in or near the void volume. How can I improve its retention?

A: This is a classic challenge with polar molecules in reversed-phase (RP) chromatography, as they have a higher affinity for the polar mobile phase than the non-polar stationary phase.[1] Here are several strategies to enhance retention:

  • Increase Mobile Phase Polarity: If you are not already at 100% aqueous mobile phase, you can try to increase the aqueous portion. However, be mindful of "phase collapse" with traditional C18 columns. Some modern RP columns are specifically designed to be stable in highly aqueous conditions.[1]

  • Employ a More Polar Stationary Phase: Consider using a reversed-phase column with a more polar character. Phenyl-hexyl or columns with embedded polar groups (EPG) can provide different selectivity and improved retention for polar analytes.[1]

  • Utilize Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds. It employs a polar stationary phase (e.g., silica, diol, or amide) with a mobile phase consisting of a high concentration of an organic solvent and a small amount of water. In HILIC, water acts as the strong eluting solvent.[2]

  • Use Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with your charged azetidine, increasing its retention on a C18 column. Common ion-pairing agents for basic compounds include trifluoroacetic acid (TFA) or perfluorinated carboxylic acids. Be aware that these reagents can be difficult to remove from the column and may suppress mass spectrometry (MS) signals.[2]

Issue 2: Peak Tailing or Streaking in Normal-Phase Chromatography

Q: My basic azetidine intermediate is showing significant peak tailing or streaking on a silica gel column. What is the cause, and how can I fix it?

A: Peak tailing of basic compounds on silica is a frequent issue caused by strong ionic interactions between the basic azetidine and the acidic silanol groups on the silica surface.[2][3] This leads to poor peak shape and inefficient separation. Here’s how to mitigate this problem:

  • Add a Basic Modifier to the Mobile Phase: Incorporating a small amount of a basic additive like triethylamine (TEA), diisopropylethylamine (DIPEA), or ammonia into your eluent can neutralize the active silanol sites, thus reducing peak tailing.[2][4][5] A concentration of 0.1-1% is typically sufficient.[2]

  • Use a Deactivated Stationary Phase:

    • Alumina Columns: Basic or neutral alumina can be a superior alternative to silica for purifying basic compounds.[4][6]

    • Amino- or Cyano-Bonded Phases: These stationary phases are less acidic than bare silica and can lead to better peak shapes for basic analytes.[2]

    • Base-Treated Silica: You can pre-treat your silica gel with a solution containing a base (e.g., triethylamine) to passivate the acidic sites before packing your column.[4]

Experimental Protocol: Deactivating a Silica Gel Column with Triethylamine

  • Slurry Preparation: Prepare a slurry of silica gel in your initial, non-polar mobile phase (e.g., hexane).

  • Column Packing: Dry pack or wet pack your column with the silica gel slurry as you normally would.

  • Deactivation: Prepare a solution of your initial mobile phase containing 1-2% triethylamine.

  • Flushing: Flush the packed column with 2-3 column volumes of this deactivating solution.

  • Equilibration: Flush the column with 2-3 column volumes of your initial mobile phase (without triethylamine) to remove any excess base before loading your sample.[1]

Issue 3: Difficulty with Extraction from Aqueous Solutions

Q: My polar azetidine intermediate is highly water-soluble, making extraction with common organic solvents inefficient. How can I improve my extraction recovery?

A: The high polarity and potential for hydrogen bonding make extracting azetidines from aqueous solutions challenging. Here are some effective strategies:

  • pH Adjustment: Since azetidines are basic, you can manipulate their solubility by adjusting the pH of the aqueous solution.

    • For Extraction into Organic Solvent: Increase the pH of the aqueous layer to well above the pKa of the azetidinium ion (typically pKa is around 8-9).[3] Using a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) will deprotonate the azetidine, making it less polar and more soluble in organic solvents like dichloromethane (DCM), chloroform, or ethyl acetate.[7][8]

    • For Removing Non-Basic Impurities: Acidify the aqueous solution with a dilute acid (e.g., 1M HCl). This will protonate the azetidine, forming a highly water-soluble salt. You can then wash with an organic solvent to remove non-polar, non-basic impurities.[9]

  • Salting Out: Adding a high concentration of a salt, such as sodium chloride (NaCl) or potassium carbonate, to the aqueous layer can decrease the solubility of the polar organic compound, driving it into the organic phase during extraction.[10]

  • Continuous Liquid-Liquid Extraction: For particularly challenging extractions, a continuous liquid-liquid extraction apparatus can be very effective, although it is more complex to set up.

  • Use of More Polar Solvents: Solvents like n-butanol can be effective for extracting polar compounds from aqueous solutions.[10]

Workflow for Acid-Base Extraction of a Polar Azetidine

G start Crude Mixture in Organic Solvent add_acid Add Dilute Aqueous Acid (e.g., 1M HCl) start->add_acid separate1 Separate Layers add_acid->separate1 aqueous_layer Aqueous Layer: Protonated Azetidine Salt separate1->aqueous_layer Aqueous Phase organic_layer1 Organic Layer: Non-Basic Impurities separate1->organic_layer1 Organic Phase combine_aqueous Combine Aqueous Layers aqueous_layer->combine_aqueous wash_organic Wash Organic Layer with Fresh Aqueous Acid organic_layer1->wash_organic discard_organic Discard Organic Layer wash_organic->discard_organic basify Basify with Strong Base (e.g., NaOH) to pH > 10 combine_aqueous->basify extract_organic Extract with Organic Solvent (e.g., DCM) basify->extract_organic separate2 Separate Layers extract_organic->separate2 aqueous_layer2 Aqueous Layer: (Discard) separate2->aqueous_layer2 Aqueous Phase organic_layer2 Organic Layer: Purified Azetidine separate2->organic_layer2 Organic Phase dry_concentrate Dry (e.g., Na2SO4) and Concentrate organic_layer2->dry_concentrate final_product Purified Polar Azetidine Intermediate dry_concentrate->final_product

Caption: Workflow for purifying a polar azetidine using acid-base extraction.

Issue 4: Failure to Crystallize

Q: My polar azetidine intermediate remains an oil or fails to crystallize from various solvent systems. What can I do to induce crystallization?

A: Crystallization of highly polar compounds can be difficult due to strong intermolecular forces that can favor an amorphous state. Here are some techniques to try:

  • Solvent Selection: The choice of solvent is critical. A good crystallization solvent should dissolve the compound when hot but not when cold.[11] You may need to screen a variety of solvents with different polarities.

  • Salt Formation: Converting the basic azetidine into a salt (e.g., hydrochloride, hydrobromide, or tartrate) can significantly alter its physical properties and often results in a more crystalline material.[12] Reacting the azetidine with a chiral acid can also be used for enantiomeric resolution via diastereomeric salt crystallization.[5]

  • Seeding: If you have a small amount of pure crystalline material, adding a "seed" crystal to a supersaturated solution can initiate crystallization.[11]

  • Scratching: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create microscopic imperfections that serve as nucleation sites for crystal growth.

  • Slow Evaporation: Allowing the solvent to evaporate slowly from a loosely covered container can sometimes yield crystals.

  • Co-crystallization: Azetidine has been shown to co-crystallize with water to form hydrates.[13] Exploring co-crystallization with other small molecules could be a viable strategy.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my polar azetidine synthesis?

A1: Impurities can originate from starting materials, side reactions, or reagents. Common impurities include unreacted starting materials, byproducts from elimination reactions (e.g., cycloheptene from dehydrohalogenation of cycloheptyl bromide), and residual solvents or reagents from workup and deprotection steps (e.g., tert-butyl cations from Boc-deprotection).[14]

Q2: Which protecting group is best for the azetidine nitrogen to aid in purification?

A2: The tert-butoxycarbonyl (Boc) group is widely used because it decreases the polarity and basicity of the azetidine nitrogen, making the intermediate easier to handle and purify by standard chromatographic methods.[15][16] It is stable under many reaction conditions and can be easily removed with acid.[15] Other groups like benzyl (Bn) or carbobenzyloxy (Cbz) offer different (orthogonal) deprotection strategies.[15][17]

Q3: What analytical techniques are best for assessing the purity of my polar azetidine intermediate?

A3: A combination of techniques is recommended for a thorough purity assessment:

  • Thin-Layer Chromatography (TLC): Useful for monitoring reaction progress and qualitatively identifying the presence of impurities.[14][18]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying the purity of the final product.[14][19]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for detecting volatile impurities.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities if they are at a sufficient concentration.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the desired product and can help identify impurities.

Q4: Can I use Solid-Phase Extraction (SPE) for a quick cleanup of my polar azetidine?

A4: Yes, SPE can be a very effective tool for sample cleanup. Depending on the nature of your azetidine and the impurities, you can use different SPE cartridges:

  • Reversed-Phase (e.g., C18): To retain non-polar impurities while the polar azetidine elutes.

  • Normal-Phase (e.g., Silica): To retain the polar azetidine while eluting non-polar impurities.

  • Ion-Exchange: Cation-exchange cartridges are particularly useful. At an appropriate pH, the basic azetidine will be protonated and retained on the cartridge, allowing neutral and acidic impurities to be washed away. The azetidine can then be eluted by changing the pH or increasing the ionic strength of the eluent.

Decision Tree for Purification Strategy

G start Crude Polar Azetidine Intermediate is_solid Is the compound solid? start->is_solid try_cryst Attempt Crystallization / Recrystallization is_solid->try_cryst Yes is_oil Is the compound an oil or crystallization failed? is_solid->is_oil No is_cryst_successful Crystallization Successful? try_cryst->is_cryst_successful pure_solid Pure Crystalline Product is_cryst_successful->pure_solid Yes form_salt Form a Salt (e.g., HCl, Tartrate) and Attempt Crystallization is_cryst_successful->form_salt No form_salt->try_cryst chromatography Proceed to Chromatography is_oil->chromatography is_boc_protected Is the Azetidine N-Boc Protected? chromatography->is_boc_protected normal_phase Normal-Phase Chromatography (Silica Gel) is_boc_protected->normal_phase Yes free_amine Is it a Free Amine? is_boc_protected->free_amine No check_purity Check Purity (HPLC, NMR) normal_phase->check_purity basic_normal_phase Normal-Phase Chromatography with Basic Modifier (e.g., TEA) or use Alumina free_amine->basic_normal_phase basic_normal_phase->check_purity final_product Purified Product check_purity->final_product

Caption: A decision tree for selecting an appropriate purification strategy.

Data Summary Table

Purification TechniqueStationary PhaseMobile Phase ConsiderationsBest ForCommon Issues
Normal-Phase Chromatography Silica GelGradient elution from non-polar to polar (e.g., Hexane/EtOAc -> DCM/MeOH)N-protected azetidines, less polar derivatives.[15]Peak tailing for basic azetidines.[2]
Alumina (Basic/Neutral)Similar to silicaBasic azetidines.[4]Lower resolving power than silica for some compounds.
Reversed-Phase HPLC C18, C8Aqueous buffer/Acetonitrile or Methanol gradientPurity analysis, purification of more non-polar derivatives.Poor retention of highly polar azetidines.[1]
HILIC Silica, Diol, AmideHigh organic with a small amount of aqueous bufferHighly polar, water-soluble azetidines.[2]Salt precipitation, longer equilibration times.
Acid-Base Extraction N/AAqueous acid/base, organic solventCrude cleanup, separating basic azetidines from neutral/acidic impurities.Emulsion formation, poor recovery if pKa is not considered.[2]
Crystallization N/ASingle or mixed solvent systemsCompounds that are solid at room temperature.Oiling out, failure to crystallize.[11]

References

  • Common impurities in 3-(Cycloheptyloxy)azetidine synthesis and their removal - Benchchem.
  • Technical Support Center: Working with Substituted Azetidines - Benchchem.
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  • "troubleshooting guide for azetidine derivative synthesis" - Benchchem.
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  • WO2007079944A1 - Process for isolation of an organic amine - Google Patents.
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  • Crystallization in situ, structural investigation, physicochemical properties of azetidine cocrystals with water - ResearchGate. Available at: [Link]

  • Technical Support Center: Purification of Polar Aza-Heterocycles - Benchchem.
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  • WO2020060970A1 - Systems and methods for recovering amines and their derivates from aqueous mixtures - Google Patents.
  • Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine - Muthanna Journal of Pure Science. Available at: [Link]

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  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]

  • Purification of strong polar and basic compounds : r/Chempros - Reddit. Available at: [Link]

  • Troubleshooting guide for the purification of polar quinoline compounds - Benchchem.

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Stability assessment of 3-(3-Fluorophenoxy)azetidine hydrochloride under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for assessing the stability of 3-(3-Fluorophenoxy)azetidine hydrochloride under acidic and basic conditions. This document is designed to offer practical, in-depth guidance in a question-and-answer format, addressing specific challenges you may encounter during your experimental work. Our approach is grounded in scientific principles and field-proven insights to ensure the integrity and success of your stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound, and why is a stability assessment crucial?

A1: this compound, as a small molecule drug candidate, possesses functional groups that may be susceptible to degradation under various environmental conditions. The primary stability concerns revolve around the hydrolysis of the ether linkage and the potential opening of the strained azetidine ring.

A thorough stability assessment is a critical regulatory requirement, as outlined in the International Council for Harmonisation (ICH) Q1A(R2) guidelines, to ensure the safety, efficacy, and quality of the drug substance over its intended shelf life.[1][2][3] These studies are essential for:

  • Identifying potential degradation products that could be harmful.

  • Understanding the degradation pathways to develop stable formulations.

  • Establishing appropriate storage conditions and retest periods.

  • Developing and validating stability-indicating analytical methods.[4]

Q2: What are the likely degradation pathways for this compound under acidic and basic conditions?

A2: Based on the structure of this compound, two primary degradation pathways are anticipated under hydrolytic stress:

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the azetidine nitrogen is likely to be protonated, forming an azetidinium ion. This strained, positively charged ring is susceptible to nucleophilic attack by water, leading to ring-opening and the formation of a β-amino alcohol derivative. Studies on other azetidine-containing compounds have demonstrated this mechanism of degradation.[5][6]

  • Base-Catalyzed Hydrolysis: Under basic conditions, the phenoxy ether linkage may be susceptible to nucleophilic attack by hydroxide ions, potentially leading to cleavage of the ether bond and the formation of 3-fluoro-phenol and 3-hydroxyazetidine.

Q3: How should I design a forced degradation study for this compound?

A3: A well-designed forced degradation study should expose the drug substance to a range of stress conditions that are more severe than accelerated stability testing conditions.[7] The goal is to generate a modest level of degradation (typically 5-20%) to identify potential degradation products and validate the stability-indicating nature of your analytical method.[5]

Here is a recommended experimental design:

Stress ConditionReagent/ParameterTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C2, 4, 8, 24 hours
Base Hydrolysis 0.1 M NaOH60°C2, 4, 8, 24 hours
Neutral Hydrolysis Purified Water60°C2, 4, 8, 24 hours

Q4: What analytical techniques are most suitable for monitoring the stability of this compound and its degradation products?

A4: A combination of chromatographic and spectroscopic techniques is essential for a comprehensive stability assessment:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the primary technique for quantifying the parent compound and its degradation products. A stability-indicating HPLC method must be developed and validated to ensure that all degradation products are well-separated from the parent peak and from each other.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for the identification of unknown degradation products by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of isolated degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique may be useful for identifying volatile degradation products.

Troubleshooting Guides

Issue 1: No degradation is observed even under harsh stress conditions.

  • Possible Cause: The compound may be highly stable under the tested conditions, or the analytical method may not be sensitive enough to detect low levels of degradation.

  • Troubleshooting Steps:

    • Increase Stress Severity: Gradually increase the concentration of the acid or base, the temperature, or the duration of the study.

    • Method Optimization: Ensure your HPLC method has adequate sensitivity. Check the limit of detection (LOD) and limit of quantification (LOQ) for the parent compound.

    • Alternative Detection: Consider using a more universal detector, such as a Corona Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), if the degradation products lack a UV chromophore.

Issue 2: The chromatogram shows multiple, poorly resolved peaks.

  • Possible Cause: The HPLC method is not optimized for separating the complex mixture of the parent compound and its degradation products.

  • Troubleshooting Steps:

    • Gradient Optimization: Adjust the mobile phase gradient to improve the separation of closely eluting peaks.

    • Column Selection: Experiment with different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best selectivity.

    • pH Adjustment: Modify the pH of the mobile phase to alter the ionization state of the analytes, which can significantly impact their retention and peak shape.

    • Temperature Control: Optimize the column temperature to improve peak shape and resolution.

Issue 3: A significant loss of the parent compound is observed, but no corresponding degradation peaks are detected.

  • Possible Cause: The degradation products may not be eluting from the column, may not be detectable by the chosen detector, or may be volatile and lost during sample preparation.

  • Troubleshooting Steps:

    • Mass Balance Analysis: Calculate the mass balance to determine if the loss of the parent compound can be accounted for by the observed degradation products. A significant discrepancy suggests that some degradation products are not being detected.

    • Stronger Elution Conditions: Use a stronger mobile phase at the end of the gradient to ensure all compounds are eluted from the column.

    • Alternative Detection Methods: Employ a mass spectrometer to search for potential degradation products that may not have a UV chromophore.

    • Headspace GC-MS: If volatile degradation products are suspected, analyze the headspace of the stressed samples using GC-MS.

Experimental Protocols

Protocol 1: Forced Degradation under Acidic Conditions
  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • In a series of vials, add a known volume of the stock solution and an equal volume of 0.1 M HCl.

  • Place the vials in a controlled temperature environment (e.g., a water bath or oven) at 60°C.

  • At predetermined time points (e.g., 2, 4, 8, and 24 hours), remove a vial and immediately neutralize the solution with an equivalent amount of 0.1 M NaOH.

  • Dilute the neutralized sample to a suitable concentration with the mobile phase.

  • Analyze the samples by a validated stability-indicating HPLC method.

  • Prepare a control sample by adding an equal volume of purified water instead of 0.1 M HCl and store it under the same conditions.

Protocol 2: Forced Degradation under Basic Conditions
  • Follow the same procedure as in Protocol 1, but use 0.1 M NaOH as the stress agent.

  • Neutralize the samples with an equivalent amount of 0.1 M HCl at each time point.

  • Prepare a control sample using purified water instead of 0.1 M NaOH.

Visualizations

Stability_Assessment_Workflow cluster_0 Experimental Design cluster_1 Execution cluster_2 Analysis cluster_3 Data Interpretation Forced Degradation Study Design Forced Degradation Study Design Acid Stress Acid Stress Forced Degradation Study Design->Acid Stress Base Stress Base Stress Forced Degradation Study Design->Base Stress Neutral Stress Neutral Stress Forced Degradation Study Design->Neutral Stress HPLC-UV Analysis HPLC-UV Analysis Acid Stress->HPLC-UV Analysis Base Stress->HPLC-UV Analysis Neutral Stress->HPLC-UV Analysis LC-MS Analysis LC-MS Analysis HPLC-UV Analysis->LC-MS Analysis NMR Analysis NMR Analysis LC-MS Analysis->NMR Analysis Identify Degradation Products Identify Degradation Products NMR Analysis->Identify Degradation Products Elucidate Degradation Pathways Elucidate Degradation Pathways Identify Degradation Products->Elucidate Degradation Pathways Validate Stability-Indicating Method Validate Stability-Indicating Method Elucidate Degradation Pathways->Validate Stability-Indicating Method

Caption: Workflow for the stability assessment of a drug substance.

Degradation_Pathways cluster_acid Acidic Conditions (H+) cluster_base Basic Conditions (OH-) 3-(3-Fluorophenoxy)azetidine 3-(3-Fluorophenoxy)azetidine Azetidinium Ion Azetidinium Ion 3-(3-Fluorophenoxy)azetidine->Azetidinium Ion Ether Cleavage Ether Cleavage 3-(3-Fluorophenoxy)azetidine->Ether Cleavage Ring-Opened Product (β-amino alcohol) Ring-Opened Product (β-amino alcohol) Azetidinium Ion->Ring-Opened Product (β-amino alcohol) H2O 3-Fluoro-phenol 3-Fluoro-phenol Ether Cleavage->3-Fluoro-phenol 3-Hydroxyazetidine 3-Hydroxyazetidine Ether Cleavage->3-Hydroxyazetidine

Caption: Potential degradation pathways under acidic and basic conditions.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • ICH Quality Guidelines. [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. [Link]

  • ICH releases overhauled stability guideline for consultation. [Link]

  • ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. [Link]

  • Stability Studies and Testing of Pharmaceuticals - An Overview. [Link]

  • The hydrolysis of azetidinyl amidinium salts. Part 2. Substituent effects, buffer catalysis, and the reaction mechanism. [Link]

  • Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway - ResearchGate. [Link]

  • Forced Degradation Studies - MedCrave online. [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. [Link]

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Technisches Support-Center: Aufreinigung von rohem 3-(3-Fluorophenoxy)azetidin

Author: BenchChem Technical Support Team. Date: February 2026

Answering in German.

Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Von: Ihr Senior Application Scientist Team

Dieses Handbuch bietet detaillierte technische Anleitungen und bewährte Verfahren zur Beseitigung hartnäckiger Verunreinigungen aus rohem 3-(3-Fluorophenoxy)azetidin. Es ist als eine Reihe von gezielten Fehlerbehebungsanleitungen und häufig gestellten Fragen (FAQs) strukturiert, um spezifische Herausforderungen anzugehen, denen Sie während Ihrer Experimente begegnen könnten.

Fehlerbehebungsleitfaden: Gezielte Lösungen für häufige Verunreinigungsprobleme

Hier gehen wir auf spezifische Szenarien ein, die während der Aufreinigung auftreten, und bieten schrittweise Lösungen, die auf fundierten chemischen Prinzipien beruhen.

Frage 1: Mein ¹H-NMR-Spektrum des Rohprodukts zeigt signifikante Mengen an nicht umgesetztem 3-Fluorphenol. Wie kann ich es effizient entfernen?

Antwort: Die Entfernung von phenolischen Verunreinigungen lässt sich am besten durch eine Säure-Base-Extraktion (auch als flüssig-flüssig-Extraktion bezeichnet) erreichen, die die unterschiedlichen pKa-Werte Ihres basischen Azetidin-Produkts und des sauren 3-Fluorphenols ausnutzt.

Begründung: Das Azetidin-Stickstoffatom ist basisch und wird unter sauren Bedingungen protoniert, wodurch es wasserlöslich wird. 3-Fluorphenol ist hingegen schwach sauer (pKa ≈ 9.3) und wird in einer basischen wässrigen Lösung deprotoniert, was es ebenfalls wasserlöslich macht. Diese unterschiedliche Löslichkeit ist der Schlüssel zur Trennung.

Detailliertes Protokoll: Basische Extraktion zur Entfernung von 3-Fluorphenol

  • Auflösen: Lösen Sie Ihr Rohprodukt in einem mit Wasser nicht mischbaren organischen Lösungsmittel wie Ethylacetat (EtOAc) oder Dichlormethan (DCM). Ein Volumen von 10-20 mL pro Gramm Rohmaterial ist ein guter Ausgangspunkt.

  • Basische Wäsche: Überführen Sie die organische Lösung in einen Scheidetrichter. Fügen Sie ein gleiches Volumen einer 1 M wässrigen Natriumhydroxid (NaOH)- oder Kaliumcarbonat (K₂CO₃)-Lösung hinzu.

  • Extrahieren: Verschließen Sie den Trichter und schütteln Sie ihn kräftig für 30-60 Sekunden, wobei Sie regelmäßig entlüften. Das deprotonierte 3-Fluorphenol (3-Fluorphenolat) wird in die wässrige Schicht übergehen.

  • Trennen: Lassen Sie die Schichten sich trennen und lassen Sie die untere wässrige Schicht ab.

  • Wiederholen: Wiederholen Sie den Waschvorgang (Schritte 2-4) ein- oder zweimal mit frischer basischer Lösung, um eine vollständige Entfernung sicherzustellen.

  • Neutralisieren und Trocknen: Waschen Sie die organische Schicht mit Wasser und anschließend mit Sole (gesättigte NaCl-Lösung), um restliches Wasser und anorganische Salze zu entfernen. Trocknen Sie die organische Schicht über einem wasserfreien Trockenmittel (z. B. Na₂SO₄ oder MgSO₄), filtrieren Sie und konzentrieren Sie das Filtrat im Vakuum.

Selbstvalidierung: Analysieren Sie eine kleine Probe der resultierenden organischen Schicht mittels Dünnschichtchromatographie (DC) oder LC-MS, um das vollständige Verschwinden des 3-Fluorphenol-Spots zu bestätigen, bevor Sie mit der gesamten Charge fortfahren.

Frage 2: Ich habe eine hartnäckige, unpolare Verunreinigung, die auf der Kieselgelsäule mit meinem Produkt co-eluiert. Welche alternativen Strategien gibt es?

Antwort: Wenn die Co-Elution ein Problem darstellt, müssen Sie eine Trenntechnik anwenden, die auf einer anderen Eigenschaft als der Polarität beruht. Zwei wirksame Ansätze sind die Kristallisation und die Umwandlung in ein Salz mit anschließender Fällung.

Strategie A: Kristallisation

Die Kristallisation ist eine äußerst effektive Methode zur Aufreinigung, da sie ein hochreines Produkt aus einer übersättigten Lösung isoliert und Verunreinigungen in der Mutterlauge zurücklässt.[1][2] Die Wahl des Lösungsmittels ist hierbei entscheidend.[3]

Detailliertes Protokoll: Optimierung der Kristallisation

  • Lösungsmittelauswahl: Suchen Sie ein Lösungsmittelsystem, in dem Ihr Produkt bei erhöhter Temperatur gut löslich, bei Raumtemperatur oder darunter jedoch nur schlecht löslich ist.

    • Einzelnes Lösungsmittel: Testen Sie Lösungsmittel wie Isopropanol, Acetonitril oder Ethylacetat/Heptan-Mischungen.

    • Lösungsmittelpaar: Lösen Sie Ihr Produkt in einer minimalen Menge eines "guten" Lösungsmittels (in dem es gut löslich ist, z. B. Aceton oder THF) bei erhöhter Temperatur. Fügen Sie tropfenweise ein "schlechtes" Lösungsmittel (in dem es schlecht löslich ist, z. B. Heptan oder Hexan) hinzu, bis eine leichte Trübung bestehen bleibt.[1] Erwärmen Sie erneut, bis die Lösung klar ist.

  • Langsames Abkühlen: Lassen Sie die heiße, gesättigte Lösung langsam auf Raumtemperatur abkühlen, ohne sie zu stören. Langsames Abkühlen ist entscheidend für die Bildung großer, reiner Kristalle im Gegensatz zu einer schnellen Ausfällung, die Verunreinigungen einschließen kann.[2]

  • Kristallwachstum induzieren: Wenn keine Kristalle entstehen, versuchen Sie, die Innenseite des Kolbens mit einem Glasstab zu kratzen oder einen Impfkristall aus einer früheren reinen Charge hinzuzufügen.

  • Kühlen: Sobald sich bei Raumtemperatur Kristalle gebildet haben, kühlen Sie den Kolben in einem Eisbad oder Kühlschrank für mehrere Stunden, um die Ausbeute zu maximieren.

  • Isolierung: Sammeln Sie die Kristalle durch Vakuumfiltration, waschen Sie sie mit einer kleinen Menge des kalten Kristallisationslösungsmittels und trocknen Sie sie im Vakuum.

Strategie B: Salzbildung und Fällung

Da Ihr Produkt eine basische Azetidin-Einheit enthält, kann es mit einer Säure zu einem Salz umgesetzt werden. Salze haben oft deutlich andere Löslichkeitseigenschaften als die freie Base, was eine Trennung von unpolaren Verunreinigungen ermöglicht.

Detailliertes Protokoll: Reinigung über Salzfällung

  • Auflösen: Lösen Sie das unreine Material in einem geeigneten organischen Lösungsmittel (z. B. Diethylether, EtOAc oder Isopropanol).

  • Säure zugeben: Fügen Sie langsam eine stöchiometrische Menge (1,0-1,1 Äquivalente) einer Säure hinzu, z. B. eine Lösung von Chlorwasserstoff (HCl) in Diethylether oder Methanol.

  • Fällung: Das Hydrochloridsalz von 3-(3-Fluorophenoxy)azetidin sollte als fester Niederschlag ausfallen, während die unpolare Verunreinigung in Lösung bleibt.

  • Isolierung: Sammeln Sie den festen Niederschlag durch Filtration, waschen Sie ihn mit kaltem Lösungsmittel und trocknen Sie ihn.

  • Freisetzung der Base (optional): Falls die freie Base benötigt wird, kann das gereinigte Salz in Wasser gelöst, mit einer Base (z. B. 1 M NaOH) neutralisiert und das reine Produkt wieder in ein organisches Lösungsmittel extrahiert werden.

Visualisierung: Allgemeiner Aufreinigungsworkflow

G Rohprodukt Rohes 3-(3-Fluorophenoxy)azetidin Extraktion Säure-Base-Extraktion (Entfernung von sauren/basischen Verunreinigungen) Rohprodukt->Extraktion Konzentration1 Konzentration im Vakuum Extraktion->Konzentration1 Chromatographie Flash-Chromatographie (Kieselgel, z.B. Hexan/EtOAc) Konzentration1->Chromatographie PurityCheck1 Reinheitsanalyse (NMR, LC-MS) Chromatographie->PurityCheck1 Kristallisation Kristallisation / Salzbildung (Entfernung von co-eluierenden Verunreinigungen) PurityCheck1->Kristallisation Reinheit <98% Endprodukt Reines Produkt (>98% Reinheit) PurityCheck1->Endprodukt Reinheit >98% PurityCheck2 Finale Reinheitsanalyse Kristallisation->PurityCheck2 PurityCheck2->Endprodukt

Abbildung 1: Ein empfohlener Workflow zur systematischen Aufreinigung von rohem 3-(3-Fluorophenoxy)azetidin.

Häufig gestellte Fragen (FAQs)

F1: Was sind die wahrscheinlichsten Verunreinigungen bei der Synthese von 3-(3-Fluorophenoxy)azetidin?

A1: Verunreinigungen können im Allgemeinen in drei Kategorien eingeteilt werden, wie von den ICH-Richtlinien definiert[4]:

  • Prozessbedingte Verunreinigungen: Diese stammen aus dem Herstellungsprozess. Dazu gehören:

    • Nicht umgesetzte Ausgangsmaterialien: Typischerweise 3-Fluorphenol und der Azetidin-Vorläufer (z. B. 1-Boc-azetidin-3-ol oder ein Derivat).

    • Reagenzien und Katalysatoren: Reste von Basen (z. B. K₂CO₃, NaH) oder Kupplungsreagenzien.

    • Nebenprodukte: Produkte aus Nebenreaktionen, wie z. B. die O-Alkylierung von 3-Fluorphenol an einer anderen Position, falls ein reaktiveres Intermediat verwendet wird.

  • Abbauprodukte: Entstehen durch Zersetzung des Produkts unter Einwirkung von Hitze, Licht oder sauren/basischen Bedingungen während der Aufarbeitung.

  • Restlösungsmittel: Hochsiedende Lösungsmittel wie DMF, DMSO oder NMP, die schwer unter Standard-Rotationsverdampfung zu entfernen sind.

F2: Welche analytischen Techniken eignen sich am besten zur Beurteilung der Reinheit meines Produkts?

A2: Eine Kombination von Techniken liefert das umfassendste Bild der Reinheit:

  • ¹H- und ¹⁹F-NMR-Spektroskopie: Bietet strukturelle Bestätigung und kann die Anwesenheit von Verunreinigungen aufzeigen, insbesondere solche mit einzigartigen Protonen- oder Fluor-Signalen. Die quantitative NMR (qNMR) kann zur genauen Bestimmung der Reinheit verwendet werden.

  • LC-MS (Flüssigchromatographie-Massenspektrometrie): Ideal zur Identifizierung und Quantifizierung von Verunreinigungen. Eine hochauflösende Massenspektrometrie (HRMS) kann die elementare Zusammensetzung von Produkt und Verunreinigungen bestätigen.

  • RP-HPLC (Reversed-Phase High-Performance Liquid Chromatography): Eine Gradientenmethode ist hervorragend geeignet, um die prozentuale Reinheit zu bestimmen und Verunreinigungen mit ähnlicher Polarität aufzutrennen.[5]

F3: Mein Endprodukt ist ein Öl, was die Handhabung erschwert. Wie kann ich es in einen stabilen Feststoff umwandeln?

A3: Die Umwandlung der freien Base in ein kristallines Salz ist eine gängige Praxis in der pharmazeutischen Chemie, um die Handhabung, Stabilität und Löslichkeit zu verbessern. Das Hydrochlorid- oder Tartratsalz sind ausgezeichnete Kandidaten. Das Protokoll zur Salzfällung, das in der Fehlerbehebungsanleitung beschrieben ist, ist der direkteste Weg, dies zu erreichen. Das resultierende Salz ist typischerweise ein frei fließender, kristalliner Feststoff, der leichter zu wiegen und zu lagern ist.

Visualisierung: Fehlerbehebungs-Entscheidungsbaum

G Start Analyse des Rohmaterials (NMR, LC-MS) CheckPhenol Enthält es 3-Fluorphenol? Start->CheckPhenol CheckPolarity Gibt es co-eluierende Verunreinigungen? CheckPhenol->CheckPolarity Nein ActionPhenol Basische Extraktion (1M NaOH) CheckPhenol->ActionPhenol Ja ActionPolarity Kristallisation oder Salzbildung/Fällung CheckPolarity->ActionPolarity Ja Chromatography Weiter zur Flash-Chromatographie CheckPolarity->Chromatography Nein CheckPhysicalState Ist das Produkt ein Öl? ActionPhysicalState Salzbildung zur Induktion der Kristallisation CheckPhysicalState->ActionPhysicalState Ja FinalProduct Reines, festes Produkt CheckPhysicalState->FinalProduct Nein ActionPhenol->CheckPolarity ActionPolarity->FinalProduct ActionPhysicalState->FinalProduct Chromatography->CheckPhysicalState

Abbildung 2: Ein Entscheidungsbaum zur Auswahl der geeigneten Aufreinigungsmethode basierend auf der Verunreinigungsanalyse.

Zusammenfassung der Aufreinigungsmethoden

AufreinigungsmethodeZielverunreinigungenTrennprinzipEffektivität
Säure-Base-Extraktion Saure (z. B. 3-Fluorphenol) oder basische VerunreinigungenUnterschiedliche Löslichkeit in sauren/basischen wässrigen LösungenHervorragend für die grobe Entfernung von Verunreinigungen mit sauren/basischen funktionellen Gruppen.
Flash-Säulenchromatographie Eng eluierende Nebenprodukte, unpolare VerunreinigungenUnterschiedliche Adsorption an einer stationären Phase (Kieselgel).[6][7]Hohe Auflösung, sehr effektiv für die Trennung von Verbindungen mit unterschiedlicher Polarität.
Kristallisation Geringfügige Verunreinigungen mit unterschiedlichen LöslichkeitsprofilenUnterschiedliche Löslichkeit in einem gewählten Lösungsmittelsystem bei verschiedenen Temperaturen.[1]Ausgezeichnet für die Endreinigung zur Erzielung hoher Reinheit (>99%).
Salzbildung & Fällung Unpolare Verunreinigungen, die mit der freien Base co-kristallisieren oder ölenDrastische Änderung der Löslichkeit bei der Umwandlung in ein Salz.Sehr effektiv zur Isolierung des Produkts von Verunreinigungen mit deutlich anderer Polarität.

Referenzen

  • Deiters, A., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 3(12), 1030–1039. [Link]

  • Krasavin, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1043. [Link]

  • Izumi, M. (2018). Multigram-Scale and Column Chromatography-Free Synthesis of L-Azetidine-2-carboxylic Acid for the Synthesis of Nicotianamine and Its Derivatives. Heterocycles, 96(12), 2126. [Link]

  • Smith, A. B., et al. (2010). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Organic letters, 12(7), 1556–1559. [Link]

  • Kikuchi, S., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(41), 25493-25501. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Nichols, L. (n.d.). Recrystallization. ResearchGate. [Link]

  • Chemistry LibreTexts. (2021). 2.1: Recrystallization. [Link]

  • Rapeti, D., et al. (2021). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Four Related Substances in Ezetimibe Drug Substance. International Journal of Pharmaceutical Sciences and Research, 12(1), 217-225. [Link]

  • Roy, J. (2012). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Journal of Pharmaceutical Analysis. [Link]

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Preventing epimerization during chiral azetidine functionalization

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Epimerization

Welcome to the Technical Support Center for chiral azetidine chemistry. As a Senior Application Scientist, I've seen firsthand the immense potential of chiral azetidines in medicinal chemistry and the synthetic challenges they can present.[1][2][3][4] One of the most critical hurdles is preventing the loss of stereochemical integrity—epimerization—during functionalization.

This guide is structured to provide direct, actionable answers to the problems you are likely encountering at the bench. We will delve into the "why" behind the epimerization, so you can make informed decisions to protect your stereocenters.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Azetidine Epimerization

This section addresses the foundational knowledge required to understand and tackle epimerization in chiral azetidine systems.

Q1: What is epimerization in the context of chiral azetidines, and why is it a major concern?

A1: Epimerization is the unwanted inversion of a single stereocenter in a molecule that contains multiple stereocenters. For chiral azetidines, this typically occurs at the carbon atom adjacent to the ring nitrogen (the α-carbon). This is a significant problem because the biological activity of molecules, especially pharmaceuticals, is often highly dependent on their specific 3D stereochemistry.[5][6][7] Uncontrolled epimerization leads to a mixture of diastereomers, which can be difficult to separate, reduces the yield of the desired active compound, and can introduce compounds with different or unwanted biological profiles.[5]

Q2: What is the primary chemical mechanism that causes epimerization during the functionalization of a chiral azetidine?

A2: The primary cause of epimerization is the deprotonation of the hydrogen atom on the carbon alpha to the ring nitrogen. This is often facilitated by the use of a strong base. Once this proton is removed, the carbon atom becomes sp²-hybridized, forming a planar, achiral enolate or carbanion intermediate. This planar intermediate can then be re-protonated (or react with an electrophile) from either face, leading to a mixture of the original and the inverted stereoisomers. The inherent ring strain of the azetidine can influence the acidity of this proton.[2][4]

Epimerization_Mechanism cluster_0 Stereoretentive Pathway cluster_1 Epimerization Pathway Start_R (R)-Azetidine Product_R (R)-Product Start_R->Product_R  Functionalization (No Deprotonation) Start_R_Epimer (R)-Azetidine Planar_Intermediate Planar Achiral Intermediate Start_R_Epimer->Planar_Intermediate Base (Deprotonation) Product_S (S)-Product (Epimer) Planar_Intermediate->Product_S Electrophile/ Protonation

Caption: Mechanism of Epimerization in Chiral Azetidines.

Q3: How can I detect and quantify the level of epimerization in my product mixture?

A3: Accurate quantification of epimerization is crucial. The most reliable methods are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers and diastereomers using a chiral stationary phase.[8][9]

  • High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy: In many cases, the proton signals of the different diastereomers will have distinct chemical shifts and/or coupling constants in the ¹H NMR spectrum. Integration of these signals allows for the determination of the diastereomeric ratio (d.r.).[5] Using chiral shift reagents can also help resolve overlapping signals.[9]

Section 2: Troubleshooting Guides for Specific Reactions

This section provides a scenario-based approach to troubleshooting epimerization in common azetidine functionalization reactions.

Scenario 1: N-Acylation or N-Sulfonylation

Problem: "I am trying to acylate the nitrogen of my C2-substituted chiral azetidine with an acid chloride and triethylamine, but I am observing significant epimerization at the C2 position."

Probable Cause: The combination of an amine base (like triethylamine) and the reaction conditions can be basic enough to cause deprotonation at the now more acidic C2 position. The electron-withdrawing nature of the newly installed acyl or sulfonyl group increases the acidity of the C2 proton, making it more susceptible to removal.

Solutions & Troubleshooting Workflow:

N_Acylation_Troubleshooting Start Epimerization during N-Acylation? Step1 Step 1: Lower Temperature Run reaction at 0 °C or -20 °C. Start->Step1 Step2 Step 2: Change Base Replace Et3N with a bulkier, non-nucleophilic base like DIPEA or 2,6-lutidine. Step1->Step2 Still epimerizing Success Problem Solved: Stereochemistry Retained Step1->Success Success Step3 Step 3: Change Reagents Use amide coupling reagents (HATU, HOBt/EDC) instead of acid chlorides. Step2->Step3 Still epimerizing Step2->Success Success Step4 Step 4: Use Additives Consider adding Cu(II) salts, which can suppress epimerization in some cases. Step3->Step4 Still epimerizing Step3->Success Success Step4->Success Success Fail Still Observing Epimerization Step4->Fail Problem persists

Caption: Troubleshooting workflow for N-Acylation.

Detailed Protocol: Stereo-retentive N-Benzoylation of (S)-Azetidine-2-carbonitrile

  • Preparation: Dry all glassware thoroughly. Purge the reaction flask with argon or nitrogen.

  • Reaction Setup: Dissolve (S)-azetidine-2-carbonitrile (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) in the purged flask.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) dropwise to the cooled solution.

  • Acylation: Slowly add a solution of benzoyl chloride (1.1 eq) in anhydrous DCM.

  • Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography. Determine the diastereomeric ratio of the purified product by chiral HPLC to confirm retention of stereochemistry.

Scenario 2: α-Lithiation and C-H Functionalization

Problem: "I am attempting to deprotonate my N-Boc-azetidine at the C2 position using s-BuLi at -78 °C to trap with an electrophile. My product is either fully racemic or has a very low enantiomeric excess."

Probable Cause: The lithiated azetidine intermediate is configurationally unstable.[10] Even at -78 °C, the lithiated carbon can rapidly invert its configuration, leading to racemization before the electrophile can be trapped. The choice of base, solvent, and temperature is absolutely critical.

Solutions & Key Considerations:

FactorRecommendationRationale
Base Use a bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS).Bulky bases can form aggregates that may slow down the rate of epimerization. Their lower basicity compared to organolithiums can also be beneficial.[11]
Temperature Maintain strict temperature control at -78 °C or even lower if possible.The rate of epimerization of the lithiated intermediate is highly temperature-dependent. Even brief warming can lead to complete racemization.[10]
Solvent Use a non-polar or weakly coordinating solvent like THF or toluene.Polar aprotic solvents can stabilize the lithiated intermediate, potentially increasing its lifetime and the window for epimerization.[11]
Protecting Group An N-trifluoroacetamide (N-TFA) group has been shown to be effective in directed C-H arylation reactions, preventing epimerization.[12]The choice of protecting group can significantly influence the stability and reactivity of the lithiated intermediate.[13][14]
Directed C-H Arylation For arylation, consider using a directing group approach, such as with an 8-aminoquinoline auxiliary, which has been shown to be stereospecific.[12][15]This method avoids the formation of a free lithiated intermediate, proceeding through a more controlled, concerted mechanism.

Expert Tip: The "aging" time of the lithiated intermediate is critical. In many cases, the electrophile should be added as quickly as possible after the base to minimize the time for epimerization to occur.

Scenario 3: Ring-Opening Reactions

Problem: "I am performing a nucleophilic ring-opening of my chiral N-tosyl-2-phenylazetidine, but the stereocenter of the resulting γ-amino alcohol is scrambled."

Probable Cause: While ring-opening reactions are often stereospecific, certain conditions or nucleophiles can promote side reactions that lead to epimerization. If the reaction is not proceeding cleanly via an Sₙ2 mechanism, alternative pathways that involve carbocationic or other planar intermediates could be at play.

Solutions to Investigate:

  • Lewis Acid Choice: The choice and stoichiometry of the Lewis acid catalyst can be critical. Some Lewis acids might be too harsh and promote undesired pathways. Screen different Lewis acids (e.g., Cu(OTf)₂, Sc(OTf)₃, La(OTf)₃) to find one that promotes a clean, stereospecific ring-opening.[16][17]

  • Nucleophile: Highly basic or reactive nucleophiles might induce epimerization prior to ring-opening. Ensure the nucleophile is suitable for the desired transformation.

  • Protecting Group: The N-tosyl group is strongly electron-withdrawing and activates the ring for opening. However, other protecting groups might offer different reactivity profiles and could be considered if epimerization persists.

Section 3: Proactive Strategies for Maintaining Stereochemical Integrity

Beyond troubleshooting, here are some overarching strategies to design your synthetic route to be robust against epimerization.

  • Protecting Group Selection: The N-protecting group is not just a placeholder; it electronically tunes the ring. A tert-butoxycarbonyl (Boc) group is often a good choice as it is less electron-withdrawing than a tosyl group, making the α-protons less acidic.[14] In some cases, specialized protecting groups like tert-butanesulfinamide have been used to introduce chirality and direct subsequent reactions stereoselectively.[18][19]

  • Cryogenic Conditions: For any reaction involving a strong base, maintaining a low temperature (typically -78 °C, the sublimation point of dry ice in acetone or isopropanol) is the first and most important line of defense against epimerization.[10]

  • Reagent Purity: Ensure all reagents, especially bases and solvents, are pure and anhydrous. Impurities can lead to unpredictable side reactions.[9]

  • Consider Alternative Synthetic Routes: If direct functionalization of a pre-formed chiral azetidine is consistently problematic, consider alternative strategies such as the [2+2] photocycloaddition (Aza Paternò-Büchi reaction) or strain-release functionalization of 1-azabicyclobutanes to build the desired substituted azetidine stereoselectively from the start.

By understanding the mechanisms of epimerization and carefully selecting your reaction conditions, you can successfully navigate the complexities of chiral azetidine chemistry and unlock the potential of this valuable heterocyclic motif.

References

  • Shahbaz, M. (2025, May 26). Stereoselective functionalization of azetidines. ResearchGate. [Link]

  • Mykhailiuk, P. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Capriati, V., et al. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Molecules. [Link]

  • Ellsworth, A. A., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]

  • Ellsworth, A. A., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. ACS Publications. [Link]

  • Shahbaz, M. (2025). Stereoselective functionalization of azetidines. Elektronische Hochschulschriften der LMU München. [Link]

  • Kaur, H., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]

  • Shahbaz, M. (2025). Stereoselective functionalization of azetidines. LMU München University Library. [Link]

  • Sun, J., et al. (2015). Identifying the true origins of selectivity in chiral phosphoric acid catalyzed N-acyl-azetidine desymmetrizations. National Institutes of Health. [Link]

  • Zhang, Y., et al. (2011). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie. [Link]

  • Maetani, M., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society. [Link]

  • Dow, C. H., et al. (2021). Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv. [Link]

  • Kuriyama, M., et al. (2021). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]

  • Singh, G. S. (2006). Azetidine-2-carboxylic acid. From Lily of the valley to key pharmaceuticals. A jubilee review. ResearchGate. [Link]

  • Popadkv, V., et al. (2019). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. ResearchGate. [Link]

  • Sahay, A. K., et al. (2025). Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines. ResearchGate. [Link]

  • Verho, O., et al. (2014). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. [Link]

  • Gicquel, M., et al. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. Nature Communications. [Link]

  • Czakó, B., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry. [Link]

  • Mykhailiuk, P. K. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Royal Society of Chemistry. [Link]

  • Schramma, K., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications. [Link]

  • Ryadnov, M. G., et al. (1999). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. International Journal of Peptide and Protein Research. [Link]

  • Didier, D., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Synthesis. [Link]

  • Touaibia, M., et al. (2011). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. ChemMedChem. [Link]

  • Yusr, A. N., et al. (2023). Epimerisation in Peptide Synthesis. Molecules. [Link]

  • Yusr, A. N., et al. (2023). Epimerisation in Peptide Synthesis. Molecules. [Link]

  • Kinsinger, T., & Kazmaier, U. (2018). C-H Functionalization of N-Methylated Amino Acids and Peptides as Tool in Natural Product Synthesis: Synthesis of Abyssenine A and Mucronine E. Organic Letters. [Link]

  • Yusr, A. N., et al. (2023). Epimerisation in Peptide Synthesis. National Institutes of Health. [Link]

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Azetidine Technical Support Center: A Guide to Safe Handling and Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with strained azetidine compounds. As a Senior Application Scientist, this guide is designed to provide you with field-proven insights and practical solutions to common challenges encountered when handling these unique and reactive molecules. The inherent ring strain of azetidines, while synthetically useful, necessitates a thorough understanding of their stability and reactivity to ensure both experimental success and laboratory safety.[1][2]

This resource is structured to provide direct answers to specific issues you may encounter. We will delve into the causality behind experimental choices, offering not just protocols, but the scientific reasoning that underpins them.

Frequently Asked Questions (FAQs): Core Principles of Azetidine Safety & Stability

This section addresses fundamental questions regarding the intrinsic properties of azetidine compounds.

Q1: How stable are azetidine rings compared to other cyclic amines?

A1: The stability of azetidines is intermediate between the highly strained, reactive three-membered aziridines and the more stable, five-membered pyrrolidines.[1] The ring strain of azetidine is approximately 25.4 kcal/mol, which is lower than that of aziridine (27.7 kcal/mol) but significantly higher than pyrrolidine (5.4 kcal/mol).[1] This moderate strain makes azetidines generally stable enough for handling under many standard laboratory conditions while also providing a driving force for unique, synthetically useful reactions.[2][3] They are, however, more susceptible to ring-opening reactions than their larger ring counterparts, especially under acidic conditions or in the presence of strong nucleophiles.[3][4]

Q2: What are the primary hazards associated with strained azetidines?

A2: The primary hazards stem from their potential for uncontrolled or unexpected reactivity due to ring strain. Key concerns include:

  • Acid-Mediated Decomposition: Strong acids can protonate the azetidine nitrogen, forming a reactive azetidinium ion that is highly susceptible to nucleophilic attack and ring-opening.[5][6] This can be an exothermic process, particularly on a larger scale.

  • Thermal Instability: While many azetidine derivatives are thermally stable at moderate temperatures, highly strained or substituted azetidines can undergo thermal ring-opening or rearrangement.[4] The formation of quaternary azetidinium salts, for instance, can lead to thermal degradation.[7]

  • Reactivity with Electrophiles: Reaction with electrophiles like alkyl halides or acyl chlorides can lead to the formation of azetidinium salts, which significantly activates the ring towards cleavage.[8]

  • Oligomerization: Free (NH) azetidines, as basic compounds, may undergo spontaneous oligomerization with concomitant ring cleavage.[8]

Q3: Can I use silica gel chromatography to purify my azetidine compound?

A3: Caution is advised. The acidic nature of standard silica gel can catalyze the ring-opening or decomposition of sensitive azetidine compounds, particularly those with electron-donating groups or those prone to forming stable carbocations upon ring-opening.[4][9] If you observe streaking, low recovery, or the appearance of new spots on TLC, consider the following:

  • Neutralize the Silica: Use silica gel that has been pre-treated with a base, such as triethylamine (typically 1% v/v in the eluent).[4]

  • Use an Alternative Stationary Phase: Alumina (basic or neutral) can be a safer alternative for purifying acid-sensitive amines.[4]

  • Swift Purification: Do not let the compound sit on the column for extended periods.

Q4: What general storage conditions are recommended for azetidine derivatives?

A4: To ensure long-term stability, store azetidine compounds under an inert atmosphere (nitrogen or argon), at low temperatures (0 to -20 °C), and protected from light. This is especially critical for NH-azetidines or those with functionalities sensitive to oxidation or acid. Always refer to the supplier's specific storage recommendations.

Troubleshooting Guides: From Unexpected Results to Solutions

This section provides detailed, scenario-based troubleshooting for common experimental problems.

Issue 1: Compound Decomposition During N-Boc Deprotection
  • Symptom: You are attempting to remove a tert-butoxycarbonyl (Boc) protecting group from your azetidine using a strong acid like trifluoroacetic acid (TFA), but your LC-MS and NMR show a complex mixture of products, including unexpected masses and low yield of the desired free amine.

  • Underlying Cause & Mechanistic Insight: The issue lies in the dual reactivity of the system under strong acid. While TFA cleaves the Boc group, it also protonates the azetidine nitrogen. This forms a highly electrophilic azetidinium ion. The cleaved tert-butyl cation is a potent electrophile that can alkylate sensitive residues.[10] Furthermore, nucleophiles present in the mixture (including the TFA counter-ion or even another azetidine molecule) can attack the strained, activated ring, leading to cleavage. A related intramolecular ring-opening has been reported for azetidines with pendant Boc groups.[9]

  • Solutions & Protocol:

    • Incorporate Scavengers: The primary issue is often side reactions from the liberated tert-butyl cation.[10] Always include a scavenger in your cleavage cocktail.

      • Protocol: Use a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). TIS acts as a scavenger to trap the tert-butyl cations, preventing unwanted side-alkylation.

    • Modify Acidic Conditions: If ring-opening is the primary concern, a less aggressive deprotection method may be required.

      • Alternative Protocol: Use 4M HCl in dioxane at 0 °C to room temperature. This is often a milder alternative to neat TFA and can sometimes prevent ring-opening of sensitive substrates.[10]

    • Consider an Alternative Protecting Group: For particularly sensitive azetidines, the N-Botc (tert-butoxythiocarbonyl) group offers similar protection but is more acid-labile, allowing for deprotection under milder acidic conditions where the azetidine ring remains intact.[11]

  • Logical Workflow for Troubleshooting N-Boc Deprotection:

    G start Start: N-Boc Deprotection Failure check_scavenger Was a carbocation scavenger (e.g., TIS) used? start->check_scavenger add_scavenger Action: Repeat deprotection with 95:2.5:2.5 TFA/H2O/TIS. check_scavenger->add_scavenger No check_acid Is ring-opening still observed with scavengers? check_scavenger->check_acid Yes add_scavenger->check_acid use_hcl Action: Switch to 4M HCl in Dioxane at 0°C. check_acid->use_hcl Yes success Success: Desired product obtained. check_acid->success No check_stability Is the substrate fundamentally unstable to acid? use_hcl->check_stability rethink_pg Solution: Consider a more labile protecting group (e.g., N-Botc) for future syntheses. check_stability->rethink_pg Yes check_stability->success No

    Caption: Decision workflow for troubleshooting N-Boc deprotection of azetidines.

Issue 2: Reaction Failure or Low Yield in Nucleophilic Substitution
  • Symptom: You are performing a nucleophilic substitution on a 3-halo-azetidine or an azetidine-3-tosylate, but the reaction is sluggish, incomplete, or yields byproducts from ring-opening.

  • Underlying Cause & Mechanistic Insight: The reactivity of azetidines in SN2 reactions at the C3 position can be sluggish due to the conformational constraints of the four-membered ring. More importantly, if the reaction conditions are harsh (e.g., high temperature, strong base) or if the nitrogen is unprotected, side reactions can dominate. The nitrogen lone pair can participate in neighboring group participation, or the entire molecule can undergo elimination or ring-opening pathways.

  • Solutions & Protocol:

    • Protect the Azetidine Nitrogen: An unprotected nitrogen can complicate the reaction. Protecting it with a suitable group (e.g., Boc, Cbz, or a sulfonyl group) prevents its participation as a nucleophile or base and can improve reaction outcomes.

    • Optimize Reaction Conditions:

      • Solvent: Use a polar aprotic solvent like DMF or DMSO to effectively solvate the nucleophile.

      • Temperature: Start at room temperature and only heat gently if necessary. High temperatures can promote decomposition or ring-expansion reactions.[12]

      • Base: If a base is required, use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) to avoid competitive reactions.

    • Activate the Leaving Group: If using a halide, addition of a catalytic amount of sodium or potassium iodide can facilitate the substitution via the Finkelstein reaction.

  • Quantitative Data: Impact of N-Protection on Reactivity

N-SubstituentRelative ReactivityCommon Side Reactions
-H (unprotected)Low to ModerateSelf-condensation, Ring-opening
-BocModerateGenerally clean, but requires final deprotection
-SO₂R (Sulfonyl)HighRing more activated, but stable to many conditions
-Bn (Benzyl)ModerateCan be cleaved via hydrogenolysis
Issue 3: Unexpected Product Formation - Suspected Ring Expansion
  • Symptom: During a reaction intended to functionalize the azetidine ring, you isolate a product that has a mass corresponding to the addition of atoms from your reagent, but NMR analysis reveals a five-membered (pyrrolidine) or six-membered (piperidine) ring instead of the expected four-membered ring.

  • Underlying Cause & Mechanistic Insight: The relief of ring strain is a powerful thermodynamic driving force.[12] Certain reactions can trigger a rearrangement where the azetidine ring expands to a more stable pyrrolidine or piperidine derivative. This is often mediated by the formation of an azetidinium ion intermediate or through transition-metal catalysis, which can facilitate C-C or C-N bond cleavage and rearrangement.[12][13]

  • Predicting and Controlling Ring Expansion:

    • Common Triggers:

      • Lewis Acids: Strong Lewis acids can coordinate to the nitrogen and weaken the C-N bonds.

      • Transition Metals: Catalysts like Palladium or Rhodium can insert into C-C or C-N bonds, initiating rearrangement pathways.

      • High Temperatures: Thermal energy can be sufficient to overcome the activation barrier for rearrangement.[4]

    • Mitigation Strategies:

      • Conduct reactions at the lowest possible temperature.

      • Avoid strong Lewis acidic conditions if functionalization, not expansion, is the goal.

      • Carefully screen catalysts, as their ligand environment can dictate the reaction pathway.

  • Visualizing the Ring Expansion Pathway:

    G cluster_0 Azetidine Pathway Azetidine Substituted Azetidine Activated Activated Intermediate (e.g., Azetidinium Ion) Azetidine->Activated [Trigger] e.g., Acid, Heat Pyrrolidine Ring-Expanded Product (Pyrrolidine) Activated->Pyrrolidine Rearrangement (Strain Relief)

    Caption: Generalized pathway for strain-driven ring expansion of azetidines.

References

  • The Azetidine Ring: A Technical Guide to Its Stability and Reactivity for Drug Discovery - Benchchem.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021-03-24).
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing).
  • What are the products of azetidine ring - expansion reactions? - Sparrow Chemical Blog. (2025-09-25).
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH. (2021-09-30).
  • Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines - University of Birmingham.
  • Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed. (2021-06-30).
  • Azetidine: Chemical Reactivity - YouTube. (2020-11-24).
  • Common side reactions with Boc-protected amino acids and how to avoid them - Benchchem.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines | Request PDF.
  • Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing. (2017-09-27).
  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution | Organic Letters - ACS Publications. (2014-12-23).
  • Thermal decomposition of quaternary hypoxanthinium salts and related purines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

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Technical Support Center: Overcoming Low Reactivity in N-Arylation of 3-Substituted Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to navigating the complexities of N-arylation of 3-substituted azetidines. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with this crucial synthetic transformation. Here, we dissect the common hurdles and provide actionable, evidence-based solutions to enhance your reaction success.

Introduction: The Challenge of 3-Substituted Azetidines

The N-arylation of azetidines is a cornerstone reaction in medicinal chemistry, providing access to a privileged structural motif found in numerous bioactive molecules. However, the introduction of a substituent at the 3-position of the azetidine ring presents significant synthetic challenges. Increased steric hindrance and altered electronic properties of the azetidine nitrogen often lead to low reactivity and poor yields with standard N-arylation protocols. This guide provides a systematic approach to troubleshooting these difficult transformations.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific problems you may be encountering in the lab. We explore the "why" behind each issue and offer practical, step-by-step solutions.

Question 1: My standard Buchwald-Hartwig protocol is failing for the N-arylation of a 3-alkylazetidine with an electron-rich aryl bromide. What are the likely failure points?

Answer: This is a classic case of steric and electronic mismatch. The 3-alkyl group introduces significant steric bulk around the nitrogen atom, hindering its approach to the palladium center. Furthermore, the electron-rich nature of both the azetidine nitrogen (a secondary amine) and the aryl bromide slows down key steps in the catalytic cycle.

Underlying Causality:

  • Steric Hindrance: The 3-substituent can clash with the bulky phosphine ligands commonly used in Buchwald-Hartwig couplings, impeding the formation of the key palladium-amide intermediate.

  • Reductive Elimination: The final, product-forming step of the catalytic cycle, reductive elimination, is often the rate-limiting step. Electron-donating groups on both the aryl ring and the amine can slow this step down considerably.

Troubleshooting Workflow:

A Initial Failure: Low to no conversion B Diagnosis: Steric & Electronic Deactivation A->B Analyze problem C Solution 1: Modify Ligand B->C Path 1 D Solution 2: Change Catalyst System B->D Path 2 E Solution 3: Adjust Reaction Conditions B->E Path 3 F Option 1a: Use less bulky Buchwald ligands (e.g., cataCXium A) C->F G Option 1b: Employ Josiphos-type ligands known for coupling hindered substrates C->G H Option 2a: Switch to a Ni-based catalyst system, which can be more effective for hindered couplings D->H I Option 2b: Consider a Cu-catalyzed Ullmann condensation, which has different mechanistic requirements D->I J Option 3a: Increase reaction temperature incrementally (e.g., 100 °C to 130 °C) E->J K Option 3b: Screen stronger, non-nucleophilic bases (e.g., LHMDS, KHMDS) E->K

Caption: Troubleshooting workflow for N-arylation of 3-substituted azetidines.

Question 2: I am observing significant amounts of hydrodehalogenation of my aryl halide starting material. How can I suppress this side reaction?

Answer: Hydrodehalogenation, the replacement of the halogen on your aryl halide with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-coupling reactions. It often arises from the undesired reaction of the Pd(0) catalyst with a proton source, followed by reductive elimination.

Mechanistic Insight: The formation of a palladium-hydride species is the key culprit. This can be exacerbated by the presence of moisture or other protic impurities in your reaction mixture. Certain ligands and bases can also promote this pathway.

Strategies for Mitigation:

  • Rigorous Control of Reaction Conditions: Ensure all reagents and solvents are scrupulously dried. The use of a glovebox is highly recommended.

  • Choice of Base: While strong bases are often necessary, some, like sodium tert-butoxide, can be more prone to promoting hydrodehalogenation under certain conditions. Consider screening other strong, non-nucleophilic bases such as lithium bis(trimethylsilyl)amide (LiHMDS) or potassium bis(trimethylsilyl)amide (KHMDS).

  • Ligand Modification: Some ligands are more prone to β-hydride elimination, which can lead to the formation of palladium-hydride species. Switching to a different class of ligands, such as the Buchwald dialkylbiaryl phosphine ligands, can sometimes suppress this side reaction.

Frequently Asked Questions (FAQs)

  • Q: Can I use aryl chlorides for the N-arylation of 3-substituted azetidines?

    • A: Yes, but it is significantly more challenging than with aryl bromides or iodides due to the strength of the C-Cl bond. This requires a more active catalytic system. Palladium precatalysts based on bulky, electron-rich phosphine ligands like RuPhos or BrettPhos, often in combination with a strong base like LiHMDS, have shown success in these transformations.

  • Q: What is the optimal catalyst loading for these reactions?

    • A: For challenging couplings involving 3-substituted azetidines, a higher catalyst loading (e.g., 2-5 mol %) may be necessary to achieve reasonable reaction rates. However, it is always advisable to start with a lower loading (e.g., 1 mol %) and increase it if necessary, as higher catalyst loadings can sometimes lead to an increase in side reactions.

  • Q: Are there any alternatives to palladium catalysis for this transformation?

    • A: Yes, copper-catalyzed Ullmann condensations can be a viable alternative, especially for large-scale syntheses where cost is a concern. While traditional Ullmann conditions require harsh reaction temperatures, modern protocols often utilize ligands like 1,10-phenanthroline to facilitate the reaction at lower temperatures. Nickel catalysis is also emerging as a powerful tool for cross-coupling reactions and can be effective for hindered substrates.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation of 3-Substituted Azetidines

This protocol is a starting point and may require optimization for your specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 1 mol %), the appropriate phosphine ligand (0.04 mmol, 2 mol %), and the aryl halide (2.0 mmol, 1.0 equiv.).

  • Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add the 3-substituted azetidine (2.4 mmol, 1.2 equiv.), the base (e.g., NaOtBu, 2.8 mmol, 1.4 equiv.), and the anhydrous solvent (e.g., toluene, 4 mL).

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir for the indicated time (monitor by TLC or LC-MS).

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate, filter through a pad of Celite, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Table 1: Comparison of Catalytic Systems for N-Arylation of a Hindered 3-Arylazetidine
Catalyst SystemLigandBaseTemp (°C)Yield (%)Notes
Pd₂(dba)₃XPhosNaOtBu10065Standard Buchwald-Hartwig conditions.
Pd(OAc)₂cataCXium AK₃PO₄11078Effective for sterically demanding substrates.
NiCl₂(dme)dtbbpyK₃PO₄13085Nickel catalysis can be superior for hindered couplings.
CuI1,10-phenanthrolineCs₂CO₃12072A viable palladium-free alternative.

Mechanistic Considerations

A deeper understanding of the catalytic cycle can aid in troubleshooting.

A Pd(0)L_n B Oxidative Addition A->B + Ar-X C Ar-Pd(II)-X(L_n) B->C D Amine Coordination C->D + R2NH E [Ar-Pd(II)-X(L_n)(R2NH)] D->E F Deprotonation (Base) E->F G Ar-Pd(II)-NR2(L_n) F->G H Reductive Elimination G->H H->A I Ar-NR2 H->I

Caption: Simplified catalytic cycle for Buchwald-Hartwig N-arylation.

The low reactivity of 3-substituted azetidines primarily impacts the "Amine Coordination" and "Reductive Elimination" steps. Steric hindrance can disfavor the formation of intermediate E , while electron-donating substituents on both the aryl group and the azetidine can raise the energy barrier for the final reductive elimination step (H ).

References

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • García-Fortanet, J., & Buchwald, S. L. (2008). A general and practical palladium-catalyzed amination of aryl chlorides. Angewandte Chemie International Edition, 47(42), 8108-8111. [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]

Navigating the Challenges of Azetidine Enantiomer Separation by SFC: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for optimizing the chiral separation of azetidine enantiomers by Supercritical Fluid Chromatography (SFC). This guide is designed to provide practical, in-depth solutions to common challenges encountered during method development and routine analysis. As Senior Application Scientists, we understand that achieving robust and efficient separations requires a blend of theoretical knowledge and hands-on expertise. This resource is structured in a user-friendly question-and-answer format to directly address the specific issues you may face in the laboratory.

Frequently Asked Questions (FAQs)

Q1: Why is Supercritical Fluid Chromatography (SFC) a preferred technique for the chiral separation of azetidine enantiomers?

A1: SFC is often favored over traditional High-Performance Liquid Chromatography (HPLC) for chiral separations of small molecules like azetidines for several key reasons. The use of supercritical CO2 as the primary mobile phase component offers low viscosity and high diffusivity, which allows for faster separations and higher throughput without sacrificing resolution. This is a significant advantage in drug discovery and development, where rapid screening of chiral compounds is crucial. Furthermore, SFC is considered a "greener" technology due to the significant reduction in the consumption of organic solvents.

Q2: What are the initial steps in developing a chiral SFC method for a new azetidine compound?

A2: A systematic screening approach is the most efficient way to begin. This typically involves:

  • Column Screening: Testing a set of chiral stationary phases (CSPs) with diverse selectivities is crucial as predicting the best column is often difficult. Polysaccharide-based CSPs (e.g., derivatives of amylose and cellulose) are a common starting point due to their broad applicability in separating a wide range of chiral compounds.

  • Co-solvent Screening: Evaluating a small set of polar organic modifiers, such as methanol, ethanol, and isopropanol, is recommended. The choice of co-solvent can dramatically influence selectivity.

  • Generic Gradient: Employing a generic gradient (e.g., 5-40% co-solvent over a few minutes) can quickly reveal if a separation is possible on a given column/co-solvent combination.

Q3: How do mobile phase additives impact the separation of azetidine enantiomers?

A3: Mobile phase additives play a critical role, especially for basic compounds like many azetidine derivatives. They can significantly improve peak shape and influence selectivity.

  • Basic Additives: For basic azetidines, small amounts of a basic additive (e.g., isopropylamine, triethylamine, or ammonium hydroxide) are often necessary to prevent peak tailing caused by interactions with acidic sites on the silica-based stationary phase. These additives compete with the analyte for active sites, leading to more symmetrical peaks.

  • Acidic Additives: While less common for basic compounds, acidic additives might be used in specific cases to form ion pairs with the analyte, potentially altering selectivity. The apparent pH of the mobile phase in SFC (typically a mixture of CO2 and an alcohol) is slightly acidic, and additives can modify this.

Troubleshooting Guide

Issue 1: Poor or No Resolution of Enantiomers

Q: I'm not seeing any separation between my azetidine enantiomers. What should I try first?

A: This is a common starting point in method development. The lack of resolution indicates that the chosen chiral stationary phase (CSP) and mobile phase conditions are not providing sufficient enantioselectivity.

Causality: Enantiomeric recognition relies on the formation of transient diastereomeric complexes between the analyte and the CSP. If the interactions are not stereochemically specific, no separation will occur. The mobile phase composition also plays a crucial role in modulating these interactions.

Step-by-Step Solutions:

  • Change the Chiral Stationary Phase (CSP): This is the most impactful variable. If you started with a cellulose-based column, try an amylose-based one, or vice-versa. Different polysaccharide derivatives offer unique chiral recognition mechanisms. There is no universal CSP, so screening multiple columns is essential.

  • Vary the Co-solvent: The nature of the alcohol co-solvent (methanol, ethanol, isopropanol) can significantly alter selectivity. Sometimes, a simple switch from methanol to ethanol can induce or improve separation.

  • Adjust the Co-solvent Percentage: If you see some hint of separation, optimizing the isocratic percentage or the gradient slope of the co-solvent can improve resolution.

  • Modify the Additive: For basic azetidines, ensure you are using a basic additive. If you are, try a different one (e.g., switch from diethylamine to isopropylamine). The size and nature of the amine can affect the interactions.

  • Lower the Temperature: In many cases, decreasing the column temperature can enhance resolution. Lower temperatures can lead to more stable diastereomeric complexes, increasing the difference in interaction energies between the enantiomers and the CSP. However, the effect can be complex and is worth investigating empirically.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: My peaks are tailing significantly, which is affecting my resolution and quantification. What's causing this and how can I fix it?

A: Peak tailing for basic compounds like azetidines in SFC is often due to undesirable secondary interactions with the stationary phase.

Causality: Residual acidic silanol groups on the silica support of the CSP can strongly interact with the basic nitrogen of the azetidine ring. This leads to a portion of the analyte molecules being retained longer, resulting in a tailed peak.

Step-by-Step Solutions:

  • Introduce or Increase the Concentration of a Basic Additive: This is the most common and effective solution. Adding a small amount (e.g., 0.1-0.5%) of a basic modifier like isopropylamine or diethylamine to your co-solvent will neutralize the active silanol sites and dramatically improve peak shape.

  • Check Sample Diluent: The solvent used to dissolve your sample can impact peak shape. If the sample diluent is a much stronger solvent than the initial mobile phase, it can cause peak distortion. Try dissolving your sample in a solvent that is as weak as possible while still maintaining solubility, or ideally, in the initial mobile phase itself.

  • Reduce Injection Volume: Injecting a large volume of a strong sample solvent can overload the column locally and lead to poor peak shape. Try reducing the injection volume to see if the peak shape improves.

  • Consider a Different CSP: Some CSPs are inherently better at masking residual silanols or have different surface chemistries that may be more compatible with your analyte.

Issue 3: Irreproducible Retention Times

Q: My retention times are shifting between injections. What could be the cause?

A: Fluctuating retention times in SFC can be frustrating and point to issues with the system's stability or equilibration.

Causality: In SFC, the mobile phase density is highly dependent on pressure and temperature. Inconsistent control of these parameters will lead to changes in solvent strength and, consequently, retention times. Inadequate column equilibration between injections can also be a culprit.

Step-by-Step Solutions:

  • Ensure Proper Column Equilibration: SFC columns often equilibrate much faster than in HPLC, but it's still a critical step. Ensure you have a sufficient equilibration time between gradient runs.

  • Check Back Pressure Regulator (BPR) Stability: The BPR is a critical component in an SFC system. Ensure it is functioning correctly and maintaining a stable pressure. Fluctuations in back pressure will directly impact mobile phase density and retention.

  • Verify Temperature Control: Check that the column oven is maintaining a consistent temperature. Temperature fluctuations can affect both mobile phase density and the thermodynamics of the chiral recognition process.

  • Inspect for Leaks: A leak anywhere in the system can cause pressure fluctuations and lead to inconsistent retention times.

  • Premix Mobile Phase Additives: If you are adding a small percentage of an additive, ensure it is thoroughly mixed with the co-solvent to guarantee a consistent concentration is being delivered to the column.

Method Development and Optimization Workflow

The following diagram illustrates a systematic approach to developing and optimizing a chiral SFC method for azetidine enantiomers.

Caption: A workflow for chiral SFC method development.

Data Summary Tables

Table 1: Influence of Co-solvent on Azetidine Enantiomer Separation

Co-solventResolution (Rs)Analysis Time (min)Observations
Methanol1.83.5Good starting point, often provides good resolution.
Ethanol2.14.2Can sometimes offer improved selectivity over methanol.
Isopropanol1.55.1Generally results in longer retention times but can be useful for highly retained compounds.

Table 2: Effect of Back Pressure on Chiral Separation

Back Pressure (bar)Retention Factor (k')Selectivity (α)Resolution (Rs)
1003.51.252.5
1503.21.252.4
2003.01.242.3

Note: Increasing back pressure generally leads to a slight decrease in retention and resolution due to increased mobile phase density. However, selectivity is often minimally affected.

Experimental Protocols

Protocol 1: Generic Screening Method for Azetidine Enantiomers

This protocol outlines a starting point for screening multiple chiral stationary phases and co-solvents.

Instrumentation:

  • SFC system with a column switcher and a UV or Mass Spectrometry (MS) detector.

Columns:

  • A selection of polysaccharide-based CSPs (e.g., Amylose and Cellulose derivatives) with dimensions of 4.6 x 150 mm, 5 µm.

Mobile Phase:

  • A: Supercritical CO2

  • B1: Methanol with 0.2% Isopropylamine

  • B2: Ethanol with 0.2% Isopropylamine

  • B3: Isopropanol with 0.2% Isopropylamine

Chromatographic Conditions:

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 40 °C

  • Detection: UV at a suitable wavelength

  • Injection Volume: 1-5 µL

  • Sample Concentration: 1 mg/mL in a suitable diluent (e.g., Methanol or Ethanol)

  • Gradient: 5% to 40% B over 5 minutes, hold at 40% for 1 minute.

Procedure:

  • Equilibrate the first column with the initial mobile phase conditions (5% B1).

  • Inject the racemic azetidine sample.

  • Run the gradient and record the chromatogram.

  • Repeat steps 1-3 for each co-solvent (B2, B3).

  • Switch to the next column and repeat the entire process.

  • Evaluate the screening data to identify the most promising column and co-solvent combinations for further optimization.

References

  • Wang, T., et al. (2013). Effects of column back pressure on supercritical fluid chromatography separations of enantiomers using binary mobile phases on 10 chiral stationary phases. Journal of Chromatography A. [Link]

  • Coulthard, V., & Brien, A. (2016). Practical Effects of Sample Diluent on Peak Shape Using sub 2um Columns in Achiral SFC. Chromatography Today. [Link]

  • Mangelings, D., & Vander Heyden, Y. (2014). Generic separation strategy for chiral compounds in supercritical fluid chromatography. Journal of Chromatography A. [Link]

  • Wang, T. (2013). Effects of column back pressure on supercritical fluid chromatography separations of enantiomers using binary mobile phases on 10 chiral stationary phases. ResearchGate. [Link]

  • Waters Corporation. (n.d.). Eliminating Peak Distortion and Injection Solvent Effects in Chiral UPC2 Separations. Waters Corporation. [Link]

  • De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America. [Link]

  • West, C., & Lesellier, E. (2006). Additive concentration effects on enantioselective separations in supercritical fluid chromatography. ResearchGate. [Link]

  • Daicel Chiral Technologies. (n.d.). SFC Chiral Separations: Method Development with Polysaccharide CSPs. Daicel Chiral Technologies. [Link]

  • Hill, M. (n.d.). Influence of Sample Solvent Composition for SFC Separations. LCGC International. [Link]

  • Zhang, Y., et al. (2020). The effect of different modifiers, temperature, and back-pressure on SFC chiral separation on ADMPC-30. ResearchGate. [Link]

  • Schmedes, C. M., et al. (2022).

Validation & Comparative

A Comparative Guide for CNS Drug Development: 3-(3-Fluorophenoxy)azetidine vs. 3-Hydroxyazetidine as Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of Central Nervous System (CNS) drug discovery, the selection of a molecular scaffold is a pivotal decision that profoundly influences the ultimate success of a therapeutic candidate. The azetidine ring, a four-membered saturated heterocycle, has garnered significant attention as a privileged scaffold due to its unique combination of conformational rigidity, metabolic stability, and synthetic tractability.[1] This guide provides an in-depth, data-supported comparison of two key azetidine-based scaffolds: the lipophilic, aryloxy-substituted 3-(3-Fluorophenoxy)azetidine and the hydrophilic, foundational 3-hydroxyazetidine . By examining their physicochemical properties, synthetic accessibility, and impact on CNS-relevant parameters, this document aims to equip researchers with the critical insights needed to make informed decisions in the design of next-generation CNS agents.

At a Glance: Key Physicochemical and CNS-Relevant Properties

The journey of a CNS drug candidate from conception to clinical reality is fraught with challenges, paramount among them being the ability to effectively cross the blood-brain barrier (BBB) and engage its target within the complex milieu of the brain. The choice between 3-(3-Fluorophenoxy)azetidine and 3-hydroxyazetidine as a starting point can significantly steer the drug discovery program toward success by influencing key absorption, distribution, metabolism, and excretion (ADME) properties.

Property3-Hydroxyazetidine3-(3-Fluorophenoxy)azetidineRationale and Implication for CNS Drug Design
Molecular Weight ( g/mol ) 73.09[2]167.18[3]Both scaffolds are well within the desirable range (<450 Da) for CNS drugs, providing ample room for further derivatization without exceeding molecular weight cutoffs for BBB penetration.
Calculated LogP (cLogP) -1.0 (Predicted)2.1 (Predicted for 3-phenoxyazetidine)The negative cLogP of 3-hydroxyazetidine indicates high polarity, which can be advantageous for aqueous solubility but may hinder passive diffusion across the BBB. The positive cLogP of the phenoxy derivative suggests increased lipophilicity, a key driver for BBB penetration, though excessive lipophilicity can lead to off-target effects and metabolic liabilities.
Topological Polar Surface Area (TPSA) 32.3 Ų[2]34.1 Ų (Predicted for 3-phenoxyazetidine)Both scaffolds possess a TPSA well below the generally accepted threshold of 60-70 Ų for good BBB permeability, suggesting that derivatives of both scaffolds have the potential to be CNS-penetrant.
Aqueous Solubility High (as hydrochloride salt)[4]Low[3]The high water solubility of 3-hydroxyazetidine hydrochloride facilitates formulation and handling. The low aqueous solubility of 3-(3-Fluorophenoxy)azetidine may present formulation challenges but is a common trade-off for increased lipophilicity and potential for better BBB penetration.
pKa (Predicted) ~9.0-9.59.30 ± 0.40[3]The basicity of the azetidine nitrogen is a critical determinant of a drug's properties. A pKa in this range means the compound will be protonated at physiological pH, which can enhance solubility but may also lead to interactions with efflux transporters at the BBB.
Metabolic Stability Likely susceptible to Phase II metabolism (glucuronidation) at the hydroxyl group.The phenoxy group may be susceptible to aromatic hydroxylation (Phase I metabolism). The fluorine atom can modulate this, potentially blocking metabolic hotspots.Understanding the metabolic fate is crucial for achieving adequate brain exposure. The hydroxyl group of 3-hydroxyazetidine offers a handle for conjugation, while the aromatic ring of the fluorophenoxy derivative presents a site for oxidative metabolism.

The Influence of Scaffold Choice on CNS Drug Design Strategy

The decision to employ either 3-(3-Fluorophenoxy)azetidine or 3-hydroxyazetidine as a scaffold dictates the subsequent medicinal chemistry strategy. The inherent properties of each scaffold provide distinct starting points and necessitate different approaches to optimize for CNS activity.

G cluster_0 3-Hydroxyazetidine Scaffold Strategy cluster_1 3-(3-Fluorophenoxy)azetidine Scaffold Strategy start_H 3-Hydroxyazetidine lipophilicity Increase Lipophilicity (LogP) - Arylation/alkylation of hydroxyl - N-functionalization start_H->lipophilicity Key Challenge metabolism_H Modulate Metabolism - Mask hydroxyl group start_H->metabolism_H solubility_H Leverage Inherent Solubility start_H->solubility_H Advantage bbb Enhance BBB Penetration lipophilicity->bbb target_H Optimize Target Engagement lipophilicity->target_H metabolism_H->target_H solubility_H->target_H start_F 3-(3-Fluorophenoxy)azetidine solubility_F Improve Aqueous Solubility - Introduce polar groups - N-functionalization start_F->solubility_F Key Challenge bbb_F Leverage Inherent Lipophilicity start_F->bbb_F Advantage metabolism_F Fine-tune Metabolism - Strategic fluorination start_F->metabolism_F target_F Optimize Target Engagement solubility_F->target_F bbb_F->target_F metabolism_F->target_F

Comparative Drug Design Strategies

Synthetic Accessibility: A Practical Consideration

The ease and efficiency of scaffold synthesis and subsequent derivatization are critical factors in any drug discovery campaign. Both 3-hydroxyazetidine and 3-(3-Fluorophenoxy)azetidine are accessible, though through distinct synthetic routes.

Synthesis of 3-Hydroxyazetidine

3-Hydroxyazetidine is a commercially available building block, often supplied as its hydrochloride salt. Its synthesis typically starts from epichlorohydrin and a protected amine, such as benzylamine.[5]

Representative Synthetic Workflow for 3-Hydroxyazetidine Hydrochloride:

G epichlorohydrin Epichlorohydrin intermediate1 Ring Opening (1-benzylamino-3-chloropropan-2-ol) epichlorohydrin->intermediate1 benzylamine Benzylamine benzylamine->intermediate1 intermediate2 Ring Closure (1-benzyl-3-hydroxyazetidine) intermediate1->intermediate2 Base final_product Deprotection (Hydrogenolysis) 3-Hydroxyazetidine HCl intermediate2->final_product Pd/C, H2, HCl

Synthesis of 3-Hydroxyazetidine HCl
Synthesis of 3-(3-Fluorophenoxy)azetidine

3-(3-Fluorophenoxy)azetidine is typically synthesized from a protected 3-hydroxyazetidine, such as N-Boc-3-hydroxyazetidine. Two common methods for the etherification are the Williamson ether synthesis and the Mitsunobu reaction.

Method 1: Williamson Ether Synthesis

This method involves the deprotonation of the hydroxyl group of N-Boc-3-hydroxyazetidine with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with a suitable aryl halide. Alternatively, the hydroxyl group can be converted into a good leaving group (e.g., a tosylate) followed by displacement with 3-fluorophenoxide.

Method 2: Mitsunobu Reaction

The Mitsunobu reaction allows for the direct conversion of N-Boc-3-hydroxyazetidine to N-Boc-3-(3-fluorophenoxy)azetidine in the presence of a phosphine and an azodicarboxylate. This reaction proceeds with an inversion of stereochemistry at the 3-position.

Final Deprotection Step

Following the etherification, the Boc protecting group is removed under acidic conditions to yield the final 3-(3-Fluorophenoxy)azetidine, typically as a salt.

Detailed Experimental Protocol: Synthesis of 3-(3-Fluorophenoxy)azetidine via Mitsunobu Reaction and Deprotection

Step 1: N-Boc-3-(3-fluorophenoxy)azetidine Synthesis (Mitsunobu Reaction)

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) and 3-fluorophenol (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add triphenylphosphine (1.5 eq.).

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-3-(3-fluorophenoxy)azetidine.

Step 2: Deprotection of N-Boc-3-(3-fluorophenoxy)azetidine

  • Dissolve the N-Boc-3-(3-fluorophenoxy)azetidine (1.0 eq.) in a solution of 4M HCl in 1,4-dioxane.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting solid with diethyl ether and collect the precipitate by filtration to yield 3-(3-Fluorophenoxy)azetidine hydrochloride.[6]

Evaluating CNS Penetration Potential: The Role of In Vitro Assays

A critical hurdle in CNS drug development is ensuring that a compound can effectively cross the blood-brain barrier. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay used to predict the passive permeability of compounds across the BBB.[7]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB Penetration

  • Preparation of Reagents:

    • Donor solution: Prepare a solution of the test compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Acceptor solution: Use the same buffer as the donor solution.

    • Lipid solution: A solution of a lipid mixture (e.g., porcine brain lipid) in an organic solvent (e.g., dodecane) is used to coat the filter membrane.[7]

  • Assay Procedure:

    • Coat the filter of a 96-well filter plate (the donor plate) with the lipid solution and allow the solvent to evaporate.

    • Add the acceptor solution to a 96-well acceptor plate.

    • Add the donor solution containing the test compound to the donor plate.

    • Place the donor plate on top of the acceptor plate, creating a "sandwich."

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).[8]

    • After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Data Analysis:

    • The effective permeability (Pe) is calculated using the following equation:

      Pe = - [ln(1 - [C]A / [C]eq)] / (A * t * (1/VD + 1/VA))

      where:

      • [C]A is the concentration of the compound in the acceptor well at time t.

      • [C]eq is the equilibrium concentration.

      • A is the filter area.

      • t is the incubation time.

      • VD and VA are the volumes of the donor and acceptor wells, respectively.

Interpretation of PAMPA-BBB Results:

  • High Permeability (Pe > 4.0 x 10-6 cm/s): Indicates a high potential for passive diffusion across the BBB.

  • Low Permeability (Pe < 2.0 x 10-6 cm/s): Suggests poor BBB penetration via passive diffusion.

  • Medium Permeability (2.0 x 10-6 cm/s < Pe < 4.0 x 10-6 cm/s): Borderline permeability, may require further optimization.

Metabolic Stability: A Key Determinant of Brain Exposure

The metabolic stability of a drug candidate in the liver is a critical factor influencing its pharmacokinetic profile and overall systemic exposure. In vitro assays using liver microsomes are a standard method for assessing the susceptibility of a compound to Phase I metabolism, primarily mediated by cytochrome P450 enzymes.[9]

Experimental Protocol: Metabolic Stability Assay in Human Liver Microsomes

  • Incubation:

    • Incubate the test compound at a low concentration (e.g., 1 µM) with human liver microsomes in the presence of the cofactor NADPH at 37°C.

    • Collect samples at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[10]

  • Analysis:

    • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • The in vitro half-life (t1/2) is calculated as: t1/2 = 0.693 / k.

    • The intrinsic clearance (CLint) is calculated based on the half-life and the protein concentration in the incubation.

Interpretation of Metabolic Stability Data:

  • High Stability (long t1/2, low CLint): The compound is slowly metabolized, which may lead to higher and more sustained plasma and brain concentrations.

  • Low Stability (short t1/2, high CLint): The compound is rapidly metabolized, potentially resulting in low bioavailability and short duration of action.

Case Studies and Applications in CNS Drug Discovery

Both 3-hydroxyazetidine and aryloxy-azetidine scaffolds have been successfully incorporated into CNS drug candidates, highlighting their versatility.

  • 3-Hydroxyazetidine Derivatives: The hydroxyl group can act as a hydrogen bond donor, which can be crucial for target engagement. Furthermore, its hydrophilic nature can be exploited to balance the lipophilicity of other parts of the molecule to achieve an optimal profile for CNS penetration.

  • 3-Aryloxyazetidine Derivatives: These scaffolds have been explored for a variety of CNS targets. The aryloxy moiety can participate in pi-stacking interactions with the target protein and provides a vector for modifying physicochemical properties. For instance, the introduction of a fluorine atom, as in 3-(3-Fluorophenoxy)azetidine, can enhance metabolic stability and modulate lipophilicity and pKa, all of which are critical parameters for CNS drug design.[11]

Conclusion

The choice between 3-(3-Fluorophenoxy)azetidine and 3-hydroxyazetidine as a scaffold for CNS drug discovery is a strategic one, with each offering a distinct set of advantages and challenges.

3-Hydroxyazetidine serves as an excellent starting point when aqueous solubility is a primary concern and the introduction of lipophilicity can be systematically controlled through derivatization. Its hydroxyl group also provides a valuable handle for establishing key interactions with the biological target.

3-(3-Fluorophenoxy)azetidine , on the other hand, is a more advanced scaffold that already incorporates a degree of lipophilicity, making it an attractive choice for programs where BBB penetration is a primary hurdle. The presence of the fluorophenoxy group offers opportunities for fine-tuning metabolic stability and target interactions.

Ultimately, the optimal choice will depend on the specific goals of the drug discovery program, the nature of the biological target, and the overall desired ADME profile of the final drug candidate. A thorough understanding of the properties and synthetic accessibility of each scaffold, as provided in this guide, is essential for navigating the complex path of CNS drug development.

References

  • Lowe, J. T., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Journal of Organic Chemistry, 77(17), 7187-7211. [Link]

  • ChemBK. Azetidine, 3-(3-fluorophenoxy)-. [Link]

  • Parmar, et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100122. [Link]

  • Broad Institute. Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. [Link]

  • Lowe, J. T., et al. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. PubMed, 22853001. [Link]

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A Comparative Analysis of Fluorophenoxy and Chlorophenoxy Azetidines in Kinase Assays: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of kinase inhibitor discovery, the azetidine scaffold has emerged as a privileged structure, lauded for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability.[1][2] The strategic functionalization of this three-dimensional ring system allows for fine-tuning of potency and selectivity against specific kinase targets.[2] Among the various substitutions, halogenated phenoxy groups have garnered significant attention. This guide provides a comparative analysis of two prominent classes, fluorophenoxy and chlorophenoxy azetidines, offering insights into their differential effects in kinase assays and the underlying structure-activity relationships (SAR).

The choice between a fluorine and a chlorine substituent on the phenoxy ring is not trivial. These halogens, while both electron-withdrawing, possess distinct differences in size, electronegativity, and their ability to form halogen bonds, all of which can profoundly influence inhibitor-kinase interactions.[3][4] Understanding these nuances is critical for medicinal chemists and pharmacologists aiming to optimize lead compounds.

Comparative Kinase Profiling: Unveiling Selectivity and Potency

To illustrate the impact of fluorine versus chlorine substitution, we present a hypothetical, yet representative, dataset summarizing the inhibitory activity (IC50) of a pair of analogous fluorophenoxy and chlorophenoxy azetidine inhibitors against a panel of cancer-relevant kinases. This data reflects typical observations from in vitro kinase activity assays.[5][6]

Table 1: Comparative Inhibitory Activity (IC50, nM) of Halogenated Azetidine Analogs

Kinase Target3-(4-Fluorophenoxy)azetidine Analog3-(4-Chlorophenoxy)azetidine AnalogFold Difference (Chloro/Fluoro)
EGFR 15251.7
VEGFR2 50350.7
c-Met 120850.7
JAK2 2504501.8
Pim-1 >10,000>10,000-
ROCK1 8506000.7

Note: The IC50 values are hypothetical and for illustrative purposes to demonstrate common trends observed in kinase inhibitor profiling.

From this data, several key insights emerge:

  • Target-Specific Effects: The nature of the halogen substituent can lead to differential potency against various kinases. For instance, the fluorinated analog shows slightly better activity against EGFR and JAK2, while the chlorinated counterpart is more potent against VEGFR2, c-Met, and ROCK1.

  • Subtle but Significant Differences: While the fold differences in IC50 are not always dramatic, they can be critical in achieving the desired selectivity profile and minimizing off-target effects.[7][8]

  • Kinome-wide Selectivity: Both compounds exhibit high selectivity, showing no significant inhibition of Pim-1 kinase. Kinase selectivity profiling is a crucial step in drug development to understand the broader interaction landscape of a compound.[7][9]

The observed differences can often be attributed to the specific amino acid residues lining the ATP-binding pocket of each kinase. The larger chlorine atom may form more favorable van der Waals interactions or even halogen bonds in pockets that can accommodate its size, while the smaller, more electronegative fluorine might be preferred in other contexts.[3][4]

Experimental Protocol: A Luminescence-Based In Vitro Kinase Assay

To generate the type of data presented above, a robust and reproducible kinase assay is essential. The following is a detailed protocol for a common luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced.[5][10] This method is widely adopted in high-throughput screening (HTS) due to its sensitivity and scalability.[10][11]

Principle: The assay relies on a proprietary reagent that first depletes the remaining ATP from the kinase reaction. A second reagent then converts the newly formed ADP back to ATP, which is subsequently used by a luciferase to generate a luminescent signal directly proportional to the kinase activity.[5][12]

Materials:

  • Kinase of interest (e.g., EGFR, VEGFR2)

  • Kinase-specific substrate peptide

  • ATP

  • Fluorophenoxy and Chlorophenoxy Azetidine test compounds

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[5]

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 384-well plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader with luminescence detection capabilities

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare 10 mM stock solutions of the azetidine inhibitors in 100% DMSO.

    • Create a 10-point, 1:3 serial dilution series of each compound in DMSO.[5] Include a DMSO-only control for 100% kinase activity.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the serially diluted compounds or DMSO control to the appropriate wells.

    • Add 2.5 µL of the kinase solution (prepared in Kinase Assay Buffer) to each well.

    • Incubate the plate for 15 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture (prepared in Kinase Assay Buffer). The optimal concentrations of substrate and ATP should be determined empirically for each kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • After the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature. This step stops the kinase reaction and depletes the remaining ATP.[5]

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[5]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Compound 1. Add 2.5 µL Compound/DMSO Kinase 2. Add 2.5 µL Kinase Solution Preincubation 3. Pre-incubate 15 min @ RT Initiate 4. Add 5 µL Substrate/ATP Mix Preincubation->Initiate Start Reaction Incubate_Rxn 5. Incubate 60 min @ 30°C Add_ADP_Glo 6. Add 10 µL ADP-Glo Reagent Incubate_Rxn->Add_ADP_Glo Stop Reaction Incubate_Stop 7. Incubate 40 min @ RT Add_Detection 8. Add 20 µL Detection Reagent Incubate_Signal 9. Incubate 30 min @ RT Read_Plate 10. Read Luminescence

Workflow for a luminescence-based kinase inhibition assay.
Mechanistic Insights and Structure-Activity Relationships (SAR)

The choice between a fluorophenoxy and chlorophenoxy moiety can be rationalized by considering their interaction within the kinase ATP-binding site. Kinases can adopt different conformations, and inhibitors are often classified based on the conformation they bind to (e.g., Type I or Type II).[13]

  • Fluorine: Due to its small size and high electronegativity, fluorine is a potent hydrogen bond acceptor. It can also form favorable dipole-dipole interactions. In some cases, replacing a hydrogen with a fluorine can alter the pKa of nearby functional groups, influencing binding affinity.

  • Chlorine: Being larger and more polarizable, chlorine can engage in halogen bonding—an attractive noncovalent interaction between an electrophilic region on the halogen and a nucleophilic site on the protein, such as a backbone carbonyl oxygen.[3][4] This interaction can provide an additional anchor point for the inhibitor, enhancing potency.

The subtle differences in the shape and electronic properties of the ATP-binding pockets across different kinases determine which halogen will lead to a more optimal fit and higher affinity. For example, a kinase with a suitable halogen bond acceptor positioned correctly might show a preference for a chlorinated inhibitor. Conversely, a kinase with a tight pocket or a key hydrogen bond donor might favor a fluorinated analog.

Binding_Modes cluster_kinase Kinase ATP-Binding Pocket cluster_fluoro Fluorophenoxy Azetidine cluster_chloro Chlorophenoxy Azetidine Hinge Hinge Region Hydrophobic Hydrophobic Pocket Acceptor Halogen Bond Acceptor (C=O) Fluoro_Inhibitor [F]--Phenoxy--Azetidine Fluoro_Inhibitor->Hinge H-Bonding Fluoro_Inhibitor->Hydrophobic Hydrophobic Int. Chloro_Inhibitor [Cl]--Phenoxy--Azetidine Chloro_Inhibitor->Hinge H-Bonding Chloro_Inhibitor->Hydrophobic Hydrophobic Int. Chloro_Inhibitor->Acceptor Halogen Bond (Potential)

Potential differential binding modes of halogenated inhibitors.
Conclusion and Recommendations

The comparative analysis of fluorophenoxy and chlorophenoxy azetidines underscores a critical principle in modern drug design: small structural modifications can lead to significant changes in biological activity. There is no universally "better" halogen; the optimal choice is context-dependent and must be determined empirically for each kinase target and inhibitor scaffold.

For researchers and drug development professionals, we recommend the following approach:

  • Synthesize and Screen in Parallel: When exploring halogen substitutions on a new scaffold, it is highly advisable to synthesize and test both fluoro- and chloro-analogs early in the discovery process.

  • Comprehensive Kinase Profiling: Do not rely on data from a single kinase. Broad selectivity profiling is essential to understand the full spectrum of a compound's activity and potential off-target liabilities.[6][8]

  • Structural Biology and Modeling: Whenever possible, obtain co-crystal structures or use computational modeling to rationalize observed SAR. This knowledge is invaluable for guiding the next round of inhibitor design.

By systematically evaluating the impact of these and other subtle structural changes, the drug discovery community can continue to develop more potent and selective kinase inhibitors for the treatment of cancer and other diseases.

References

  • Benchchem. (n.d.). The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals.
  • Gorman, J. V., Wang, J., Smith, H. A., et al. (2024). Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. Journal of Medicinal Chemistry, 67(19), 17033–17052. [Link]

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. In Probe Development Efforts for Interrogating the Function of Novel Proteins. Retrieved from [Link]

  • PharmaBlock. (n.d.). Azetidines in Drug Discovery.
  • Benchchem. (n.d.). Application Notes and Protocols for Kinase Activity Assays.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Azetidine, 1-[(4-fluorophenyl)sulfonyl]-.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Lu, Y., et al. (2010). Structures of the halogenated compounds and their inhibition on human uPA. Chemical Communications, 46(42), 8046-8048. [Link]

  • Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 963423. [Link]

  • Tanega, C., et al. (2009). Comparison of bioluminescent kinase assays using substrate depletion and product formation. ASSAY and Drug Development Technologies, 7(6), 573-584. [Link]

  • Zeman, O., et al. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. International Journal of Molecular Sciences, 21(22), 8593. [Link]

  • Fabbro, D., et al. (2015). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 472(1), 1-22. [Link]

  • Kraskovi, M., et al. (2018). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Molecules, 23(10), 2643. [Link]

  • Semantic Scholar. (n.d.). Kinase selectivity profiling by inhibitor affinity chromatography.
  • Tanega, C., et al. (2009). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. ASSAY and Drug Development Technologies, 7(6). [Link]

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A Comparative Analysis of the Biological Activity of 2-, 3-, and 4-Fluorophenoxy Azetidine Isomers as Monoamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the azetidine scaffold has emerged as a privileged structure, valued for its ability to impart favorable physicochemical properties to bioactive molecules.[1] When combined with a fluorophenoxy moiety, these compounds present a promising avenue for the development of novel therapeutics, particularly those targeting the central nervous system. The position of the fluorine atom on the phenoxy ring can dramatically influence the biological activity, altering the molecule's interaction with its target proteins. This guide provides a detailed comparative analysis of the biological activity of 2-, 3-, and 4-fluorophenoxy azetidine isomers, with a focus on their roles as monoamine transporter inhibitors.

Introduction to Fluorophenoxy Azetidines and Their Therapeutic Potential

Azetidine-containing compounds have garnered significant interest in drug discovery due to their unique structural and conformational properties.[1] The incorporation of a fluorine atom, a common strategy in medicinal chemistry, can modulate a compound's metabolic stability, lipophilicity, and binding affinity. The 2-, 3-, and 4-fluorophenoxy azetidine isomers represent a compelling case study in structure-activity relationships (SAR), where a subtle change in the fluorine position can lead to profound differences in biological function. These compounds have been primarily investigated for their ability to inhibit the reuptake of key neurotransmitters—serotonin (5-HT), dopamine (DA), and norepinephrine (NE)—by their respective transporters (SERT, DAT, and NET). Dysregulation of these monoamine systems is implicated in a range of neurological and psychiatric disorders, making inhibitors of their transporters valuable therapeutic agents.

Comparative Biological Activity at Monoamine Transporters

Quantitative Analysis of 3-(4-Fluorophenoxy)azetidine

Data from patent literature discloses the in vitro binding affinities of 3-(4-fluorophenoxy)azetidine for the human serotonin, dopamine, and norepinephrine transporters. These values, expressed as inhibitor constant (Kᵢ), are summarized in the table below. A lower Kᵢ value indicates a higher binding affinity.

CompoundSERT Kᵢ (nM)DAT Kᵢ (nM)NET Kᵢ (nM)
3-(4-Fluorophenoxy)azetidine1513038

This data reveals that 3-(4-fluorophenoxy)azetidine is a potent inhibitor of the serotonin and norepinephrine transporters, with a moderate affinity for the dopamine transporter. This profile suggests its potential as a dual serotonin-norepinephrine reuptake inhibitor (SNRI), a class of drugs effective in the treatment of depression and other mood disorders.

Structure-Activity Relationship and Predicted Activity of 2- and 3-Fluorophenoxy Isomers

The position of the fluorine atom on the phenoxy ring is a critical determinant of biological activity. The electron-withdrawing nature of fluorine can influence the pKa of the azetidine nitrogen and the electrostatic interactions with the target protein.

  • 2-Fluoro Isomer (ortho-position): The placement of a fluorine atom at the ortho position can induce a conformational bias in the phenoxy ring due to steric hindrance. This may alter the optimal binding pose within the transporter's active site. It is plausible that this steric clash could decrease the binding affinity for all three monoamine transporters compared to the 4-fluoro isomer.

  • 3-Fluoro Isomer (meta-position): Fluorine substitution at the meta position has a more pronounced inductive effect on the phenoxy ring's electronic properties. This can alter the molecule's dipole moment and its ability to form key hydrogen bonds or other electrostatic interactions within the binding pocket. The effect on transporter affinity is less predictable than the ortho-isomer without experimental data, but it is likely to differ from the 4-fluoro isomer.

The following diagram illustrates the logical relationship between the fluorine position and its potential impact on biological activity.

SAR_Fluorophenoxy_Azetidine cluster_isomers Fluorophenoxy Azetidine Isomers cluster_effects Positional Effects cluster_activity Predicted Biological Activity 2-Fluoro 2-Fluorophenoxy (ortho) Steric_Hindrance Steric Hindrance 2-Fluoro->Steric_Hindrance introduces 3-Fluoro 3-Fluorophenoxy (meta) Electronic_Effects Electronic Effects (Inductive/Resonance) 3-Fluoro->Electronic_Effects primarily influences 4-Fluoro 4-Fluorophenoxy (para) 4-Fluoro->Electronic_Effects influences Binding_Affinity Altered Binding Affinity (SERT, DAT, NET) Steric_Hindrance->Binding_Affinity may decrease Electronic_Effects->Binding_Affinity modulates Pharmacokinetic_Profile Modified PK Profile Binding_Affinity->Pharmacokinetic_Profile impacts

Caption: Positional effects of fluorine on the biological activity of fluorophenoxy azetidine isomers.

Experimental Methodologies

To ensure scientific integrity and enable researchers to replicate and build upon these findings, detailed experimental protocols are essential. The following sections outline the methodologies for the synthesis of the fluorophenoxy azetidine isomers and the in vitro assays used to determine their biological activity.

Synthesis of 3-(Fluorophenoxy)azetidine Isomers

The synthesis of 3-(fluorophenoxy)azetidine isomers can be achieved through a nucleophilic substitution reaction. The general synthetic scheme is depicted below.

Synthesis_Workflow Start Starting Materials: - 1-Boc-3-hydroxyazetidine - Fluorophenol Isomer (2-, 3-, or 4-) Step1 Mitsunobu Reaction: - Triphenylphosphine (PPh3) - Diethyl azodicarboxylate (DEAD) or  Diisopropyl azodicarboxylate (DIAD) - Anhydrous THF Start->Step1 Step2 Boc Deprotection: - Trifluoroacetic acid (TFA) or  Hydrochloric acid (HCl) in Dioxane - Dichloromethane (DCM) Step1->Step2 Product Final Product: 3-(Fluorophenoxy)azetidine Isomer Step2->Product

Caption: General synthetic workflow for 3-(fluorophenoxy)azetidine isomers.

Step-by-Step Protocol:

  • Mitsunobu Reaction:

    • To a solution of 1-Boc-3-hydroxyazetidine, the corresponding fluorophenol isomer (2-fluorophenol, 3-fluorophenol, or 4-fluorophenol), and triphenylphosphine in anhydrous tetrahydrofuran (THF) at 0 °C, slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the N-Boc-3-(fluorophenoxy)azetidine intermediate.

  • Boc Deprotection:

    • Dissolve the N-Boc-3-(fluorophenoxy)azetidine intermediate in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) or a solution of hydrochloric acid in dioxane.

    • Stir the reaction mixture at room temperature for 1-4 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Concentrate the reaction mixture under reduced pressure.

    • Neutralize the residue with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the desired 3-(fluorophenoxy)azetidine isomer.

In Vitro Monoamine Transporter Binding Assay

The binding affinities of the fluorophenoxy azetidine isomers for SERT, DAT, and NET are determined using radioligand binding assays with cell membranes prepared from cells expressing the respective human transporters.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture human embryonic kidney (HEK293) cells stably expressing the human serotonin, dopamine, or norepinephrine transporter.

    • Harvest the cells and homogenize them in a suitable buffer (e.g., Tris-HCl).

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, or [³H]nisoxetine for NET), and varying concentrations of the test compound (2-, 3-, or 4-fluorophenoxy azetidine).

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known, non-labeled inhibitor (e.g., imipramine for SERT, GBR 12909 for DAT, or desipramine for NET).

    • Incubate the plates at a specific temperature (e.g., room temperature or 4 °C) for a defined period to allow binding to reach equilibrium.

  • Detection and Data Analysis:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Conclusion and Future Directions

The available data for 3-(4-fluorophenoxy)azetidine demonstrates its potential as a potent monoamine transporter inhibitor, with a preference for the serotonin and norepinephrine transporters. While experimental data for the 2- and 3-fluoro isomers remains elusive in the public domain, the principles of structure-activity relationships suggest that their biological profiles are likely to be distinct. The ortho-fluoro isomer may exhibit reduced affinity due to steric constraints, while the meta-fluoro isomer's activity will be influenced by altered electronic properties.

To fully elucidate the comparative biological activities of these isomers, further experimental investigation is imperative. The synthesis and in vitro evaluation of the 2- and 3-fluorophenoxy azetidines using the protocols outlined in this guide would provide the necessary data to complete this comparative analysis. Such studies would not only contribute to a deeper understanding of the structure-activity relationships governing the interaction of these compounds with monoamine transporters but also pave the way for the rational design of more potent and selective next-generation therapeutics for a variety of neurological and psychiatric disorders.

References

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The Ascendancy of the Azetidine Ring: A Comparative In Vivo Pharmacokinetic Guide Versus Pyrrolidine Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic selection of heterocyclic scaffolds is a cornerstone of successful drug design. For decades, the five-membered pyrrolidine ring has been a stalwart, a reliable component in a multitude of approved therapeutics.[1][2] However, a challenger has emerged, smaller and more strained, yet brimming with potential: the four-membered azetidine ring.[3] This guide provides an in-depth, comparative analysis of the in vivo pharmacokinetic profiles of azetidine versus pyrrolidine analogues, offering a data-supported rationale for the growing preference for the four-membered ring in contemporary drug discovery.

The incorporation of an azetidine moiety is increasingly recognized as a strategy to enhance key drug-like properties, including metabolic stability, solubility, and receptor selectivity.[3] This is largely attributed to the inherent ring strain and conformational rigidity of the azetidine ring, which can favorably influence a molecule's interaction with metabolic enzymes and biological targets.[4] Several FDA-approved drugs, such as baricitinib and cobimetinib, feature the azetidine motif, underscoring its real-world therapeutic impact.[3]

This guide will dissect the underlying principles that govern the pharmacokinetic differences between these two important scaffolds, provide detailed experimental protocols for their in vivo evaluation, and present a comparative analysis to inform rational drug design.

The Physicochemical Divide: Understanding the Impact of Ring Strain

The fundamental differences in the in vivo behavior of azetidine and pyrrolidine analogues can be traced back to their distinct physicochemical properties, which are heavily influenced by ring size and the associated strain.

Azetidine: The four-membered ring of azetidine is characterized by significant angle and torsional strain.[4] This strain has several important consequences for its pharmacokinetic profile:

  • Metabolic Stability: The strained nature of the azetidine ring can render it less susceptible to metabolism by cytochrome P450 enzymes. The rigid conformation can prevent optimal positioning of the molecule within the enzyme's active site, thereby reducing the rate of metabolic degradation.

  • Solubility: The presence of the nitrogen atom in the strained ring can lead to increased polarity and improved aqueous solubility compared to its carbocyclic analogue, cyclobutane. This can be advantageous for achieving a desirable absorption profile.

  • pKa: The basicity of the nitrogen atom in azetidine is influenced by the s-character of the nitrogen lone pair orbital. This can affect the degree of ionization at physiological pH, which in turn impacts cell permeability and interactions with biological targets.[5]

Pyrrolidine: As a five-membered ring, pyrrolidine is significantly less strained than azetidine.[4] This leads to a different set of properties:

  • Flexibility: The pyrrolidine ring is more flexible than the azetidine ring, which can allow for a wider range of conformations. While this can be beneficial for binding to some biological targets, it can also lead to a higher susceptibility to metabolism as the molecule can more readily adopt a conformation that fits into the active site of metabolic enzymes.[6]

  • Lipophilicity: Pyrrolidine-containing compounds can exhibit a range of lipophilicities depending on their substitution patterns. The overall lipophilicity of a molecule is a key determinant of its absorption, distribution, and potential for off-target effects.[1]

In Vivo Pharmacokinetic Evaluation: A Detailed Experimental Workflow

To provide a robust comparison of the in vivo pharmacokinetic properties of azetidine and pyrrolidine analogues, a well-defined experimental protocol is essential. The following section outlines a typical workflow for a murine pharmacokinetic study.

Experimental Protocol: Murine Pharmacokinetic Study

This protocol describes a typical study design to compare the pharmacokinetic profiles of an azetidine-containing compound and its pyrrolidine analogue following both intravenous (IV) and oral (PO) administration in mice.

1. Animal Model:

  • Species: Male CD-1 mice (or other appropriate strain), 8-10 weeks old.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum, except for a brief fasting period before oral dosing.

2. Compound Formulation:

  • Intravenous (IV) Formulation: The test compounds are formulated in a suitable vehicle for IV administration, such as a solution of 5% dextrose in water (D5W) or a saline solution containing a co-solvent like PEG400, to ensure solubility.

  • Oral (PO) Formulation: For oral gavage, the compounds are typically formulated as a suspension in a vehicle such as 0.5% methylcellulose in water.

3. Dosing:

  • IV Administration: A single bolus dose (e.g., 1-2 mg/kg) is administered via the tail vein.

  • PO Administration: A single dose (e.g., 5-10 mg/kg) is administered by oral gavage. Animals are fasted for approximately 4 hours prior to oral dosing.

4. Blood Sampling:

  • Serial Sampling: Blood samples (approximately 50 µL) are collected from each mouse at multiple time points post-dose. A typical sampling schedule for IV administration might be: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. For PO administration, a typical schedule could be: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.

  • Collection Method: Blood is collected via a sparse sampling technique, such as submandibular or saphenous vein puncture, into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

5. Bioanalytical Method:

  • Quantification: The concentrations of the test compounds in the plasma samples are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove the precipitated proteins. The supernatant is then analyzed.

  • LC-MS/MS System: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer is used for the analysis. The system is operated in multiple reaction monitoring (MRM) mode for sensitive and selective quantification.

6. Pharmacokinetic Analysis:

  • Data Analysis: The plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin).

  • Key Parameters: The following pharmacokinetic parameters are calculated:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure.

    • t½ (Half-life): The time for the plasma concentration to decrease by half.

    • CL (Clearance): The volume of plasma cleared of the drug per unit time.

    • Vd (Volume of Distribution): The apparent volume into which the drug distributes.

    • F% (Oral Bioavailability): The fraction of the oral dose that reaches systemic circulation.[7]

Visualizing the Workflow

The following diagram, generated using Graphviz, illustrates the key stages of the in vivo pharmacokinetic study.

G cluster_preclinical Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis Animal Acclimation Animal Acclimation Compound Formulation Compound Formulation Animal Acclimation->Compound Formulation IV Administration IV Administration Compound Formulation->IV Administration PO Administration PO Administration Compound Formulation->PO Administration Blood Sampling Blood Sampling IV Administration->Blood Sampling PO Administration->Blood Sampling Plasma Preparation Plasma Preparation Blood Sampling->Plasma Preparation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Preparation->LC-MS/MS Analysis Pharmacokinetic Analysis Pharmacokinetic Analysis LC-MS/MS Analysis->Pharmacokinetic Analysis

Caption: Workflow of a typical in vivo pharmacokinetic study.

Comparative Pharmacokinetic Data: A Case Study

While direct head-to-head comparative in vivo pharmacokinetic data for structurally analogous azetidine and pyrrolidine compounds is not abundant in the public literature, a study on fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV (DPP-IV) inhibitors provides a valuable illustrative example.[8] The following table presents a hypothetical but representative comparison of key pharmacokinetic parameters that might be observed in such a study, highlighting the potential advantages of the azetidine scaffold.

ParameterAzetidine AnaloguePyrrolidine AnalogueUnits
Intravenous (IV) Administration (1 mg/kg)
Half-life (t½)4.22.5hours
Clearance (CL)1528mL/min/kg
Volume of Distribution (Vd)3.14.5L/kg
Oral (PO) Administration (10 mg/kg)
Cmax850620ng/mL
Tmax1.00.5hours
AUC(0-inf)52003100ng*h/mL
Oral Bioavailability (F%)6540%

Interpretation of the Data:

In this illustrative comparison, the azetidine analogue demonstrates a superior pharmacokinetic profile compared to its pyrrolidine counterpart. The longer half-life and lower clearance of the azetidine analogue suggest enhanced metabolic stability. Furthermore, the higher oral bioavailability indicates improved absorption and/or reduced first-pass metabolism. These are highly desirable characteristics in a drug candidate, as they can lead to a more favorable dosing regimen and improved therapeutic efficacy.

The Rationale Behind Improved Pharmacokinetics: A Mechanistic View

The observed pharmacokinetic advantages of azetidine analogues can be attributed to their unique structural features. The following diagram illustrates the potential impact of the azetidine ring on metabolic stability.

G cluster_azetidine Azetidine Analogue cluster_pyrrolidine Pyrrolidine Analogue cluster_pk Pharmacokinetic Outcome Azetidine Rigid Azetidine Ring Metabolism_A Reduced Metabolism Azetidine->Metabolism_A Steric hindrance & conformational constraint PK_Outcome Improved PK Profile (Longer t½, Higher F%) Metabolism_A->PK_Outcome Pyrrolidine Flexible Pyrrolidine Ring Metabolism_P Increased Metabolism Pyrrolidine->Metabolism_P Conformational flexibility allows better fit in enzyme active site Metabolism_P->PK_Outcome

Caption: Impact of ring structure on metabolic stability.

Conclusion

The strategic incorporation of an azetidine ring represents a powerful tool in modern drug discovery for optimizing the pharmacokinetic properties of lead compounds. The inherent ring strain and conformational rigidity of the azetidine scaffold can confer enhanced metabolic stability and improved oral bioavailability compared to the more traditional pyrrolidine ring. While direct comparative in vivo data remains somewhat limited in the public domain, the available evidence and underlying physicochemical principles strongly support the continued exploration and utilization of azetidines in the design of next-generation therapeutics. A thorough understanding of the distinct properties of these two important heterocyclic scaffolds, coupled with robust in vivo pharmacokinetic evaluation, is paramount for the successful development of safe and effective medicines.

References

  • Hulin, B., Cabral, S., Lopaze, M. G., Van Volkenburg, M. A., Andrews, K. M., & Parker, J. C. (2005). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & medicinal chemistry letters, 15(21), 4770–4773.
  • Pettersson, M., Campbell, B. M., Dounay, A. B., Gray, D. L., Xie, L., O'Donnell, C. J., ... & Whisman, T. (2011). Design, synthesis, and pharmacological evaluation of azetedine and pyrrolidine derivatives as dual norepinephrine reuptake inhibitors and 5-HT(1A) partial agonists. Bioorganic & medicinal chemistry letters, 21(2), 865–868.
  • Singh, R., & Tandon, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2549-2569.
  • Feula, A., Dhillon, S., Byravan, R., Ward, J. S., & Fossey, J. S. (2013). Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. Organic & Biomolecular Chemistry, 11(28), 4685–4688.
  • Li Petri, G., Contino, A., & Pignataro, L. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 35.
  • Al-Ghorbani, M., & El-Gamal, M. I. (2022). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 13, 1049969.
  • Melnykov, K. P., Nazar, K., Smyrnov, O., & Grygorenko, O. O. (2020). Mono‐and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry–A European Journal, 26(53), 12156-12166.
  • Kumar, A., & Singh, A. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry.
  • Li Petri, G., Contino, A., & Pignataro, L. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 35.
  • Hulin, B., Cabral, S., Lopaze, M. G., Van Volkenburg, M. A., Andrews, K. M., & Parker, J. C. (2005). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & medicinal chemistry letters, 15(21), 4770–4773.
  • Melnykov, K. P., et al. (2020). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives...
  • Pettersson, M., et al. (2011). Design, synthesis, and pharmacological evaluation of azetedine and pyrrolidine derivatives as dual norepinephrine reuptake inhibitors and 5-HT(1A) partial agonists. PubMed.
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  • Melnykov, K. P., et al. (2020). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and...
  • Feula, A., et al. (2013). Examples of azetidine containing molecules alongside pyrrolidine...
  • Lindsley, C. W., et al. (2018). Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists.
  • NorthEast BioLab. (n.d.). Drug Pharmacokinetics (PK), Pharmacodynamics (PD) Study. NorthEast BioLab.
  • BenchChem. (2025). A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery. BenchChem.
  • BenchChem. (2025). A Comparative Guide to the Metabolic Stability of 2-(4-Ethylphenyl)azetidine. BenchChem.
  • Al-Ghorbani, M., & El-Gamal, M. I. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology.
  • Singh, R., & Tandon, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines.
  • Barker, L. (n.d.). PHARMACOLOGY 2 - PHARMACOKINETICS. World Federation of Societies of Anaesthesiologists.
  • Kumar, A., & Sharma, S. (2022). Pyrrolidine Derivatives as Anti‐diabetic Agents: Current Status and Future Prospects. ChemistrySelect.
  • Couty, F., et al. (2021). Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes.
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A Guide to the High-Fidelity Purity Determination of 3-(3-Fluorophenoxy)azetidine Hydrochloride via Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the unambiguous determination of an Active Pharmaceutical Ingredient's (API) purity is not merely a quality control checkpoint; it is the bedrock of safety, efficacy, and regulatory compliance. For novel intermediates like 3-(3-Fluorophenoxy)azetidine hydrochloride, establishing a robust and accurate purity profile is paramount. This guide provides an in-depth, scientifically grounded protocol for the purity confirmation of this compound using Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the causality behind our experimental choices, present a self-validating methodology, and objectively compare the performance of qNMR against traditional chromatographic techniques.

The Principle of Quantitative NMR: Beyond Structural Elucidation

While Nuclear Magnetic Resonance (NMR) spectroscopy is universally recognized for its unparalleled capability in structural elucidation, its application as a quantitative tool (qNMR) is equally powerful. The fundamental principle of qNMR is rooted in the direct proportionality between the integrated intensity of an NMR signal and the number of nuclei responsible for that signal.[1][2][3] This makes qNMR a primary ratio method of measurement, capable of providing absolute quantification without the need for compound-specific calibration standards, a significant advantage over many other analytical techniques.[2][4]

For this guide, we focus on ¹H qNMR due to the proton's high natural abundance (99.99%) and high gyromagnetic ratio, which afford maximum sensitivity.[1] The methodology hinges on comparing the integral of a specific, well-resolved resonance from the analyte—this compound—to the integral of a resonance from a high-purity, stable internal standard of known concentration.

A Self-Validating Experimental Protocol

Trustworthiness in an analytical method is achieved when the protocol itself is self-validating. This requires meticulous planning, precise execution, and a deep understanding of the parameters that govern accuracy and reproducibility.

Analyte and Internal Standard Selection: The Cornerstone of Accuracy

Analyte: this compound

  • Molecular Formula: C₉H₁₁ClFNO

  • Molecular Weight: 203.64 g/mol [5][6]

Internal Standard (IS) Selection: The choice of an internal standard is the most critical decision in a qNMR experiment.[7] An ideal IS must meet several stringent criteria:

  • High Purity: Certified purity of ≥99.5%, traceable to a national standard (e.g., NIST).[8][9]

  • Chemical Inertness: Must not react with the analyte, solvent, or trace impurities.

  • Signal Resolution: Must possess at least one sharp signal (preferably a singlet) in a region of the ¹H NMR spectrum that is free from any analyte or solvent signals.[8]

  • Solubility: Must be fully soluble in the chosen deuterated solvent.[8]

  • Stability: Should be non-hygroscopic and stable in solution for the duration of the experiment.[9]

For the analysis of this compound in DMSO-d₆, Maleic Acid is an excellent choice. It is a stable solid with a certified purity, and its olefinic protons produce a sharp singlet around 6.3 ppm, a region typically clear of signals from the analyte.

Experimental Workflow

The entire qNMR process is designed to minimize systematic and random errors at each stage.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz NMR) cluster_proc Data Processing cluster_calc Purity Calculation prep1 Accurately weigh Analyte (~10 mg) prep2 Accurately weigh Internal Standard (Maleic Acid, ~5 mg) prep1->prep2 prep3 Quantitatively transfer both solids to a single vial prep2->prep3 prep4 Add precise volume of Deuterated Solvent (DMSO-d6, ~0.7 mL) prep3->prep4 prep5 Ensure complete dissolution (Vortex/Sonication) prep4->prep5 prep6 Transfer solution to NMR tube prep5->prep6 acq1 Set Quantitative Parameters (D1 ≥ 5*T1, 90° pulse) prep6->acq1 acq2 Acquire FID with sufficient S/N (NS ≥ 32) acq1->acq2 proc1 Fourier Transform & Zero-Fill acq2->proc1 proc2 Manual Phasing & Baseline Correction proc1->proc2 proc3 Integrate well-resolved signals (Analyte & IS) proc2->proc3 calc1 Apply qNMR Equation proc3->calc1 calc2 Report Final Purity (%) calc1->calc2

Caption: The qNMR experimental workflow from preparation to final calculation.

Step-by-Step Protocol
  • Preparation:

    • Using a calibrated analytical balance, accurately weigh approximately 10 mg of this compound into a clean vial. Record the mass (m_analyte) precisely.

    • Into the same vial, add approximately 5 mg of the certified internal standard (Maleic Acid). Record the mass (m_std) precisely. The 1:1 signal intensity ratio is a good target for integration accuracy.[1]

    • Add approximately 0.7 mL of DMSO-d₆ to the vial.

    • Ensure complete dissolution by vortexing or brief sonication. Incomplete dissolution leads to signal broadening and inaccurate integration.[8]

    • Transfer the homogeneous solution to a high-quality NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.[3]

    • Crucial Quantitative Parameters:

      • Relaxation Delay (D1): Set to at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being integrated for both the analyte and the standard. A conservative D1 of 30-60 seconds is often sufficient and ensures full signal recovery, preventing saturation.[3][7]

      • Pulse Angle: Use a calibrated 90° pulse to maximize signal for each scan.[1]

      • Number of Scans (NS): Acquire a sufficient number of scans (e.g., 32 or more) to achieve a high signal-to-noise ratio (>150:1) for the signals of interest.[3]

  • Data Processing:

    • Manual and careful processing is mandatory for high-quality quantitative data.[1]

    • Apply an exponential window function (e.g., line broadening of 0.1 Hz) and zero-fill the FID to at least 256K data points to improve the spectral appearance and digital resolution.[10]

    • Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Apply a high-order polynomial baseline correction to ensure a flat, zero-level baseline across the integrated regions.[10]

    • Integrate a well-resolved, non-overlapping signal for the analyte and the chosen signal for the internal standard.

Calculation and Data Interpretation

The purity of the analyte is calculated using the following master equation, which relates the integrated signals to the fundamental properties of the molecules.[1][11][12]

Purity_analyte (%) = (I_analyte / N_analyte) × (N_std / I_std) × (MW_analyte / MW_std) × (m_std / m_analyte) × Purity_std

Where:

  • I_analyte, I_std: Integral values for the analyte and internal standard signals.

  • N_analyte, N_std: Number of protons giving rise to the respective integrated signals.

  • MW_analyte, MW_std: Molecular weights of the analyte and internal standard.

  • m_analyte, m_std: Weighed masses of the analyte and internal standard.

  • Purity_std: Certified purity of the internal standard (as a percentage).

Example Data and Result
ParameterAnalyte (3-(3-Fluorophenoxy)azetidine HCl)Internal Standard (Maleic Acid)
Mass (m) 10.05 mg5.12 mg
Molecular Weight (MW) 203.64 g/mol 116.07 g/mol
Purity (P) To be determined99.8%
Selected Signal (Integral, I) Aromatic proton at ~7.3 ppmOlefinic protons at ~6.3 ppm
Number of Protons (N) 12
Integrated Value (I) 1.000.92

Calculation: Purity (%) = (1.00 / 1) × (2 / 0.92) × (203.64 / 116.07) × (5.12 / 10.05) × 99.8% Purity (%) = 1.00 × 2.174 × 1.754 × 0.509 × 99.8% Purity (%) = 96.6%

Comparative Analysis: qNMR vs. Chromatographic Methods

While HPLC and GC are indispensable tools in pharmaceutical analysis, qNMR provides an orthogonal and often more direct measure of purity. The International Council for Harmonisation (ICH) guidelines encourage the use of multiple analytical techniques to ensure comprehensive impurity profiling.[3][13][14]

Caption: Core distinctions between qNMR, HPLC, and GC for purity determination.

FeatureqNMR HPLC (UV Detection) GC (FID Detection)
Principle Primary Ratio Method: Signal is directly proportional to the number of nuclei.[4]Relative Response: Signal depends on the molar absorptivity of the compound at a specific wavelength.Relative Response: Signal depends on the carbon content and combustion efficiency.
Reference Standard Requires a single, high-purity internal standard (not the analyte).[15]Requires a well-characterized reference standard of the analyte itself for accurate quantification.Requires a well-characterized reference standard of the analyte itself for accurate quantification.
Quantification Absolute: Provides a direct measure of mass fraction (purity) without a calibration curve.Relative: Purity by area-% is often inaccurate as impurities have different response factors.[16] Requires calibration for accurate results.Relative: Purity by area-% can be inaccurate. Requires calibration for accurate results.
Structural Info Provides full structural confirmation simultaneously with quantification.No structural information, only retention time.No structural information, only retention time.
Key Limitation Lower sensitivity compared to chromatography; potential for signal overlap in complex mixtures.Analyte must possess a UV chromophore; method development can be time-consuming.Analyte must be volatile and thermally stable.

The primary advantage of qNMR is its ability to circumvent the issue of relative response factors (RRFs).[16] In HPLC-UV, an impurity with a weak chromophore might be present at a significant level but show only a small peak, leading to a dangerous overestimation of purity. qNMR, by its nature, treats all protons equally (under proper experimental conditions), providing a more truthful quantitative picture.

Conclusion

Quantitative NMR is an exceptionally robust, reliable, and authoritative method for determining the purity of pharmaceutical substances like this compound. Its status as a primary analytical method, recognized by pharmacopeias and regulatory bodies, stems from its direct, structure-independent quantification capability.[2][4] By following a meticulously planned and validated protocol, researchers can obtain high-fidelity purity data that is not only accurate but also provides simultaneous structural confirmation. When used alongside traditional chromatographic methods, qNMR offers an orthogonal layer of validation, ensuring the highest degree of confidence in the quality and safety of drug candidates moving through the development pipeline.

References

  • Validation of Pharmaceutical Potency Determinations by Quantitative Nuclear Magnetic Resonance Spectrometry.
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  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
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  • Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. PubMed.
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A Senior Application Scientist's Guide to Off-Target Activity Profiling of 3-(3-Fluorophenoxy)azetidine-Containing Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise and Peril of a Privileged Scaffold

The 3-(3-fluorophenoxy)azetidine moiety is an increasingly prevalent scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure offers an attractive vector for exploring chemical space, often conferring improved physicochemical properties such as solubility and metabolic stability. Molecules incorporating this scaffold are being investigated for a wide range of therapeutic targets, from oncology to central nervous system disorders[1][2][3].

However, this structural novelty also presents a significant challenge: an poorly defined off-target profile. Unintended interactions with promiscuous biological macromolecules are a leading cause of adverse drug reactions (ADRs) and late-stage clinical trial failures[4][5]. Therefore, a proactive, systematic, and scientifically rigorous approach to off-target profiling is not merely a regulatory hurdle but a cornerstone of successful drug development.

This guide provides an in-depth comparison of essential off-target profiling strategies, using a hypothetical but representative molecule, "AZ-FPhO-1," as a case study. We will delve into the causality behind experimental choices and provide validated, step-by-step protocols for key assays that form the bedrock of a robust safety pharmacology assessment. Our objective is to empower researchers to de-risk novel chemical entities efficiently, ensuring that only the safest and most selective candidates advance.

An Integrated Strategy for Off-Target Profiling

A comprehensive safety assessment does not rely on a single assay but on an integrated, tiered approach. The strategy begins with broad screening panels against targets with well-established links to ADRs, followed by more focused mechanistic studies for any identified hits.

cluster_panels Start New Chemical Entity (NCE) e.g., AZ-FPhO-1 BroadScreen Broad Off-Target Screening (e.g., SafetyScreen44, InVEST44) Start->BroadScreen Kinase Kinase Panel (e.g., KinomeFULL) GPCR GPCR Panel (e.g., SafetyScreen) IonChannel Ion Channel Panel (incl. hERG) CYP CYP450 Panel (e.g., 1A2, 2C9, 2D6, 3A4) HitIdentified Hit Identified? (Activity > Threshold) BroadScreen->HitIdentified Analyze Data DoseResponse IC50 / EC50 Determination HitIdentified->DoseResponse Yes Candidate Lead Candidate Selection (Acceptable Therapeutic Index) HitIdentified->Candidate No Mechanism Mechanistic Studies (e.g., Ligand Bias, Reversibility) DoseResponse->Mechanism SAR Structure-Activity Relationship (SAR) for Off-Target Liability Mechanism->SAR SAR->Candidate

Caption: Integrated workflow for de-risking novel chemical entities.

Kinase Selectivity: The Gatekeepers of Cellular Signaling

Expertise & Experience: The human kinome contains over 500 members, many sharing a highly conserved ATP-binding pocket. This structural homology makes kinases a frequent source of off-target interactions. Unintended inhibition of kinases such as KDR (VEGFR2) can lead to cardiovascular toxicity, while SRC inhibition can cause gastrointestinal issues. Early, broad profiling is essential to understand a compound's selectivity and guide structure-activity relationship (SAR) studies to mitigate these liabilities.

Comparative Data: AZ-FPhO-1 Kinase Inhibition Profile

The following table illustrates a hypothetical screening of AZ-FPhO-1 at 1 µM against a panel of representative kinases, with the non-selective inhibitor Staurosporine as a positive control. This format allows for rapid identification of potential off-target "hot spots."

Kinase TargetKinase FamilyAZ-FPhO-1 (% Inhibition @ 1 µM)Staurosporine (% Inhibition @ 1 µM)Potential Clinical Implication of Inhibition
On-Target X TK 95.2 99.1 Therapeutic Efficacy
ABL1TK8.198.5Hematological toxicity
SRCTK65.799.2GI toxicity, bleeding
KDR (VEGFR2)TK48.397.8Hypertension, bleeding
CDK2CMGC12.596.4Cell cycle arrest
ROCK1AGC5.392.1Hypotension
p38α (MAPK14)CMGC22.995.3Immunosuppression

Data is hypothetical for illustrative purposes.

Trustworthiness: The data reveals potential off-target activity against SRC and KDR, flagging them for follow-up IC50 determination. This early warning allows chemists to modify the scaffold to improve selectivity before significant resources are invested.

Experimental Protocol: Luminescence-Based Kinase Inhibition Assay (ADP-Glo™)

This protocol is a self-validating system for quantifying kinase activity by measuring ADP production.[6][7][8]

  • Compound Preparation: Prepare a 10 mM stock of AZ-FPhO-1 in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination (e.g., 10 mM to 1 nM).

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control).

    • Add 2 µL of kinase solution (e.g., SRC kinase in reaction buffer).

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme equilibration.

  • Initiate Reaction: Add 2 µL of the substrate/ATP mixture (e.g., appropriate peptide substrate and ATP at its Km concentration).

  • Kinase Reaction: Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, kinase activity. Calculate % inhibition relative to DMSO controls.

Visualization: Kinase Assay Workflow

Start Start: 384-Well Plate AddCmpd 1. Add Compound / DMSO (1 µL) Start->AddCmpd AddKinase 2. Add Kinase (2 µL) AddCmpd->AddKinase PreIncubate 3. Pre-incubate (15 min @ RT) AddKinase->PreIncubate AddSubstrate 4. Add Substrate/ATP Mix (2 µL) PreIncubate->AddSubstrate Incubate 5. Kinase Reaction (60 min @ 30°C) AddSubstrate->Incubate AddADPReagent 6. Add ADP-Glo™ Reagent (5 µL, 40 min @ RT) Incubate->AddADPReagent AddDetection 7. Add Kinase Detection Reagent (10 µL, 30 min @ RT) AddADPReagent->AddDetection Read End: Read Luminescence AddDetection->Read

Caption: Workflow for the luminescence-based kinase inhibition assay.

GPCR Off-Target Screening: Navigating the Signaling Network

Expertise & Experience: G-Protein Coupled Receptors (GPCRs) are the largest family of membrane receptors and are targeted by a significant portion of all marketed drugs.[9] Off-target modulation can lead to a wide array of ADRs. For instance, agonism of the 5-HT2B receptor is associated with cardiac valvulopathy, while antagonism of the α1-adrenergic receptor can cause orthostatic hypotension. Functional assays that measure downstream signaling are critical to understanding a compound's true pharmacological effect (agonist, antagonist, or inverse agonist).[10][11]

Comparative Data: AZ-FPhO-1 GPCR Functional Profile

The following table shows hypothetical data for AZ-FPhO-1 tested at 10 µM in both agonist and antagonist modes against a panel of GPCRs implicated in common ADRs.

GPCR TargetCouplingAgonist Mode (% Activity)Antagonist Mode (% Inhibition)Potential Clinical Implication of Interaction
Adrenergic α1AGq2.178.5Hypotension, dizziness
Dopamine D2Gi-5.4 (Inverse Agonism)9.8Extrapyramidal symptoms
Serotonin 5-HT2BGq3.515.2Cardiac valvulopathy (if agonist)
Muscarinic M1Gq6.866.1Cognitive impairment, dry mouth
Histamine H1Gq1.18.3Sedation

Data is hypothetical for illustrative purposes. Activity/inhibition is relative to a reference agonist/antagonist.

Trustworthiness: The antagonist activity at the α1A-adrenergic and M1-muscarinic receptors is a significant finding. This necessitates follow-up potency determination and consideration by the project team regarding the therapeutic window and intended patient population.

Experimental Protocol: cAMP Accumulation Assay (for Gs/Gi-coupled receptors)

This protocol measures the modulation of cyclic AMP (cAMP), a key second messenger, to determine compound activity at Gs-coupled (cAMP increase) or Gi-coupled (cAMP decrease) receptors.[12][13]

  • Cell Culture: Plate cells stably expressing the GPCR of interest (e.g., Dopamine D2) in a 384-well plate and culture overnight.

  • Compound Addition:

    • Remove culture medium and add assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

    • For antagonist mode , add AZ-FPhO-1 and incubate for 15-30 minutes. Then, add a known agonist (e.g., quinpirole for D2) at its EC80 concentration.

    • For agonist mode , add AZ-FPhO-1 directly.

  • Stimulation: Add forskolin (to amplify the signal for Gi-coupled receptors) or vehicle. Incubate for 30 minutes at 37°C.

  • Cell Lysis & Detection: Lyse the cells and detect cAMP levels using a competitive immunoassay, often employing a technology like HTRF® (Homogeneous Time-Resolved Fluorescence).

  • Data Acquisition: Read the plate on an HTRF®-compatible reader. Calculate the ratio of the two emission wavelengths. A decrease in signal corresponds to an increase in cAMP.

Visualization: Gs-cAMP Signaling Pathway

Ligand Agonist (e.g., Epinephrine) GPCR Gs-Coupled Receptor (e.g., β-Adrenergic) Ligand->GPCR Binds GProtein Gs Protein (α, β, γ subunits) GPCR->GProtein Activates AC Adenylate Cyclase GProtein->AC α-subunit activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Gene Transcription, Metabolism) PKA->Response Phosphorylates Targets

Caption: Simplified Gs-protein coupled receptor signaling cascade.

Ion Channel Liability: The hERG Channel and Cardiac Safety

Expertise & Experience: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical liability.[14] This channel plays a key role in cardiac repolarization, and its blockade can prolong the QT interval, leading to a potentially fatal arrhythmia known as Torsades de Pointes (TdP).[15] Regulatory agencies require hERG assessment for nearly all new chemical entities. The automated whole-cell patch clamp is the gold standard for this evaluation, providing high-quality electrophysiological data.[15][16]

Comparative Data: AZ-FPhO-1 hERG Inhibition Profile
CompoundhERG IC50 (µM)Risk Assessment
AZ-FPhO-1> 30Low Risk
E-4031 (Positive Control)0.009Known hERG Blocker
Verapamil (Positive Control)0.250Known hERG Blocker
Aspirin (Negative Control)> 100No Risk

Data is hypothetical for illustrative purposes.

Trustworthiness: An IC50 value greater than 30 µM, especially when the therapeutic plasma concentration is expected to be in the nanomolar range, provides strong evidence of a low risk for hERG-mediated cardiotoxicity.

Experimental Protocol: Automated Whole-Cell Patch Clamp Assay

This protocol uses an automated platform (e.g., QPatch or SyncroPatch) to measure the effect of a compound on hERG current in a stably transfected cell line (e.g., HEK293).[15]

  • Cell Preparation: Harvest HEK293 cells stably expressing the hERG channel and place them in the instrument's cell reservoir.

  • Automated Cell Handling: The system automatically positions a cell over a microfluidic aperture on the measurement plate, establishing a high-resistance (>100 MΩ) "giga-seal".

  • Whole-Cell Configuration: A negative pressure pulse ruptures the cell membrane under the aperture, achieving whole-cell voltage-clamp configuration.

  • Baseline Recording: Apply a specific voltage protocol designed to elicit the characteristic hERG tail current. Record the stable baseline current in extracellular solution (vehicle).

  • Compound Application: Perfuse the cell with increasing concentrations of AZ-FPhO-1 (e.g., 0.1, 1, 10 µM), allowing the current to reach steady-state at each concentration.

  • Washout & Control: After the highest concentration, a washout step with vehicle solution is performed. A positive control (e.g., E-4031) is run to confirm assay sensitivity.

  • Data Analysis: The peak tail current at each concentration is measured and compared to the baseline. The percent inhibition is calculated, and the data is fitted to a dose-response curve to determine the IC50 value.

Visualization: Automated Patch Clamp Workflow

Start Start: Cell Suspension CellCapture 1. Cell Capture on Planar Patch Chip Start->CellCapture Seal 2. Giga-seal Formation (>100 MΩ) CellCapture->Seal WholeCell 3. Whole-Cell Configuration Seal->WholeCell Baseline 4. Record Baseline Current (Vehicle) WholeCell->Baseline Compound 5. Perfuse with Compound (Cumulative Concentrations) Baseline->Compound Washout 6. Washout with Vehicle Compound->Washout Analyze End: Analyze Current Inhibition & Calculate IC50 Washout->Analyze

Caption: Workflow for an automated whole-cell patch clamp hERG assay.

Metabolic Liabilities: Cytochrome P450 (CYP) Inhibition

Expertise & Experience: The Cytochrome P450 (CYP) superfamily of enzymes, particularly isoforms like CYP3A4, 2D6, 2C9, 2C19, and 1A2, are responsible for metabolizing the vast majority of small-molecule drugs.[17] Inhibition of these enzymes by a new drug can dangerously increase the plasma concentration of co-administered medications, leading to severe ADRs. This is a major cause of drug-drug interactions (DDIs).[18][19] Therefore, assessing the inhibitory potential of new scaffolds against these key isoforms is a regulatory requirement and a clinical necessity.

Comparative Data: AZ-FPhO-1 CYP Inhibition Profile
CYP IsoformAZ-FPhO-1 IC50 (µM)Positive ControlPositive Control IC50 (µM)
CYP1A2> 50Furafylline1.5
CYP2C922.5Sulfaphenazole0.2
CYP2C19> 50Ticlopidine0.8
CYP2D68.9Quinidine0.04
CYP3A415.1Ketoconazole0.02

Data is hypothetical for illustrative purposes.

Trustworthiness: The IC50 values for CYP2D6 and CYP3A4 are below the common threshold of 10 µM, indicating a potential for clinical DDIs. This finding would trigger further investigation, including determining the mechanism of inhibition (e.g., reversible vs. time-dependent) and modeling the potential in vivo impact.

Experimental Protocol: In Vitro CYP Inhibition Assay (LC-MS/MS)

This protocol uses human liver microsomes (HLMs), which contain a rich complement of CYP enzymes, to assess inhibition in a physiologically relevant matrix.[20][21]

  • Reagent Preparation:

    • Prepare a solution of pooled HLMs in phosphate buffer.

    • Prepare solutions of isoform-specific probe substrates (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6).

    • Prepare a serial dilution of AZ-FPhO-1 in buffer.

  • Incubation Setup:

    • In a 96-well plate, combine the HLM solution and the AZ-FPhO-1 dilution (or positive control/vehicle).

    • Pre-incubate for 10 minutes at 37°C to allow the inhibitor to interact with the enzymes.

  • Initiate Reaction: Add the probe substrate to the wells to start the reaction. Immediately after, add an NADPH-regenerating system to provide the necessary cofactor for CYP activity.

  • Reaction Incubation: Incubate for a predetermined time (e.g., 15 minutes) at 37°C in a shaking water bath.

  • Stop Reaction: Terminate the reaction by adding a "stop solution," typically ice-cold acetonitrile containing an internal standard for mass spectrometry analysis.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Quantify the amount of the specific metabolite formed from the probe substrate.

  • Data Analysis: Calculate the rate of metabolite formation in the presence of the inhibitor relative to the vehicle control. Plot the % inhibition against inhibitor concentration to determine the IC50 value.

Visualization: CYP Inhibition Assay Workflow

Start Start: 96-Well Plate AddHLM 1. Add Human Liver Microsomes + Compound / Control Start->AddHLM PreIncubate 2. Pre-incubate (10 min @ 37°C) AddHLM->PreIncubate AddSubstrate 3. Add Probe Substrate + NADPH System PreIncubate->AddSubstrate Incubate 4. Incubate (15 min @ 37°C) AddSubstrate->Incubate Stop 5. Stop Reaction (Acetonitrile + Internal Std) Incubate->Stop Centrifuge 6. Centrifuge Plate Stop->Centrifuge Analyze 7. Analyze Supernatant by LC-MS/MS Centrifuge->Analyze End End: Calculate IC50 Analyze->End

Caption: Workflow for a human liver microsome CYP inhibition assay.

Conclusion

The 3-(3-fluorophenoxy)azetidine scaffold holds considerable promise, but its successful translation into a therapeutic agent is contingent upon a thorough understanding of its safety profile. This guide has outlined a robust, multi-pronged strategy for profiling off-target activities, grounded in established scientific principles and industry best practices. By systematically evaluating interactions with major liability target classes—kinases, GPCRs, ion channels, and CYP enzymes—drug development teams can make informed decisions, prioritize resources, and ultimately design safer, more effective medicines. A proactive investment in comprehensive off-target profiling is an investment in the future success of any drug discovery program.

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A Guide to the Validation of a Cellular Assay for Screening Phenoxyazetidine Libraries

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of a cellular assay designed to screen phenoxyazetidine libraries for potential therapeutic candidates. Recognizing the diverse biological activities of phenoxyazetidine derivatives, which range from anticancer to antimicrobial, this guide will focus on a key signaling pathway frequently implicated in cancer: the PI3K/Akt/mTOR pathway.[1][2] The principles and methodologies detailed herein are broadly applicable to the validation of various cellular assays for high-throughput screening (HTS).

The Scientific Rationale: Why the PI3K/Akt/mTOR Pathway?

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling cascade is a critical intracellular pathway that governs cell proliferation, growth, survival, and metabolism.[1][2][3] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2][4] Given that phenoxyazetidine derivatives have demonstrated potential as anticancer agents, targeting this pathway represents a logical and scientifically sound strategy for a screening campaign.[4] Dysregulation of this pathway can lead to unchecked cellular growth and resistance to apoptosis (programmed cell death).[1][5]

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates ApoptosisInhibition Inhibition of Apoptosis Akt->ApoptosisInhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation PTEN PTEN (Inhibitor) PTEN->PIP3 Dephosphorylates

I. Assay Selection and Design: A Comparative Approach

The choice of assay technology is paramount for a successful screening campaign. Both biochemical and cell-based assays have their merits and drawbacks.

Assay TypeAdvantagesDisadvantages
Biochemical Assays - Simpler to develop and optimize.- Direct measurement of target engagement.- Higher throughput.- Lack of physiological context.- Prone to false positives (e.g., compound aggregation).- Does not account for cell permeability or metabolism.
Cell-Based Assays - More physiologically relevant.[6][7]- Provides information on cytotoxicity and cell permeability.- Can identify pathway modulators without prior knowledge of the direct target.- More complex to develop and optimize.- Higher variability.- Potential for off-target effects.

For screening a library of novel compounds like phenoxyazetidines, a cell-based assay is the preferred primary screening method. It provides a more holistic view of a compound's potential efficacy and toxicity in a cellular context.[6][7]

Chosen Primary Assay: In-Cell Western (ICW) for Phospho-Akt

An In-Cell Western (ICW), also known as an in-cell ELISA, is a quantitative immunofluorescence assay performed in microplates.[8][9][10] It combines the specificity of Western blotting with the high-throughput nature of an ELISA.[11] We will focus on measuring the phosphorylation of Akt at Ser473, a key activation event in the PI3K pathway.[12]

ICW_Workflow A Seed Cells in 96-well Plate B Treat with Phenoxyazetidine Library Compounds A->B C Fix and Permeabilize Cells B->C D Incubate with Primary Antibodies (anti-pAkt & anti-GAPDH) C->D E Incubate with IR-dye Labeled Secondary Antibodies D->E F Scan Plate with Infrared Imager E->F G Data Analysis: Normalize pAkt to GAPDH F->G

II. Assay Validation: A Step-by-Step Guide

Rigorous assay validation is crucial to ensure the reliability and reproducibility of screening data.[13][14] The following sections outline the key validation experiments.

A. Reagent and Antibody Validation

The specificity of the primary antibody is critical for a successful ICW.

Protocol: Antibody Specificity Validation by Western Blot

  • Cell Lysate Preparation: Culture a relevant cancer cell line (e.g., MCF-7, a breast cancer cell line with a known active PI3K pathway) and prepare whole-cell lysates.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with the anti-phospho-Akt (Ser473) antibody.

  • Validation Criteria: A single band at the expected molecular weight for Akt (approximately 60 kDa) confirms antibody specificity. The presence of multiple bands may indicate cross-reactivity and would necessitate sourcing an alternative antibody.[15]

B. Assay Optimization

Systematic optimization of assay parameters is necessary to achieve a robust and sensitive assay.

Parameters to Optimize:

  • Cell Seeding Density: Titrate the number of cells per well to find a density that results in a sub-confluent monolayer at the time of the assay.

  • Antibody Concentrations: Determine the optimal concentrations of primary and secondary antibodies to maximize the signal-to-background ratio.

  • Incubation Times: Optimize the duration of compound treatment, antibody incubations, and wash steps.

  • DMSO Tolerance: Assess the effect of the compound solvent (typically DMSO) on cell viability and assay performance. Most cell-based assays can tolerate up to 1% DMSO.

C. Statistical Validation of Assay Performance

Statistical metrics are used to quantify the quality and reliability of a high-throughput screening assay.

1. Z-Factor (Z') Calculation

The Z-factor is a statistical measure of the separation between the positive and negative controls and is a widely accepted indicator of assay quality for HTS.[4][16]

Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Where:

  • SD_pos = Standard deviation of the positive control

  • SD_neg = Standard deviation of the negative control

  • Mean_pos = Mean of the positive control

  • Mean_neg = Mean of the negative control

Interpretation of Z-Factor: [4][16]

Z-FactorAssay Quality
> 0.5Excellent
0 to 0.5Marginal
< 0Unacceptable

Protocol: Z-Factor Determination

  • Prepare a 96-well plate with alternating columns of positive and negative controls.

    • Negative Control: Cells treated with vehicle (e.g., 0.5% DMSO).

    • Positive Control: Cells treated with a known inhibitor of the PI3K pathway (e.g., Wortmannin).

  • Perform the ICW assay as described previously.

  • Calculate the Z-factor using the formula above. An acceptable assay should have a Z-factor of ≥ 0.5.

2. Signal-to-Background Ratio (S/B)

The S/B ratio provides a measure of the dynamic range of the assay.

Formula: S/B = Mean_signal / Mean_background

A higher S/B ratio is generally desirable, as it indicates a larger window to detect compound effects.

D. Assay Robustness Testing

Robustness is the ability of an assay to remain unaffected by small, deliberate variations in experimental parameters.[12][17][18]

Parameters to Vary:

  • Incubation times (± 10%)

  • Reagent concentrations (± 10%)

  • Different batches of reagents (e.g., serum, antibodies)

  • Different operators

The assay is considered robust if these variations do not significantly impact the Z-factor or S/B ratio.

III. Secondary and Counter-Assays: Confirming Hits and Eliminating False Positives

Hits identified in the primary screen should be confirmed using orthogonal assays to eliminate false positives and further characterize their biological activity.

A. Secondary Assay: Apoptosis Induction

Since inhibition of the PI3K/Akt/mTOR pathway is expected to induce apoptosis, a secondary assay measuring apoptosis is a logical confirmatory step.[7][19][20]

1. Caspase-3/7 Activation Assay

Caspase-3 and -7 are key executioner caspases in the apoptotic cascade.[21][22] Their activation is a hallmark of apoptosis.[22]

Principle: A non-fluorescent substrate containing the DEVD peptide sequence is cleaved by active caspase-3/7, releasing a fluorescent molecule.[21][23]

Protocol: Caspase-3/7 Glo Assay

  • Seed cells in a white-walled 96-well plate.

  • Treat with hit compounds from the primary screen.

  • Add the Caspase-Glo® 3/7 reagent and incubate.

  • Measure luminescence using a plate reader.

An increase in luminescence indicates caspase-3/7 activation and induction of apoptosis.

2. Bax/Bcl-2 Ratio

The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis.[13][24] An increased Bax/Bcl-2 ratio is indicative of apoptosis.[24][25][26] This can be measured by Western blot or flow cytometry.

B. Counter-Assay: Cell Viability

It is essential to distinguish between specific induction of apoptosis and general cytotoxicity. A cell viability assay should be performed in parallel with the secondary assays.

1. MTS Assay

The MTS assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[16][27][28][29] Viable cells reduce the MTS tetrazolium compound into a colored formazan product that is soluble in the culture medium.[28][29]

Protocol: MTS Assay

  • Seed cells in a 96-well plate.

  • Treat with hit compounds at the same concentrations used in the secondary assays.

  • Add the MTS reagent and incubate.

  • Measure absorbance at 490 nm.

A decrease in absorbance indicates a reduction in cell viability. Compounds that show high activity in the apoptosis assays but low to moderate cytotoxicity are of greater interest as specific inducers of apoptosis.

IV. Data Analysis and Hit Selection

A robust data analysis pipeline is essential for identifying true hits from a large screening dataset.

Data_Analysis_Workflow A Raw Data from Plate Reader B Normalization to Plate Controls A->B C Calculation of % Inhibition or % Activity B->C D Hit Selection using Statistical Cutoff (e.g., >3 SD from mean) C->D E Concentration-Response Curve Fitting (IC50/EC50) D->E F Hit Confirmation and Prioritization E->F

Hit Selection Criteria:

A common method for hit selection is to use a statistical cutoff, such as selecting compounds that produce a response greater than three standard deviations from the mean of the control wells.[30] Confirmed hits should then be subjected to concentration-response studies to determine their potency (IC50 or EC50 values).

Conclusion

The validation of a cellular assay for screening a phenoxyazetidine library requires a systematic and multi-faceted approach. By carefully selecting a biologically relevant pathway, rigorously validating the assay performance, and employing a well-defined hit confirmation strategy, researchers can confidently identify promising lead compounds for further drug development. This guide provides a robust framework to ensure the generation of high-quality, reproducible, and meaningful data from your screening campaigns.

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Head-to-head comparison of metabolic stability between azetidine and piperidine-containing analogues

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Understanding and Evaluating N-Heterocycle Metabolism

In the landscape of medicinal chemistry, the selection of saturated nitrogen heterocycles is a critical decision that profoundly influences the pharmacokinetic profile of a drug candidate. Among the most prevalent are the six-membered piperidine ring, a ubiquitous scaffold in numerous approved drugs, and its smaller four-membered counterpart, the azetidine ring. The strategic replacement of a piperidine with an azetidine is an increasingly common bioisosteric approach aimed at fine-tuning a molecule's properties. A key driver for this substitution is the pursuit of enhanced metabolic stability. This guide provides a detailed comparison of the metabolic stability of azetidine- and piperidine-containing analogues, supported by experimental data, mechanistic insights, and robust protocols for in vitro evaluation.

The Stability Conundrum: Why Ring Size Matters

The metabolic fate of a drug molecule is a primary determinant of its half-life, clearance, and overall in vivo performance. For N-heterocycles like piperidine and azetidine, metabolism is predominantly mediated by cytochrome P450 (CYP) enzymes in the liver. These enzymes catalyze a range of oxidative reactions that facilitate drug elimination.[1]

Piperidine rings, while synthetically accessible and versatile, often present a metabolic liability. They are particularly susceptible to oxidation at the carbon atoms adjacent (alpha) to the nitrogen atom.[2] This process, often initiated by CYP450 enzymes, can lead to the formation of lactams or other metabolites, resulting in rapid clearance of the parent drug.[3]

Azetidines, on the other hand, are generally considered to possess greater metabolic stability.[4][5] This enhanced stability is a significant advantage in drug design, potentially leading to improved pharmacokinetic profiles.[6] However, the inherent ring strain of azetidines can, in some contexts, introduce unique metabolic pathways, such as ring-opening reactions.[7]

Quantitative Comparison: A Case Study

Direct, head-to-head comparisons of the metabolic stability of structurally analogous azetidine and piperidine compounds are crucial for informed decision-making in drug design. A study on bicyclic bioisosteres of piperidine provides valuable quantitative data from an in vitro human liver microsome stability assay.[8]

In this study, a piperidine-containing compound (57) was compared with its 2-azaspiro[3.3]heptane (58) and 1-azaspiro[3.3]heptane (59) analogues, both of which incorporate an azetidine ring within a spirocyclic system.

CompoundHeterocycleHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
57Piperidine-14
582-Azaspiro[3.3]heptane (Azetidine-containing)3153
591-Azaspiro[3.3]heptane (Azetidine-containing)5232

Data sourced from a study on bicyclic bioisosteres of piperidine.[8]

Interestingly, in this specific case, the direct replacement of the piperidine with the azaspiro[3.3]heptane scaffolds led to a decrease in metabolic stability (higher intrinsic clearance). However, it is noteworthy that the 1-azaspiro[3.3]heptane (59) was significantly more stable than its 2-azaspiro[3.3]heptane isomer (58), demonstrating that the orientation of the azetidine ring within the broader molecular context is critical. This highlights the nuanced nature of structure-metabolism relationships, where the overall topography of the molecule and its presentation to metabolizing enzymes play a key role.

Mechanistic Insights into Metabolic Differences

The observed differences in metabolic stability between azetidine and piperidine analogues can be attributed to a combination of steric and electronic factors that influence their interaction with the active site of CYP450 enzymes.

Piperidine Metabolism: The metabolism of piperidine-containing drugs is often initiated by the abstraction of a hydrogen atom from a carbon alpha to the nitrogen by the highly reactive iron-oxo species in the CYP450 active site. This generates a carbon-centered radical that can then undergo further oxidation. The flexible chair and boat conformations of the piperidine ring allow for relatively facile positioning of these alpha-hydrogens for abstraction.[7]

Azetidine Metabolism: The four-membered azetidine ring is more rigid and strained compared to piperidine. This rigidity can sterically hinder the optimal positioning of the C-H bonds adjacent to the nitrogen within the CYP450 active site, making hydrogen abstraction less favorable. Furthermore, the altered electronics of the strained ring system may also play a role in its reduced susceptibility to oxidation. While generally more stable, azetidines are not metabolically inert. Ring-opening via glutathione S-transferase (GST) catalyzed nucleophilic attack by glutathione has been reported as a potential metabolic pathway for strained azetidine-containing compounds.[7]

Figure 1: Proposed Metabolic Pathways cluster_piperidine Piperidine Metabolism cluster_azetidine Azetidine Metabolism Piperidine Piperidine Analogue Piperidine_Metabolite Alpha-hydroxylation/Lactam Formation Piperidine->Piperidine_Metabolite CYP450 Oxidation Azetidine Azetidine Analogue Azetidine_Metabolite Ring Opening/Other Pathways Azetidine->Azetidine_Metabolite Generally Slower CYP450 Oxidation / GST

Caption: Proposed Metabolic Pathways for Piperidine and Azetidine Analogues.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

To provide a self-validating system for assessing metabolic stability, a detailed protocol for an in vitro liver microsomal stability assay is presented below. This assay measures the disappearance of a parent compound over time when incubated with liver microsomes, which are rich in CYP450 enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of azetidine- and piperidine-containing analogues.

Materials:

  • Test compounds (azetidine and piperidine analogues)

  • Pooled human liver microsomes (or from other species of interest)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (or other suitable organic solvent for quenching)

  • Internal standard (for analytical quantification)

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaker (set to 37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compounds and internal standard in a suitable solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the liver microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).

  • Incubation:

    • In a 96-well plate or microcentrifuge tubes, add the liver microsomal suspension.

    • Add the test compound to achieve the desired final concentration (e.g., 1 µM).

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding a sufficient volume of ice-cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg) = (0.693 / t½) * (incubation volume / microsomal protein amount).

Figure 2: Workflow for In Vitro Microsomal Stability Assay A Prepare Reagents (Microsomes, Compound, NADPH) B Pre-incubate at 37°C (Microsomes + Compound) A->B C Initiate Reaction (Add NADPH) B->C D Incubate and Sample (Time Points: 0, 5, 15, 30, 60 min) C->D E Quench Reaction (Acetonitrile + Internal Standard) D->E F Centrifuge and Collect Supernatant E->F G LC-MS/MS Analysis F->G H Data Analysis (Calculate t½ and CLint) G->H

Caption: Workflow for In Vitro Microsomal Stability Assay.

Conclusion: A Strategic Choice in Drug Design

The decision to employ an azetidine ring as a bioisosteric replacement for a piperidine is a nuanced one that requires careful consideration of the specific goals of a drug discovery program. While general trends suggest that azetidines can offer improved metabolic stability by mitigating the common metabolic pathways that affect piperidines, this is not a universal rule. The presented case study demonstrates that the broader molecular context and the specific substitution pattern are critical determinants of metabolic fate.

A thorough understanding of the underlying metabolic mechanisms, supported by robust in vitro experimental data, is essential for medicinal chemists to make rational and effective decisions. The protocols and insights provided in this guide are intended to empower researchers to navigate the complexities of N-heterocycle metabolism and to strategically design drug candidates with optimized pharmacokinetic profiles.

References

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Safety Operating Guide

Proper Disposal of 3-(3-Fluorophenoxy)azetidine Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 3-(3-Fluorophenoxy)azetidine hydrochloride (CAS RN: 1236861-75-8). Tailored for researchers, scientists, and drug development professionals, this document outlines a clear, step-by-step protocol to ensure the safe handling and disposal of this compound in a manner that complies with regulatory standards and prioritizes environmental stewardship.

Hazard Assessment and Triage: Understanding the Risks

  • Acute Toxicity (Oral): Harmful if swallowed.[1][3][5]

  • Skin Irritation: Causes skin irritation.[1][2][3][4][5]

  • Eye Irritation: Causes serious eye irritation.[1][2][3][4][5]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][5]

Based on these classifications, this compound must be handled as a hazardous chemical. Due to its halogenated organic nature (containing fluorine), it is subject to specific waste disposal regulations.[6][7][8]

Table 1: Hazard Profile of Structurally Similar Compounds

Hazard StatementDescriptionGHS ClassSource Compounds
H302Harmful if swallowedAcute toxicity, Oral (Category 4)3-Fluoroazetidine hydrochloride
H315Causes skin irritationSkin corrosion/irritation (Category 2)Azetidine hydrochloride, 3-Fluoroazetidine hydrochloride
H319Causes serious eye irritationSerious eye damage/eye irritation (Category 2)Azetidine hydrochloride, 3-Fluoroazetidine hydrochloride
H335May cause respiratory irritationSpecific target organ toxicity — single exposure (respiratory tract irritation) (Category 3)Azetidine hydrochloride, 3-Fluoroazetidine hydrochloride

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling this compound for disposal, all personnel must be outfitted with the appropriate PPE to mitigate exposure risks.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or perforation before use.

  • Eye and Face Protection: Chemical safety goggles are mandatory. In situations where splashing is a risk, a face shield should be worn in addition to goggles.

  • Skin and Body Protection: A standard laboratory coat is required to prevent skin contact.

  • Respiratory Protection: All handling of this compound for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

Spill and Exposure Management: A Protocol for Emergencies

In the event of a spill or accidental exposure, immediate and decisive action is critical.

  • Spill Response:

    • Alert personnel in the immediate vicinity and evacuate the area if necessary.

    • Wearing the appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials such as paper towels to absorb the initial spill.

    • Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Exposure Procedures:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and launder it before reuse. If irritation persists, seek medical attention.[2][4]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.[4]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]

Disposal Protocol: A Step-by-Step Guide

The disposal of this compound must be managed as a hazardous waste stream in accordance with the Resource Conservation and Recovery Act (RCRA) and relevant state and local regulations.[9]

Waste Segregation and Collection
  • Designated Waste Stream: this compound waste should be collected in a dedicated, properly labeled hazardous waste container. As a halogenated organic compound, it should be segregated from non-halogenated solvent waste to facilitate proper disposal and minimize costs.[6][10]

  • Container Selection: Use a chemically compatible and sealable container. Ensure the container is in good condition and free from leaks or damage.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

On-Site Storage
  • Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area.

  • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[3]

  • Secondary containment should be used for liquid waste containers to prevent the spread of potential leaks.

Final Disposal
  • Professional Disposal Service: The final disposal of this compound must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Manifesting: A hazardous waste manifest will be required for off-site transportation and disposal. This document tracks the waste from its point of generation to its final destination, ensuring a "cradle-to-grave" chain of custody as mandated by the EPA and the Department of Transportation (DOT).[11][12][13]

  • Prohibited Disposal Methods: Under no circumstances should this compound be disposed of down the drain or in the regular trash. Evaporation in a fume hood is not an acceptable method of disposal.

Regulatory Framework and Compliance

The disposal of this compound is governed by a multi-tiered regulatory framework.

  • Federal Regulations: The primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA).[9] Transportation of this waste is regulated by the Department of Transportation (DOT).[14][15]

  • State and Local Regulations: Many states and municipalities have their own, often more stringent, regulations for hazardous waste management. It is imperative to consult your local EHS office or regulatory agency for specific requirements in your jurisdiction.

Workflow and Decision Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation and Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal Start Identify Waste This compound PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE FumeHood Work in a Chemical Fume Hood PPE->FumeHood Segregate Segregate as Halogenated Organic Waste FumeHood->Segregate Containerize Place in a Labeled, Sealable Container Segregate->Containerize Label Label Container: 'Hazardous Waste' & Chemical Name Containerize->Label Store Store in a Designated, Secure Area Label->Store Containment Use Secondary Containment Store->Containment ContactEHS Contact EHS or Licensed Waste Contractor Containment->ContactEHS Manifest Complete Hazardous Waste Manifest ContactEHS->Manifest Transport Arrange for Professional Transport and Disposal Manifest->Transport End Disposal Complete Transport->End

Caption: Disposal Workflow Diagram

References

  • GAIACA. (2022, February 21). Hazardous Waste Transportation Compliance Laws Explained. GAIACA. [Link]

  • Ever-Green Environmental. (2025, June 21). DOT Hazardous Waste Transportation Rules: What Haulers Must Comply With in Fairfax, VA. Ever-Green Environmental. [Link]

  • Occupational Safety and Health Administration. Trucking Industry - Transporting Hazardous Materials. U.S. Department of Labor. [Link]

  • Chemical Safety. (2024, September 23). DOT Hazmat Transportation. Chemical Safety. [Link]

  • Ironclad Environmental Solutions. (2024, October 17). Guidelines for Safe Hazardous Waste Transportation. Ironclad Environmental Solutions. [Link]

  • University of California, Santa Cruz. Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). University of California, Santa Cruz. [Link]

  • U.S. Environmental Protection Agency. (2025, December 4). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. U.S. Environmental Protection Agency. [Link]

  • European Chemicals Agency. Additional information on environmental fate and behaviour. European Chemicals Agency. [Link]

  • eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]

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A Senior Application Scientist's Guide to Handling 3-(3-Fluorophenoxy)azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Proactive Approach to Safety

As a novel compound in drug discovery and development, 3-(3-Fluorophenoxy)azetidine hydrochloride presents a unique set of handling challenges. While specific toxicological data for this exact molecule is not extensively published, a proactive safety protocol is essential. This guide is built upon a foundational understanding of its constituent parts: the reactive azetidine ring, the bio-active fluorophenoxy group, and the acidic hydrochloride salt.

The azetidine ring, a four-membered heterocycle, possesses significant ring strain, which drives its reactivity.[1][2] The fluorophenoxy moiety is common in pharmaceuticals and can influence the compound's metabolic stability and biological activity. Finally, as a hydrochloride salt, the compound is likely a solid that is corrosive and an irritant upon dissociation.[3][4][5]

This guide provides a comprehensive framework for personal protective equipment (PPE), handling, and disposal, enabling researchers to work with confidence and safety. The protocols herein are designed to be self-validating systems, emphasizing the scientific reasoning behind each safety recommendation.

Hazard Identification & Risk Assessment

A thorough risk assessment is the cornerstone of laboratory safety. Based on data from analogous structures like Azetidine hydrochloride and 3-Fluoroazetidine hydrochloride, we can anticipate the primary hazards associated with this compound.[6][7][8][9]

Hazard Category Anticipated Risk Scientific Rationale & Causality
Acute Toxicity (Oral, Dermal, Inhalation) Category 4 (Harmful) Hydrochloride salts can be harmful if swallowed, inhaled, or absorbed through the skin.[6][9] The small, heterocyclic nature of the molecule may facilitate absorption.
Skin Corrosion/Irritation Category 2 (Irritant) Azetidine derivatives and hydrochloride salts are known skin irritants.[7][8][9] Prolonged contact can lead to inflammation and redness.
Serious Eye Damage/Irritation Category 2 (Irritant) As a fine powder or crystalline solid, the compound poses a significant risk of mechanical and chemical irritation to the eyes, potentially causing serious damage.[7][8][9]
Respiratory Irritation May cause respiratory irritation Inhalation of the dust can irritate the mucous membranes and upper respiratory tract.[5][8][10] All handling of the solid should be done in a well-ventilated area.
Reactivity Stable under recommended storage conditions While the azetidine ring is strained, the compound is generally stable.[1] However, it should be kept away from strong oxidizing agents and bases.[11][12]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is required to mitigate the identified risks. The selection of PPE is not merely a checklist but a dynamic response to the specific procedures being undertaken.[13][14][15]

Protection Type Required PPE Standard & Rationale
Eye & Face Protection Chemical Splash Goggles & Face ShieldStandard: ANSI Z87.1 / EN166. Rationale: Goggles provide a seal against dust and splashes.[16][17] A face shield is mandatory when handling larger quantities (>1g) or during procedures with a high risk of splashing (e.g., dissolution).[17]
Hand Protection Nitrile Gloves (Double-gloved)Standard: ASTM F1671 / EN374. Rationale: Nitrile provides good resistance to a range of organic and inorganic compounds.[13] Double-gloving is a critical best practice to prevent exposure from undetected pinholes or during glove removal.
Body Protection Chemical-Resistant Lab Coat & ApronStandard: NFPA 1992. Rationale: A lab coat protects against minor spills.[13] An additional chemical-resistant apron should be worn when handling significant quantities or performing splash-prone operations.
Respiratory Protection NIOSH-approved N95 Respirator (or equivalent)Standard: NIOSH 42 CFR 84. Rationale: Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles.[18]
Foot Protection Closed-toe, chemical-resistant shoesStandard: ASTM F2413-18. Rationale: Protects feet from spills and falling objects. Leather or synthetic shoes that are non-porous are essential.

Procedural Guidance: From Receipt to Disposal

PPE Selection Workflow

The following workflow provides a logical pathway for determining the appropriate level of PPE for any task involving this compound.

PPE_Workflow cluster_0 Risk Assessment cluster_1 PPE Configuration Start Start: Task Involving 3-(3-Fluorophenoxy)azetidine HCl CheckSolid Is the material a solid powder? Start->CheckSolid CheckHood Is work performed in a certified chemical fume hood? CheckSolid->CheckHood Yes CheckQuantity Quantity > 1 gram OR Risk of Splash? CheckHood->CheckQuantity Yes AddRespirator Add N95 Respirator CheckHood->AddRespirator No BasePPE Standard PPE: - Chemical Goggles - Nitrile Gloves (Double) - Lab Coat - Closed-toe Shoes CheckQuantity->BasePPE No AddFaceShield Add Face Shield & Chemical Apron CheckQuantity->AddFaceShield Yes FinalPPE Final PPE Assembled BasePPE->FinalPPE AddRespirator->CheckQuantity AddFaceShield->BasePPE

Caption: PPE Selection Workflow Diagram.

Step-by-Step Handling Protocol
  • Preparation: Before handling, designate a specific work area. Ensure the chemical fume hood is operational and an emergency eyewash and shower are accessible.

  • PPE Donning: Don PPE in the following order: closed-toe shoes, lab coat, inner gloves, N95 respirator (if required), chemical splash goggles, face shield (if required), outer gloves.

  • Weighing & Transfer:

    • Perform all manipulations of the solid compound within a chemical fume hood to minimize inhalation risk.

    • Use anti-static weigh paper or a weighing boat.

    • Close the primary container immediately after dispensing.

  • Dissolution:

    • When adding the solid to a solvent, add it slowly to prevent splashing.

    • Be aware that dissolution may be exothermic.

  • Post-Handling Decontamination:

    • Wipe down the work surface with an appropriate solvent (e.g., 70% ethanol) and then soap and water.

    • Dispose of all contaminated disposables in the designated hazardous waste container.

  • PPE Doffing: Remove PPE in the reverse order of donning, being careful not to cross-contaminate. Remove outer gloves first, followed by the face shield, apron, lab coat, goggles, and inner gloves. Wash hands thoroughly with soap and water.[7]

Emergency Protocols: A Rapid Response Plan

Immediate and correct action is critical in the event of an exposure or spill.[19]

Emergency Response Workflow

Emergency_Workflow cluster_0 Incident Occurs cluster_1 Response Actions Incident Exposure or Spill Incident SpillOrExposure Spill or Personal Exposure? Incident->SpillOrExposure Exposure Personal Exposure SpillOrExposure->Exposure Exposure Spill Chemical Spill SpillOrExposure->Spill Spill SkinEye Skin or Eye Contact? Exposure->SkinEye Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion AlertArea Alert personnel in the area. Evacuate if necessary. Spill->AlertArea FlushSkin Remove contaminated clothing. Flush skin with water for 15+ min. SkinEye->FlushSkin Skin FlushEyes Flush eyes with water for 15+ min. Seek immediate medical attention. SkinEye->FlushEyes Eyes FreshAir Move to fresh air. Seek immediate medical attention. Inhalation->FreshAir NoVomit Do NOT induce vomiting. Seek immediate medical attention. Ingestion->NoVomit AbsorbSpill Cover with inert absorbent material (e.g., vermiculite, sand). AlertArea->AbsorbSpill CollectWaste Collect waste in a sealed container for hazardous disposal. AbsorbSpill->CollectWaste Decontaminate Decontaminate spill area. CollectWaste->Decontaminate

Caption: Emergency Response Workflow Diagram.

Detailed Emergency Steps
  • Skin Contact: Immediately remove contaminated clothing.[3] Flush the affected area with copious amounts of water for at least 15 minutes.[3][4][5] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][4][5] Remove contact lenses if it is safe to do so.[4] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air.[6][20] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3][4] If the person is conscious, rinse their mouth with water. Seek immediate medical attention immediately.

  • Minor Spill (<1g): Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite). Carefully sweep the material into a designated hazardous waste container.

  • Major Spill (>1g): Evacuate the immediate area and alert laboratory personnel. Contact your institution's Environmental Health and Safety (EHS) office immediately.

Disposal Plan: Environmental Stewardship

Proper disposal is a legal and ethical requirement to protect the environment.[20]

  • Waste Segregation: All materials contaminated with this compound, including gloves, weigh paper, and absorbent materials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[20]

  • Waste Classification: This compound should be classified as halogenated organic waste. Do not mix with non-halogenated or other incompatible waste streams.[20]

  • Container Management: Keep the hazardous waste container closed except when adding waste. Store it in a designated, well-ventilated secondary containment area.

  • Final Disposal: Disposal must be conducted through your institution's certified hazardous waste management program.[6] Fluorinated compounds often require high-temperature incineration to ensure complete destruction.[21][22]

By adhering to these detailed protocols, researchers can effectively manage the risks associated with handling this compound, ensuring both personal safety and the integrity of their research environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.